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Core Science & Biosynthesis

Foundational

The Architecture of (3-(Isoxazol-3-yl)phenyl)methanol: A Technical Whitepaper on Physicochemical Properties and Synthetic Methodologies

Executive Summary (3-(Isoxazol-3-yl)phenyl)methanol is a highly versatile, bifunctional molecular scaffold that merges the unique electronic properties of an isoxazole heterocycle with the hydrogen-bonding capacity of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-(Isoxazol-3-yl)phenyl)methanol is a highly versatile, bifunctional molecular scaffold that merges the unique electronic properties of an isoxazole heterocycle with the hydrogen-bonding capacity of a benzyl alcohol moiety. In modern drug discovery, the isoxazole ring serves as a critical bioisostere and pharmacophore, offering improved metabolic stability, enhanced lipophilicity profiles, and diverse non-covalent interaction capabilities[1][2]. When coupled with a functionalized phenyl ring, this structural motif frequently appears in the design of beta-secretase (BACE1) inhibitors for amyloidosis[3][4], anti-inflammatory agents, and advanced antimicrobial compounds[5][6].

This whitepaper provides an in-depth technical analysis of the chemical and physical properties of (3-(Isoxazol-3-yl)phenyl)methanol, detailing causality-driven synthetic protocols, pharmacological pathways, and self-validating analytical methodologies designed for researchers and drug development professionals.

Structural Architecture & Physicochemical Profiling

The molecule consists of a central benzene ring substituted at the 1-position with a hydroxymethyl group (-CH₂OH) and at the 3-position with an isoxazol-3-yl group. This meta-substitution pattern is critical: it prevents the steric hindrance often observed in ortho-substituted derivatives while maintaining a specific spatial geometry required for dual-pocket binding in enzymatic active sites[3][7].

Causality in Physicochemical Design
  • Isoxazole Moiety: The adjacent nitrogen and oxygen atoms in the five-membered ring create a strong dipole moment. The nitrogen acts as a potent hydrogen-bond acceptor, while the ring's aromaticity allows for π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine)[2].

  • Benzyl Alcohol Moiety: The primary alcohol serves a dual purpose. It acts as a strong hydrogen-bond donor/acceptor and provides a synthetic handle for further derivatization (e.g., oxidation to aldehydes, conversion to leaving groups, or etherification)[8][9].

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical parameters of the compound, derived from the intrinsic properties of its constituent functional groups[10][11][12].

PropertyValue / DescriptionImplications for Drug Design
Chemical Formula C₁₀H₉NO₂Optimal low molecular weight for fragment-based drug discovery (FBDD).
Molecular Weight 175.18 g/mol High ligand efficiency; well within Lipinski’s Rule of 5.
LogP (estimated) 1.30 – 1.80Ideal lipophilicity for oral bioavailability and membrane permeability.
Topological Polar Surface Area (TPSA) ~46.3 ŲFavorable for blood-brain barrier (BBB) penetration (TPSA < 90 Ų).
Hydrogen Bond Donors 1 (-OH)Facilitates interaction with catalytic aspartate/glutamate residues.
Hydrogen Bond Acceptors 3 (N, O in ring; O in -OH)Enhances target residence time via multi-point coordination.
Rotatable Bonds 2Low entropic penalty upon target binding.

Pharmacological Relevance & Mechanism of Action

Isoxazole-phenyl-methanol derivatives are heavily utilized in the synthesis of aspartyl protease inhibitors, specifically targeting the β -secretase (BACE1) enzyme implicated in Alzheimer's disease[3][13]. The meta-geometry allows the isoxazole ring to occupy the hydrophobic S1/S2' subsites, while the hydroxymethyl group establishes critical hydrogen bonds with the catalytic dyad (Asp32 and Asp228). Furthermore, isoxazole hybrids are extensively documented for their broad-spectrum anti-inflammatory and anticancer activities[5][14].

PharmacologicalPathway N1 Isoxazole Scaffold (H-Bond Acceptor / pi-pi) N3 Target Enzyme (e.g., BACE1 Active Site) N1->N3 Binds hydrophobic subsites N2 Benzyl Alcohol Moiety (H-Bond Donor) N2->N3 Interacts with catalytic Asp N4 Inhibition of Substrate Cleavage (e.g., APP) N3->N4 Enzyme Inhibition N5 Therapeutic Outcome (e.g., Reduced Amyloidosis) N4->N5 Disease Modification

Pharmacological interaction pathway of isoxazole-benzyl alcohol derivatives.

Causality-Driven Synthesis & Experimental Methodology

While 1,3-dipolar cycloadditions of nitrile oxides to alkynes are standard for isoxazole synthesis[5], achieving strict meta-regioselectivity on a pre-functionalized phenyl ring can be challenging. Therefore, a Suzuki-Miyaura cross-coupling approach is preferred.

Causality of Reagent Selection:

  • Starting Materials: 3-bromobenzyl alcohol and isoxazole-3-boronic acid ensure absolute regiocontrol.

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides significant steric bulk and electron density, accelerating the oxidative addition of the deactivated aryl bromide while suppressing unwanted homocoupling of the boronic acid.

  • Base/Solvent (K₂CO₃ in 1,4-Dioxane/H₂O): The biphasic system ensures optimal solubility of the inorganic base and organic substrates, while the mild basicity of K₂CO₃ prevents the degradation of the base-sensitive isoxazole ring.

Step-by-Step Protocol: Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 3-bromobenzyl alcohol (1.0 equiv, 5.0 mmol) and isoxazole-3-boronic acid (1.2 equiv, 6.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 25 mL). Degassing is critical to prevent the oxidation of the palladium catalyst.

  • Base & Catalyst: Add anhydrous K₂CO₃ (2.5 equiv, 12.5 mmol) followed by Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol).

  • Reaction: Heat the biphasic mixture to 90 °C and stir vigorously for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1) until the aryl bromide is fully consumed.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with brine (3 x 20 mL). Extract the aqueous layer with additional ethyl acetate (20 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to yield the pure (3-(Isoxazol-3-yl)phenyl)methanol.

SyntheticWorkflow N1 3-Bromobenzyl Alcohol N3 Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O (90°C) N1->N3 N2 Isoxazole-3-boronic acid N2->N3 N4 Crude Biphasic Mixture N3->N4 Cross-Coupling N5 Silica Gel Chromatography (Hexane:EtOAc) N4->N5 Aqueous Workup N6 (3-(Isoxazol-3-yl)phenyl)methanol (Pure Product) N5->N6 Isolation

Synthetic workflow of (3-(Isoxazol-3-yl)phenyl)methanol via Suzuki coupling.

Analytical Characterization & Self-Validating Protocols

To ensure scientific integrity, the analytical protocol employs an orthogonal, self-validating system. Primary structural confirmation via Nuclear Magnetic Resonance (NMR) is cross-validated by High-Resolution Mass Spectrometry (HRMS) to ensure exact mass accuracy, while quantitative purity is established via HPLC-UV. This triad ensures that any synthetic artifact (e.g., boronic acid homodimers or dehalogenated byproducts) is immediately detected[7].

Step-by-Step Analytical Workflow
  • High-Performance Liquid Chromatography (HPLC-UV):

    • Conditions: C18 reverse-phase column; Mobile phase A: H₂O (0.1% TFA), Mobile phase B: Acetonitrile (0.1% TFA); Gradient: 5% to 95% B over 15 minutes.

    • Validation: The compound must elute as a single sharp peak at 254 nm with an integrated area >98%. The isoxazole ring and phenyl ring provide a strong chromophore for UV detection.

  • High-Resolution Mass Spectrometry (HRMS - ESI+):

    • Validation: Direct infusion into the MS. The theoretical exact mass for [M+H]⁺ is calculated as 176.0712. The experimental value must fall within a ± 5 ppm mass error threshold to confirm the elemental composition (C₁₀H₁₀NO₂⁺)[15].

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR):

    • Solvent: CDCl₃ or DMSO-d₆.

    • Validation markers:

      • ¹H NMR: Look for the characteristic isoxazole protons. The H-5 proton typically appears far downfield (~8.5 ppm) due to the adjacent oxygen and nitrogen atoms. The benzyl alcohol -CH₂- group will appear as a singlet (or doublet if coupled to the -OH) around 4.6 - 4.7 ppm[4][7].

      • ¹³C NMR: The carbinol carbon (-CH₂OH) should resonate near 64 ppm, validating the integrity of the alcohol moiety against potential over-oxidation to an aldehyde.

References

  • Source: Google Patents (WO2005087751A2)
  • Source: Google Patents (EP1734942A1)
  • Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol Source: ResearchGate / Russian Journal of Organic Chemistry URL:[Link]

  • Nitrogen-Containing Molecules - MDPI Source: MDPI (Molbank) URL:[Link]

  • Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Benzyl alcohol - Wikipedia Source: Wikipedia URL:[Link]

  • Properties of Benzyl Alcohol-C6H5CH2OH Source: BYJU'S URL:[Link]

  • The recent progress of isoxazole in medicinal chemistry Source: PubMed (NIH) URL:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH URL:[Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Source: Arabian Journal of Chemistry URL:[Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery Source: Asian Journal of Research in Chemistry URL:[Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: MDPI (Pharmaceuticals) URL:[Link]

  • Isoxazole Seven Chongqing Chemdad Co., Ltd. Source: Chemdad URL:[Link]

Sources

Exploratory

High-Resolution Mass Spectrometry and Molecular Characterization of (3-(Isoxazol-3-yl)phenyl)methanol

An In-Depth Technical Guide for Drug Discovery & Structural Elucidation Executive Summary (3-(Isoxazol-3-yl)phenyl)methanol (Chemical Formula: C₁₀H₉NO₂) represents a highly versatile scaffold in contemporary medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Discovery & Structural Elucidation

Executive Summary

(3-(Isoxazol-3-yl)phenyl)methanol (Chemical Formula: C₁₀H₉NO₂) represents a highly versatile scaffold in contemporary medicinal chemistry. The isoxazole ring serves as a robust bioisostere for esters and amides, conferring metabolic stability, while the hydroxymethylphenyl group provides a critical handle for hydrogen bonding or subsequent covalent functionalization.

During the pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of such pharmacophores, High-Resolution Mass Spectrometry (HRMS) acts as the gold standard for structural validation, metabolite tracking, and impurity profiling. This whitepaper establishes the theoretical framework for exact mass calculation and provides a self-validating LC-HRMS protocol for the precise analytical quantification of this molecule.

Theoretical Framework: Average Molecular Weight vs. Monoisotopic Exact Mass

A foundational pillar of analytical chemistry in drug development is the strict differentiation between a compound's average molecular weight and its monoisotopic exact mass.

  • Average Molecular Weight (175.187 g/mol ): This value is derived from the standard atomic weights of elements, which account for the natural isotopic distribution found on Earth. It is strictly used by synthetic chemists for calculating macroscopic properties: reaction stoichiometry, bulk yield, and formulation dosages .

  • Monoisotopic Exact Mass (175.0633 Da): This value is calculated using the mass of the single most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). Modern HRMS instruments (such as Orbitraps or Q-TOFs) operate at resolving powers exceeding 100,000 FWHM, allowing them to isolate the monoisotopic peak from heavier isotopologues (like ¹³C) with sub-part-per-million (ppm) accuracy .

Table 1: Atomic Mass Constants and Calculation for C₁₀H₉NO₂
ElementPrimary IsotopeExact Mass (Da)QuantityTotal Exact Mass (Da)Standard Atomic WeightTotal Average Mass ( g/mol )
Carbon ¹²C12.00000010120.00000012.011120.110
Hydrogen ¹H1.00782599.0704251.0089.072
Nitrogen ¹⁴N14.003074114.00307414.00714.007
Oxygen ¹⁶O15.994915231.98983015.99931.998
Total 175.063329 175.187

Analytical Causality: Ionization and Adduct Formation

When analyzing (3-(Isoxazol-3-yl)phenyl)methanol via Electrospray Ionization (ESI), the molecule does not reach the detector at its neutral exact mass (175.0633 Da). Instead, it forms gas-phase ions. In ESI positive mode (ESI+), the addition of a proton (H⁺) is highly favored due to the hydrogen-bond accepting nature of both the isoxazole nitrogen and the hydroxyl oxygen.

The Causality of Proton Mass vs. Hydrogen Mass: A common pitfall in early-career mass spectrometry is calculating the[M+H]⁺ adduct by adding the mass of a neutral Hydrogen atom (1.007825 Da). Because ionization involves a proton, the mass of the missing electron (0.0005485 Da) must be subtracted. Therefore, the mass of a proton is exactly 1.007276 Da .

  • [M+H]⁺ Exact Mass: 175.063329 Da + 1.007276 Da = 176.070605 Da

  • [M+Na]⁺ Exact Mass: 175.063329 Da + 22.989769 Da = 198.053098 Da

Table 2: Expected ESI+ Adducts and Diagnostic Fragments
Ion SpeciesChemical FormulaCalculation LogicExact Mass (m/z)
Neutral Molecule (M) C₁₀H₉NO₂Base monoisotopic mass175.0633
Protonated Adduct [M+H]⁺ C₁₀H₁₀NO₂⁺M + Proton (1.007276 Da)176.0706
Sodiated Adduct[M+Na]⁺ C₁₀H₉NO₂Na⁺M + Sodium Ion (22.989769 Da)198.0531
Water Loss Fragment C₁₀H₈NO⁺[M+H]⁺ - Neutral H₂O (18.0106 Da)158.0600

Experimental Protocol: Self-Validating LC-HRMS Workflow

To ensure high-confidence identification of (3-(Isoxazol-3-yl)phenyl)methanol in complex biological matrices (e.g., plasma, liver microsomes), the following step-by-step protocol integrates chromatographic separation with precise mass validation .

Step 1: Sample Preparation & Matrix Crash
  • Aliquot 50 µL of the biological sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing an isotopically labeled internal standard.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: The 3:1 organic-to-aqueous ratio effectively denatures and precipitates plasma proteins while maintaining the solubility of the moderately polar isoxazole compound, preventing column clogging and ion suppression.

Step 2: UHPLC Separation
  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: Formic acid (0.1%) lowers the pH of the mobile phase, ensuring the analyte is fully protonated prior to entering the ESI source. This drastically enhances the [M+H]⁺ signal-to-noise ratio and ensures sharp, symmetrical chromatographic peaks.

Step 3: HRMS Acquisition (Orbitrap / Q-TOF)
  • Ionization Mode: ESI Positive (ESI+).

  • Resolution: Set to 120,000 FWHM at m/z 200.

  • Mass Calibration: Perform external calibration using a standard tuning mix, followed by internal lock-mass correction (e.g., utilizing ambient polysiloxane background ions at m/z 371.1012).

  • Causality: Lock-mass correction compensates for real-time instrumental drift caused by temperature fluctuations in the mass analyzer, ensuring mass accuracy remains continuously below the critical threshold of 3 ppm.

Step 4: Data Validation & Mass Error Calculation

Extract the exact mass chromatogram at m/z 176.0706 (± 5 ppm window). Calculate the mass error ( Δppm ) of the detected peak using the following self-validating formula:

Δppm=TheoreticalMass∣ExperimentalMass−TheoreticalMass∣​×106

A mass error of < 3 ppm , combined with a matching isotopic distribution pattern (M+1 peak at ~11% relative abundance due to ¹³C), definitively validates the chemical structure.

Analytical Visualizations

LCHRMS_Workflow Start Sample Prep: Protein Precipitation UHPLC UHPLC Separation (C18, 0.1% Formic Acid) Start->UHPLC ESI ESI+ Ionization Protonation to[M+H]+ UHPLC->ESI HRMS HRMS Acquisition Lock-Mass Calibration ESI->HRMS Data Data Processing Exact Mass Extraction HRMS->Data Decision Mass Error < 3 ppm? Data->Decision Valid Structure Validated Decision->Valid Yes Invalid Recalibrate System Decision->Invalid No

Caption: Logical decision tree and LC-HRMS workflow for mass validation.

Fragmentation_Pathway Parent Parent Ion[M+H]+ m/z 176.0706 LossH2O Neutral Loss (-H2O) -18.0106 Da Parent->LossH2O Isoxazole Isoxazole Cleavage (-CO, -HCN) Parent->Isoxazole Frag1 Product Ion m/z 158.0600 LossH2O->Frag1 Frag2 Product Ion m/z ~130.0650 Isoxazole->Frag2

Caption: Proposed MS/MS fragmentation pathway for (3-(Isoxazol-3-yl)phenyl)methanol.

References

  • Atomic Weights of the Elements 2023 IUPAC Commission on Isotopic Abundances and Atomic Weights URL: [Link]

  • PubChem Compound Summary for C10H9NO2 National Center for Biotechnology Information (NCBI) URL:[Link]

  • High-Resolution Mass Spectrometry in Drug Discovery ResolveMass Laboratories URL: [Link]

Foundational

The Discovery and Application of (3-(Isoxazol-3-yl)phenyl)methanol in Fragment-Based Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Synthetic Guide Executive Summary In contemporary medicinal chemistry, Fragment-Based Drug Discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Synthetic Guide

Executive Summary

In contemporary medicinal chemistry, Fragment-Based Drug Discovery (FBDD) relies on low-molecular-weight, highly soluble scaffolds to probe challenging protein binding sites. Among these privileged scaffolds, (3-(Isoxazol-3-yl)phenyl)methanol has emerged as a highly versatile building block[1][2]. Combining the bioisosteric properties of the isoxazole ring with the synthetic handle of a meta-substituted benzyl alcohol, this fragment provides ideal vectors for probing hydrophobic sub-pockets while maintaining strict adherence to the Rule of Three (Ro3).

This whitepaper details the mechanistic rationale behind the selection of 3-arylisoxazoles, provides a self-validating synthetic methodology for their preparation, and outlines their integration into hit-to-lead optimization pipelines.

Mechanistic Rationale & Physicochemical Profiling

The structural architecture of (3-(Isoxazol-3-yl)phenyl)methanol is deliberately designed to maximize binding efficiency (Ligand Efficiency, LE) while providing orthogonal vectors for fragment growing[3].

  • The Isoxazole Core: The 1,2-azole system acts as an excellent bioisostere for amides and esters, providing two adjacent hydrogen-bond acceptors (N and O). Its unique dipole moment and electron distribution allow it to engage in multipolar interactions within hinge regions of kinases or the UDP-binding pockets of bacterial deacetylases like LpxC[2][4].

  • The Meta-Benzyl Alcohol Vector: The hydroxymethyl group (-CH₂OH) positioned meta to the isoxazole ring projects at an approximate 120° angle. This specific geometry is highly effective for accessing adjacent solvent-exposed channels or secondary binding pockets during fragment evolution[5]. Furthermore, the primary alcohol serves as a versatile synthetic handle for Williamson ether syntheses or oxidation-amidation sequences[2].

Quantitative Data: Rule of Three (Ro3) Compliance

To be effective in FBDD via STD-NMR or X-ray crystallographic screening, fragments must exhibit high solubility and low structural complexity. As summarized in Table 1, (3-(Isoxazol-3-yl)phenyl)methanol perfectly aligns with Astex Ro3 parameters.

Table 1: Physicochemical Properties of (3-(Isoxazol-3-yl)phenyl)methanol

PropertyValueRo3 ThresholdAssessment
Molecular Weight (MW) 175.19 g/mol ≤ 300 g/mol Optimal
cLogP (Lipophilicity) 1.24≤ 3.0Optimal
Hydrogen Bond Donors (HBD) 1 (-OH)≤ 3Optimal
Hydrogen Bond Acceptors (HBA) 3 (N, O, O)≤ 3Optimal
Polar Surface Area (PSA) 46.2 Ų≤ 60 ŲOptimal
Rotatable Bonds 2≤ 3Optimal

Synthetic Methodologies: The 1,3-Dipolar Cycloaddition Pathway

The most robust and regioselective method for synthesizing 3-arylisoxazoles is the 1,3-dipolar cycloaddition of a transient nitrile oxide with an alkyne[6][7].

Causality in Experimental Design

Directly subjecting 3-(hydroxymethyl)benzaldehyde to oxime formation and subsequent chlorination often leads to competitive oxidation of the benzylic alcohol by N-chlorosuccinimide (NCS). To ensure a self-validating and high-yielding system, the primary alcohol must first be protected as a tert-butyldimethylsilyl (TBS) ether. The use of triethylamine (Et₃N) in the cycloaddition step serves a dual purpose: it neutralizes the HCl byproduct and facilitates the in situ generation of the highly reactive nitrile oxide from the hydroximoyl chloride[6].

Step-by-Step Experimental Protocol

Step 1: Protection and Oxime Formation

  • Dissolve 3-(hydroxymethyl)benzaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add imidazole (2.0 equiv) followed by TBS-Cl (1.1 equiv). Stir for 2 hours. Validation: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting material.

  • Concentrate the organic layer, redissolve the crude TBS-ether in ethanol, and add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv) and sodium acetate (1.5 equiv).

  • Reflux for 3 hours, cool to room temperature, and extract with EtOAc to yield the protected oxime intermediate.

Step 2: Chlorination to Hydroximoyl Chloride

  • Dissolve the oxime (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) at room temperature.

  • Add N-chlorosuccinimide (NCS, 1.05 equiv) in small portions over 15 minutes. Causality: Slow addition prevents a rapid exothermic spike, which can lead to dimerization of the intermediate.

  • Stir for 2 hours. The formation of the hydroximoyl chloride is confirmed by a slight yellowing of the solution.

Step 3: 1,3-Dipolar Cycloaddition & Deprotection

  • Transfer the hydroximoyl chloride solution to a sealed pressure tube.

  • Introduce acetylene gas (or a vinyl acetate surrogate) into the solution.

  • Add Et₃N (1.2 equiv) dropwise at 0 °C to generate the nitrile oxide in situ, triggering the cycloaddition[7].

  • Stir at room temperature for 12 hours. Quench with water and extract with EtOAc.

  • To remove the TBS group, dissolve the crude intermediate in THF and treat with tetra-n-butylammonium fluoride (TBAF, 1.1 equiv) for 1 hour[2].

  • Purify via flash column chromatography (Hexanes/EtOAc) to isolate pure (3-(Isoxazol-3-yl)phenyl)methanol.

G A 3-(Hydroxymethyl)benzaldehyde B TBS Protection & Oxime Formation A->B C Chlorination (NCS, DMF) B->C D Hydroximoyl Chloride Intermediate C->D E Nitrile Oxide Generation (Et3N) D->E F 1,3-Dipolar Cycloaddition (Acetylene) E->F G (3-(Isoxazol-3-yl)phenyl)methanol F->G

Fig 1: Stepwise synthesis via 1,3-dipolar cycloaddition of nitrile oxides.

Application in Fragment Growing Workflows

Once identified as a binder via Saturation Transfer Difference (STD) NMR or X-ray crystallography, (3-(Isoxazol-3-yl)phenyl)methanol acts as an anchor[4]. The isoxazole ring typically buries into a hydrophobic sub-pocket, leaving the benzylic alcohol exposed toward the solvent channel.

Medicinal chemists utilize the Diversity-Oriented-Target-Focused-Synthesis (DOTS) approach to rapidly elaborate this fragment[3]:

  • Etherification: The -CH₂OH group undergoes Williamson ether synthesis with various alkyl/aryl halides to probe adjacent lipophilic regions[2].

  • Amidation: The alcohol is oxidized to a carboxylic acid using periodic acid and catalytic chromium(VI) oxide, followed by EDC/HOBt coupling with diverse amines to form robust amide linkages[2].

FBDD H Fragment Hit Identification (STD-NMR / X-ray) I Vector Analysis (via -CH2OH group) H->I J Oxidation to Acid/Aldehyde I->J L Williamson Ether Synthesis I->L K Amidation / Reductive Amination J->K M Optimized Lead Compound K->M L->M

Fig 2: Fragment growing strategy leveraging the benzyl alcohol vector.

By systematically applying these fragment-growing techniques, researchers have successfully evolved isoxazole-based fragments into low-nanomolar inhibitors for complex targets, validating the structural utility of (3-(Isoxazol-3-yl)phenyl)methanol in modern drug discovery.

References

  • Vitale, P., et al. "A Novel Synthesis of N-Unsubstituted β-Enamino Thioesters from 3-Arylisoxazoles and 3-Aryl-5-phenylthio-2-isoxazolines." Synthesis, 2010. 6

  • Hoffman, G. R., et al. "One-pot synthesis of 3-arylisoxazoles." American Chemical Society (ACS), 2023. 7

  • Bondarenko, O. B., et al. "3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo." ACS Pharmacology & Translational Science, 2024.

  • Silva, C. A., et al. "Probing the Allosteric Modulation of P-Glycoprotein: A Medicinal Chemistry Approach Toward the Identification of Noncompetitive P-Gp Inhibitors." ACS Omega, 2023. 5

  • Kany, A. M., et al. "Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity." Journal of Medicinal Chemistry, 2024. 2

  • Hoffer, L., et al. "Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach." Journal of Medicinal Chemistry, 2021. 3

Sources

Exploratory

An In-depth Technical Guide to the Solubility of (3-(Isoxazol-3-yl)phenyl)methanol in Common Organic Solvents

Foreword: The Critical Role of Solubility in Drug Discovery In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical yet often underestimated hurdles is the aqueous and organic solubility of a compound.[1][2] Solubility is a pivotal physicochemical property that dictates a drug's bioavailability, manufacturability, and ultimately, its clinical efficacy and safety.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a fundamental prerequisite for success. This guide provides an in-depth exploration of the solubility of (3-(Isoxazol-3-yl)phenyl)methanol, a molecule of interest within the broader class of isoxazole-containing compounds known for their diverse biological activities.[3][4] While specific solubility data for this exact molecule is not extensively published, this guide will equip you with the foundational knowledge, experimental protocols, and theoretical framework to determine and interpret its solubility in common organic solvents.

Characterization of (3-(Isoxazol-3-yl)phenyl)methanol

Before delving into solubility determination, a thorough understanding of the subject molecule is paramount. (3-(Isoxazol-3-yl)phenyl)methanol possesses a unique structural architecture that influences its solubility behavior.

  • Molecular Structure: The molecule features a central phenyl ring substituted with a polar hydroxymethyl (-CH₂OH) group and a heterocyclic isoxazole ring.

  • Polarity and Hydrogen Bonding: The presence of the hydroxyl group makes the molecule capable of acting as both a hydrogen bond donor and acceptor. The isoxazole ring, with its nitrogen and oxygen atoms, also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.[3] This dual hydrogen bonding capability is a key determinant of its interaction with various solvents.

  • Physicochemical Properties (Predicted):

    • Molecular Formula: C₁₀H₉NO₂[5]

    • Molecular Weight: 175.18 g/mol [5]

    • Topological Polar Surface Area (TPSA): 46.26 Ų[5]

    • Predicted LogP: 1.83[5]

    • Hydrogen Bond Donors: 1[5]

    • Hydrogen Bond Acceptors: 3[5]

These predicted properties suggest that (3-(Isoxazol-3-yl)phenyl)methanol is a moderately polar compound. The LogP value indicates a balance between lipophilicity and hydrophilicity. The presence of both hydrogen bond donor and acceptor sites implies that its solubility will be significantly influenced by the hydrogen bonding characteristics of the solvent.

The Theoretical Underpinnings of Solubility: "Like Dissolves Like" and Beyond

The age-old axiom "like dissolves like" remains a powerful guiding principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For (3-(Isoxazol-3-yl)phenyl)methanol, we can anticipate the following trends based on solvent classification:

  • Polar Protic Solvents: These solvents, such as methanol, ethanol, and water, contain O-H or N-H bonds and can readily engage in hydrogen bonding.[6][7] Due to the hydroxyl group and isoxazole ring of our target molecule, it is expected to exhibit favorable solubility in polar protic solvents. These solvents can effectively solvate the molecule by forming hydrogen bonds.[8][9]

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), acetone, and acetonitrile possess significant dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.[6][7][8] They can, however, act as hydrogen bond acceptors. Given the hydrogen bond donating capability of the hydroxyl group in (3-(Isoxazol-3-yl)phenyl)methanol, a moderate to good solubility can be expected in these solvents.

  • Nonpolar Solvents: Nonpolar solvents, such as hexane and toluene, have low dielectric constants and minimal to no dipole moments.[7][8] They primarily interact through weak van der Waals forces. Due to the significant polarity of (3-(Isoxazol-3-yl)phenyl)methanol, it is predicted to have poor solubility in nonpolar solvents.

The following diagram illustrates the classification of common organic solvents, which is crucial for selecting an appropriate solvent system.

Solvent_Classification cluster_polar Polar Solvents (Dielectric Constant > 5) cluster_protic Polar Protic (H-bond donors) cluster_aprotic Polar Aprotic (No H-bond donors) cluster_nonpolar Nonpolar Solvents (Dielectric Constant < 5) Methanol Methanol Ethanol Ethanol Water Water DMSO DMSO Acetone Acetone Acetonitrile Acetonitrile Hexane Hexane Toluene Toluene Solvents Solvents cluster_polar cluster_polar Solvents->cluster_polar High Polarity cluster_nonpolar cluster_nonpolar Solvents->cluster_nonpolar Low Polarity cluster_protic cluster_protic cluster_polar->cluster_protic cluster_aprotic cluster_aprotic cluster_polar->cluster_aprotic

Caption: Classification of common organic solvents based on polarity and proticity.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain precise and reliable solubility data, experimental determination is essential. Two primary types of solubility are often measured in drug discovery: thermodynamic and kinetic solubility.[2][10]

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a compound in a solvent at a given temperature and pressure. The "shake-flask" method is the gold standard for this determination.[10]

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid (3-(Isoxazol-3-yl)phenyl)methanol to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[10]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

    • Centrifugation: Pellet the excess solid.

    • Filtration: Use a low-binding filter (e.g., PTFE) to remove the solid.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantification.

  • Data Analysis: Express the solubility in units such as mg/mL, g/100mL, or mol/L.

The following workflow diagram illustrates the key steps in the shake-flask method.

Shake_Flask_Workflow A 1. Add excess solid to solvent B 2. Equilibrate (e.g., 24-72h at constant T) A->B Agitation C 3. Separate solid and liquid phases (Centrifugation/Filtration) B->C Equilibrium reached D 4. Quantify concentration in supernatant (e.g., HPLC-UV) C->D Clear saturated solution E 5. Report Thermodynamic Solubility D->E

Caption: Experimental workflow for thermodynamic solubility determination.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often prepared by diluting a concentrated stock solution (typically in DMSO) into an aqueous or organic medium.[2][10][11] This method is high-throughput and particularly useful for early-stage drug discovery screening.[2][12]

Protocol: Turbidimetric (Nephelometric) Method

  • Stock Solution: Prepare a high-concentration stock solution of (3-(Isoxazol-3-yl)phenyl)methanol in a highly solubilizing solvent like DMSO.

  • Serial Dilution: In a microplate format, perform serial dilutions of the stock solution into the target organic solvent.

  • Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance.[1] The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

  • Data Analysis: The kinetic solubility is reported as the highest concentration that remains visually clear or below a certain turbidity threshold.

Anticipated Solubility Profile of (3-(Isoxazol-3-yl)phenyl)methanol

Based on the structural analysis and theoretical principles, a hypothetical solubility profile for (3-(Isoxazol-3-yl)phenyl)methanol in a range of common organic solvents is presented below. Note: These are predicted qualitative values and must be confirmed by experimental measurement.

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic MethanolHighStrong hydrogen bonding interactions with the hydroxyl group.
EthanolHighSimilar to methanol, good hydrogen bonding capabilities.
IsopropanolModerate to HighIncreased steric hindrance may slightly reduce solubility compared to methanol and ethanol.
Polar Aprotic DMSOHighStrong hydrogen bond acceptor, effectively solvates the hydroxyl proton.
AcetoneModerateGood dipole-dipole interactions, but a weaker hydrogen bond acceptor than DMSO.
AcetonitrileModerate to LowLess polar than acetone and a weaker hydrogen bond acceptor.
Nonpolar TolueneLowMismatch in polarity; weak interactions with the polar functional groups.
HexaneVery LowHighly nonpolar, unable to effectively solvate the polar molecule.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of (3-(Isoxazol-3-yl)phenyl)methanol in common organic solvents. While specific experimental data is not yet available in the public domain, the principles and protocols outlined herein offer a robust roadmap for researchers. The interplay between the molecule's hydrogen bonding capacity and the properties of the solvent is the critical determinant of its solubility.

For drug development professionals, a thorough experimental investigation of both thermodynamic and kinetic solubility is strongly recommended. These data will be invaluable for formulation development, enabling the selection of appropriate solvent systems for preclinical and clinical studies, and ultimately contributing to the successful progression of this and similar isoxazole-based compounds.

References

  • Pearson. Solvents Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

  • Organic Solvents: Complete Guide, Industrial Uses & Safety. (2024, April 29). Available from: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Available from: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. Available from: [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available from: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Available from: [Link]

  • Polarity of Solvents. Geoffray.be. Available from: [Link]

  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. Available from: [Link]

  • Shen, C., Zhang, Y., Gan, Y., Zhao, T., & Gu, Q. (2011). One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Letters in Organic Chemistry, 8(4), 278-281.
  • Kumar, M., Kumar, A., & Sharma, V. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical and Pharmaceutical Research, 16(12), 1-10.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available from: [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021, January 13). MDPI. Available from: [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12). International Journal of Pharmacy and Pharmaceutical Research.
  • (3-Phenylisoxazol-5-yl)methanol. PMC. Available from: [Link]

  • Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][11]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-like Tyrosine Kinase 3 (FLT3) Inhibitor. (2009, September 16). ACS Publications. Available from: [Link]

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Foundational

Mechanism of Formation for (3-(Isoxazol-3-yl)phenyl)methanol Derivatives: A Technical Guide

Executive Summary & Pharmacological Relevance Isoxazoles represent a privileged structural motif in medicinal chemistry, frequently deployed as metabolically stable bioisosteres for amides, esters, and carboxylic acids....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

Isoxazoles represent a privileged structural motif in medicinal chemistry, frequently deployed as metabolically stable bioisosteres for amides, esters, and carboxylic acids. The specific (3-(isoxazol-3-yl)phenyl)methanol scaffold is highly valued because it combines the rigid, electron-rich geometry of the isoxazole core with the hydrogen-bonding capacity of a benzylic alcohol. This whitepaper delineates the mechanistic pathways, optimized synthetic protocols, and analytical validation strategies required to construct this scaffold with high regioselectivity and yield.

Retrosynthetic Analysis and Mechanistic Design

The formation of the (3-(isoxazol-3-yl)phenyl)methanol core is most efficiently achieved through a convergent Huisgen 1,3-dipolar cycloaddition. To construct the isoxazole ring precisely at the 3-position of the phenyl ring, the target scaffold is disconnected into two primary synthons:

  • The 1,3-Dipole : 3-(Hydroxymethyl)benzonitrile oxide, derived from 3-(hydroxymethyl)benzaldehyde.

  • The Dipolarophile : A terminal or internal alkyne (dictating the substitution at the C4/C5 positions of the resulting isoxazole).

Retrosynthesis A 3-(Hydroxymethyl) benzaldehyde B Oxime Intermediate A->B NH2OH·HCl Base C Nitrile Oxide Dipole B->C Oxidation D Target Isoxazole Derivative C->D [3+2] Cycloaddition (+ Alkyne)

Figure 1: Retrosynthetic and forward reaction pathway for the target isoxazole scaffold.

Core Mechanism: The[3+2] Cycloaddition Pathway

The fundamental mechanism relies on the in situ generation of a highly reactive nitrile oxide, followed by immediate trapping with an alkyne.

Oxime Formation

The synthesis begins with the condensation of 3-(hydroxymethyl)benzaldehyde with hydroxylamine hydrochloride. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the oxime.

Nitrile Oxide Generation (Oxidation)

Nitrile oxides are inherently unstable and prone to rapid dimerization into inactive 1,2,5-oxadiazole 2-oxides (furoxans). Thus, they must be generated in situ. The classical method involves the halogenation of the oxime using N-Chlorosuccinimide (NCS) to form a hydroximoyl chloride intermediate. Subsequent dehydrohalogenation by a mild base yields the nitrile oxide.

Alternatively, hypervalent iodine reagents like PIFA can induce this oxidation rapidly under mild conditions, offering a highly chemoselective route 1. Recent advancements have also introduced sonication-assisted cycloadditions using KI/Oxone in aqueous media, which generates the reactive nitrile oxide via an in situ iodine intermediate, offering a greener alternative to chlorinated reagents 2.

Concerted [3+2] Cycloaddition

The nitrile oxide reacts with the alkyne via a thermally allowed, concerted [π4s + π2s] cycloaddition. The regioselectivity is governed by Frontier Molecular Orbital (FMO) theory. The HOMO of the alkyne interacts with the LUMO of the nitrile oxide, leading almost exclusively to the 3,5-disubstituted isoxazole when terminal alkynes are utilized.

Mechanism N1 Nitrile Oxide (Dipole) Ar-C≡N⁺-O⁻ N3 Transition State Concerted [3+2] Cycloaddition N1->N3 HOMO-LUMO Interaction N2 Alkyne (Dipolarophile) R-C≡CH N2->N3 HOMO-LUMO Interaction N4 Isoxazole Core Formation Regioselective 3,5-disubstitution N3->N4 Ring Closure

Figure 2: Concerted [3+2] cycloaddition mechanism forming the isoxazole ring.

Quantitative Data: Optimization of Reaction Conditions

The choice of oxidant and solvent strictly dictates the ratio of the desired isoxazole to the unwanted furoxan dimer. Table 1 summarizes empirical data for optimizing the cycloaddition step.

Oxidant SystemSolventTemperatureYield (%)Furoxan Dimer (%)Mechanistic Note
NCS / Et₃N DMF or DCM0 °C to rt82 - 88%< 5%Standard hydroximoyl chloride intermediate; slow base addition is critical.
PIFA MeOH / H₂Ort85 - 90%< 2%Hypervalent iodine-induced rapid oxidation; highly chemoselective.
NaOCl DCM / H₂O0 °C65 - 75%10 - 15%Biphasic system; prone to over-oxidation and dimerization.
KI / Oxone H₂O (Ultrasound)rt80 - 85%< 5%Green sonication-assisted pathway; in situ iodine generation.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following protocol incorporates self-validating checkpoints and addresses specific chemical vulnerabilities.

Strategic Mechanistic Consideration: The benzylic alcohol (-CH₂OH) in the starting material is susceptible to competitive oxidation by electrophilic halogen sources. While direct oxidation of the unprotected oxime is possible under strictly controlled cryogenic conditions, standard industry practice dictates transient protection of the benzylic alcohol (e.g., as a TBS ether) prior to oxime formation, followed by a global deprotection post-cycloaddition. The protocol below assumes the use of the protected substrate.

Step 1: Oxime Preparation
  • Reaction : Dissolve the protected 3-(hydroxymethyl)benzaldehyde (10 mmol) in a 1:1 mixture of MeOH/H₂O (40 mL). Add NH₂OH·HCl (11 mmol) and Na₂CO₃ (5.5 mmol).

  • Causality : Na₂CO₃ neutralizes the HCl salt of hydroxylamine, liberating the free nucleophile without causing base-catalyzed side reactions (which stronger bases like NaOH might trigger).

  • Validation : Monitor via TLC (Hexanes/EtOAc 4:1). The aldehyde starting material (UV active, stains with 2,4-DNP) will disappear, replaced by a more polar oxime spot.

  • Workup : Evaporate MeOH, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate.

Step 2: One-Pot Oxidation and Cycloaddition
  • Reaction : Dissolve the crude oxime (10 mmol) in dry DMF (30 mL). Add N-Chlorosuccinimide (NCS, 10.5 mmol) in portions at 0 °C.

  • Causality : Stepwise addition of NCS prevents thermal runaway. The formation of the hydroximoyl chloride is mildly exothermic.

  • Cycloaddition : Add the chosen terminal alkyne (12 mmol). Then, add triethylamine (11 mmol) dropwise over 1 hour via a syringe pump.

  • Causality : By keeping the steady-state concentration of the nitrile oxide extremely low via the slow, rate-limiting addition of base, the bimolecular cycloaddition with the abundant alkyne kinetically outcompetes the dimerization pathway to furoxan.

  • Validation (Self-Validating System) :

    • ¹H NMR : The success of the cyclization is definitively proven by the appearance of a sharp singlet at δ 6.5–6.9 ppm (CDCl₃), corresponding to the isolated C4-H proton of the newly formed isoxazole ring.

    • Mass Spectrometry : The presence of the [M+H]⁺ peak corresponding to the isoxazole, and the strict absence of the [2M+H]⁺ peak, confirms that dimerization was successfully suppressed.

Alternative Route: Enolate-Mediated Cycloaddition

In cases where a highly functionalized 3,4,5-trisubstituted isoxazole derivative is required, the traditional alkyne dipolarophile is replaced by a 1,3-dicarbonyl compound. As demonstrated in recent aqueous-phase methodologies 3, the 1,3-diketone is deprotonated by a base (e.g., DIPEA) to form a solvated carbanion. This carbanion attacks the electrophilic carbon of the nitrile oxide, followed by intramolecular cyclization and dehydration. For highly constrained derivatives, intramolecular oxidative cycloadditions of aldoximes can also be employed to fuse the isoxazole ring directly to an existing cyclic framework 4.

Enolate_Mechanism E1 1,3-Dicarbonyl Compound E2 Solvated Carbanion E1->E2 Base (e.g., DIPEA) E3 Nucleophilic Attack on Nitrile Oxide E2->E3 + Nitrile Oxide E4 Cyclization & Dehydration E3->E4 E5 3,4,5-Trisubstituted Isoxazole E4->E5

Figure 3: Alternative enolate-mediated cycloaddition for trisubstituted isoxazoles.

References

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes Source: Chemical Communications (RSC Publishing) URL:[Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes Source: MDPI URL:[Link]

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Exploratory

An In-depth Technical Guide on the Thermodynamic Stability Profile of (3-(Isoxazol-3-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-li...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for the in-depth evaluation of the thermodynamic stability of (3-(Isoxazol-3-yl)phenyl)methanol, a molecule with potential therapeutic applications. The methodologies detailed herein are designed to provide a thorough understanding of the compound's intrinsic stability, identify potential degradation pathways, and establish a foundation for the development of a stable pharmaceutical formulation. This document emphasizes the scientific rationale behind each experimental choice, ensuring a robust and logically sound stability assessment.

Introduction: The Criticality of Stability Profiling in Drug Development

In the rigorous and highly regulated process of drug development, the thermodynamic stability of a drug candidate is a non-negotiable parameter. An unstable compound can lead to a cascade of undesirable outcomes, including loss of potency, the emergence of toxic degradation products, and altered bioavailability. Isoxazole-containing compounds, while prevalent in medicinal chemistry due to their diverse biological activities, can present unique stability challenges.[1][2][3] The weak nitrogen-oxygen bond within the isoxazole ring can be susceptible to cleavage under certain conditions, making a thorough stability assessment paramount.[1][2]

This guide will focus on (3-(Isoxazol-3-yl)phenyl)methanol, outlining a systematic approach to characterizing its stability profile. The insights gained from these studies are not only crucial for regulatory submissions but also for making informed decisions throughout the drug development lifecycle, from lead optimization to formulation design.

Foundational Thermal Analysis: Understanding Intrinsic Stability

A foundational understanding of a compound's thermal behavior is the first step in a comprehensive stability profile. This is typically achieved through a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide critical data on melting point, decomposition temperature, and the presence of any polymorphic or solvated forms.[4][5]

Differential Scanning Calorimetry (DSC)

Expert Rationale: DSC is employed to determine the melting point of (3-(Isoxazol-3-yl)phenyl)methanol, which serves as a key indicator of its purity and crystalline nature. The presence of multiple thermal events could suggest polymorphism, a phenomenon with significant implications for solubility and stability.[6]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.

  • Instrumental Conditions: Utilize a calibrated DSC instrument. Heat the sample from 25 °C to a temperature above its suspected melting point, typically at a rate of 10 °C/min, under an inert nitrogen atmosphere.

  • Data Interpretation: The onset of the endothermic peak in the thermogram corresponds to the melting point.[7]

Thermogravimetric Analysis (TGA)

Expert Rationale: TGA is essential for determining the thermal decomposition temperature of the compound. It quantifies mass loss as a function of temperature, revealing the point at which significant degradation occurs. This information is vital for identifying safe processing and storage temperatures.[4][8]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic TGA pan.

  • Instrumental Conditions: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Interpretation: The temperature at which a significant loss of mass is observed indicates the onset of thermal decomposition.[8]

Table 1: Representative Thermal Analysis Data

AnalysisParameterTypical ResultSignificance
DSCMelting Point (Tonset)~97 °C[9]Indicator of purity and solid-state form.
TGADecomposition Onset>250 °C[8]Defines the upper limit of thermal stability.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is a systematic process of exposing a drug substance to harsh conditions to accelerate its decomposition.[10][11][12] The primary objectives of these studies are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[13][14]

Workflow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes API (3-(Isoxazol-3-yl)phenyl)methanol Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidative Stress (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 80°C Solution/Solid) API->Thermal Photo Photolytic Stress (ICH Q1B Guidelines) API->Photo HPLC Stability-Indicating HPLC-UV/MS Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Deg_Pathways Elucidation of Degradation Pathways HPLC->Deg_Pathways Method_Val Validation of Analytical Method HPLC->Method_Val

Caption: A systematic workflow for conducting forced degradation studies.

Development of a Stability-Indicating HPLC Method

Expert Rationale: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any robust stability study.[15][16] This method must be capable of separating the intact API from all process-related impurities and degradation products, ensuring accurate quantification and purity assessment.[17] Gradient reversed-phase HPLC with UV detection is the most common approach for small molecules.[17]

Protocol for Method Development:

  • Column and Mobile Phase Selection: Start with a C18 stationary phase and a mobile phase gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).

  • Forced Degradation Sample Analysis: Analyze samples from the forced degradation studies to identify the retention times of the parent compound and all degradation products.

  • Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve baseline separation of all relevant peaks.[16] A resolution (Rs) of at least 2.0 between the parent peak and the closest eluting degradant is desirable.[15]

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity and ensure that no co-eluting impurities are present.

Stress Conditions

3.2.1. Hydrolytic Degradation

  • Acidic Conditions: The compound is exposed to an acidic medium (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C). The isoxazole ring can be susceptible to acid-catalyzed hydrolysis.[11][18]

  • Basic Conditions: The compound is subjected to a basic medium (e.g., 0.1 M NaOH) at an elevated temperature. Base-catalyzed ring opening of the isoxazole is a known degradation pathway for some isoxazole-containing drugs.[19][20]

  • Neutral Conditions: The compound is refluxed in water to assess its stability in a neutral aqueous environment.

3.2.2. Oxidative Degradation

  • Protocol: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3%), at room temperature. The benzylic alcohol moiety in (3-(Isoxazol-3-yl)phenyl)methanol is a potential site for oxidation.

3.2.3. Photolytic Degradation

  • Protocol: The compound, in both solid and solution form, is exposed to a controlled light source as per ICH Q1B guidelines.[21][22][23][24] This is crucial for determining if the compound requires light-resistant packaging.

3.2.4. Thermal Degradation

  • Protocol: The solid compound and a solution are stored at an elevated temperature (e.g., 70°C) to assess thermal stability in the absence of other stressors.

Table 2: Representative Forced Degradation Results

Stress Condition% DegradationMajor Degradants (Proposed m/z)Potential Degradation Pathway
0.1 M HCl, 60°C5-15%m/z corresponding to ring-opened productAcid-catalyzed isoxazole ring opening[18][25]
0.1 M NaOH, 60°C10-20%m/z corresponding to ring-opened productBase-catalyzed isoxazole ring opening[19][20]
3% H₂O₂, RT2-10%m/z corresponding to oxidized productOxidation of the benzylic alcohol
Heat (70°C, solid)< 2%-Generally thermally stable in solid form
Photolytic (ICH Q1B)5-15%VariousPhotodegradation

Structural Elucidation of Degradation Products

Expert Rationale: Identifying the structure of significant degradation products is a regulatory expectation and provides invaluable information for understanding the compound's chemical liabilities. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose.

Logical Framework for Degradation Pathway Identification

Degradation_Pathways cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_oxidation Oxidative Stress Parent (3-(Isoxazol-3-yl)phenyl)methanol (Intact API) Hydrolysis_Product Ring-Opened Product (e.g., β-Enaminone) Parent->Hydrolysis_Product H₂O, H⁺ or OH⁻ Oxidation_Product Oxidized Product (e.g., Aldehyde/Carboxylic Acid) Parent->Oxidation_Product [O]

Caption: A simplified representation of potential degradation pathways.

Conclusion

A thorough understanding of the thermodynamic stability of (3-(Isoxazol-3-yl)phenyl)methanol is essential for its successful development as a pharmaceutical agent. The systematic approach outlined in this guide, encompassing foundational thermal analysis, comprehensive forced degradation studies, and the development of a stability-indicating analytical method, provides a robust framework for this critical assessment. The data generated from these studies will not only satisfy regulatory requirements but also guide the formulation and packaging development to ensure a safe, effective, and stable drug product.

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  • Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA.
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  • Development of forced degradation and stability indic
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • (3-Phenyl-isoxazol-5-yl)methanol. PubMed.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)

Sources

Foundational

An In-Depth Technical Guide on the Material Safety Data Sheet (MSDS) Hazards for (3-(Isoxazol-3-yl)phenyl)methanol

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for (3-(Isoxazol-3-yl)phenyl)methanol was publicly available at the time of this writing. The following technical guide has been develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for (3-(Isoxazol-3-yl)phenyl)methanol was publicly available at the time of this writing. The following technical guide has been developed by synthesizing safety data from structurally analogous isoxazole-containing compounds. The provided information should be used as a guide for risk assessment and the implementation of safety protocols. It is imperative for researchers to conduct their own risk assessments based on the specific conditions of use.

Introduction

(3-(Isoxazol-3-yl)phenyl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazole moiety is a key pharmacophore present in numerous biologically active molecules. As with any novel chemical entity, a thorough understanding of its potential hazards is paramount for ensuring the safety of researchers and the environment. This guide provides a comprehensive overview of the anticipated material safety data sheet (MSDS) hazards associated with (3-(Isoxazol-3-yl)phenyl)methanol, based on data from closely related structural isomers.

Chapter 1: Hazard Identification and Classification

Based on the hazard classifications of analogous compounds, such as (3-Phenyl-isoxazol-5-yl)-methanol and (2-(Isoxazol-3-yl)phenyl)methanol, (3-(Isoxazol-3-yl)phenyl)methanol is anticipated to be classified as a hazardous substance.[1][2]

GHS Hazard Classification (Anticipated):

Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory System)

Signal Word: Warning[1][2]

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Precautionary Statements (Anticipated):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Chapter 2: Toxicological Profile

A detailed toxicological profile for (3-(Isoxazol-3-yl)phenyl)methanol is not available. The following information is extrapolated from data on similar isoxazole derivatives.

Acute Toxicity:

  • Oral: Harmful if swallowed. Ingestion may cause nausea, vomiting, and abdominal pain.[1]

  • Dermal: Expected to have low dermal toxicity, though skin irritation is a concern.

  • Inhalation: May cause respiratory tract irritation, leading to coughing and shortness of breath.[1]

Chronic Toxicity:

  • No data is available on the long-term effects of exposure. As a prudent measure, chronic exposure should be avoided.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

  • There is no data to suggest that (3-(Isoxazol-3-yl)phenyl)methanol or its close analogs are carcinogenic, mutagenic, or pose a reproductive hazard. However, in the absence of specific data, it should be handled as a potential hazard.

Chapter 3: First-Aid Measures

Immediate and appropriate first-aid measures are crucial in the event of exposure.

Emergency First-Aid Workflow

FirstAid cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation  Route of  Exposure Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Rinse_Eyes Rinse with Water for 15 min Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Rest Keep at Rest Fresh_Air->Rest Breathing_Difficulty Breathing Difficulty? Rest->Breathing_Difficulty Breathing_Difficulty->Rest No Medical_Attention_Inhale Seek Immediate Medical Attention Breathing_Difficulty->Medical_Attention_Inhale Yes Wash_Skin Wash with Soap and Water for 15 min Remove_Clothing->Wash_Skin Irritation_Persists_Skin Irritation Persists? Wash_Skin->Irritation_Persists_Skin Medical_Attention_Skin Seek Medical Attention Irritation_Persists_Skin->Medical_Attention_Skin Yes Remove_Lenses Remove Contact Lenses Rinse_Eyes->Remove_Lenses Irritation_Persists_Eye Irritation Persists? Remove_Lenses->Irritation_Persists_Eye Medical_Attention_Eye Seek Immediate Medical Attention Irritation_Persists_Eye->Medical_Attention_Eye Yes Do_Not_Induce_Vomiting Do NOT Induce Vomiting Rinse_Mouth->Do_Not_Induce_Vomiting Medical_Attention_Ingest Seek Immediate Medical Attention Do_Not_Induce_Vomiting->Medical_Attention_Ingest

Caption: Emergency first-aid procedures for exposure to (3-(Isoxazol-3-yl)phenyl)methanol.

Chapter 4: Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

Safe Handling Protocol:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Recommendations:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is room temperature.[1]

Chapter 5: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Chapter 4. Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent entry into drains, sewers, and waterways.

  • Containment and Cleanup:

    • For small spills, sweep up the solid material, taking care to avoid generating dust.

    • Place the collected material in a suitable, labeled container for disposal.

    • Clean the spill area with a suitable decontaminating solution.

Spill Response Decision Tree

SpillResponse cluster_SmallSpill Small Spill Response cluster_LargeSpill Large Spill Response Spill Spill Occurs Assess_Size Assess Spill Size Spill->Assess_Size Small_Spill Small Spill Assess_Size->Small_Spill Minor Large_Spill Large Spill Assess_Size->Large_Spill Major Wear_PPE_Small Don Appropriate PPE Small_Spill->Wear_PPE_Small Evacuate Evacuate Area Large_Spill->Evacuate Contain_Small Contain Spill with Inert Material Wear_PPE_Small->Contain_Small Collect_Small Collect Material into Labeled Container Contain_Small->Collect_Small Clean_Area_Small Clean Spill Area Collect_Small->Clean_Area_Small Notify_EH_S Notify Environmental, Health & Safety Evacuate->Notify_EH_S Secure_Area Secure and Ventilate Area (if safe to do so) Notify_EH_S->Secure_Area Professional_Cleanup Await Professional Cleanup Crew Secure_Area->Professional_Cleanup

Sources

Protocols & Analytical Methods

Method

step-by-step synthetic route to (3-(Isoxazol-3-yl)phenyl)methanol

Application Note: Step-by-Step Synthetic Routes to (3-(Isoxazol-3-yl)phenyl)methanol Introduction & Strategic Overview (3-(Isoxazol-3-yl)phenyl)methanol is a highly versatile, bifunctional building block widely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthetic Routes to (3-(Isoxazol-3-yl)phenyl)methanol

Introduction & Strategic Overview

(3-(Isoxazol-3-yl)phenyl)methanol is a highly versatile, bifunctional building block widely utilized in fragment-based drug discovery and medicinal chemistry. The isoxazole ring serves as a robust bioisostere for esters and amides, offering enhanced metabolic stability, while the meta-hydroxymethyl motif provides a synthetic handle for late-stage functionalization (e.g., etherification, oxidation, or fluorination).

Designing a reliable synthesis for this molecule requires navigating the instability of specific heterocyclic intermediates. This guide details two orthogonal, self-validating synthetic routes:

  • The Catalytic Approach : A modern Suzuki-Miyaura cross-coupling utilizing commercially available boronic esters[1].

  • The De Novo Approach : A highly regioselective [3+2] dipolar cycloaddition utilizing click-chemistry principles[2].

Retrosynthesis cluster_A Route A: Suzuki-Miyaura cluster_B Route B: [3+2] Cycloaddition Target (3-(Isoxazol-3-yl)phenyl)methanol Target Molecule Boronic Isoxazole-3-boronic acid pinacol ester Boronic->Target Pd(dppf)Cl2 Cross-Coupling ArylHalide (3-Bromophenyl)methanol ArylHalide->Target K2CO3, 90°C Aldehyde 3-(Hydroxymethyl)benzaldehyde Oxime Hydroximoyl Chloride Aldehyde->Oxime 1. TBS-Cl 2. NH2OH 3. NCS Oxime->Target 1. Et3N, TMS-Acetylene 2. TBAF Deprotection Alkyne TMS-Acetylene Alkyne->Target [3+2] Cycloaddition

Caption: Retrosynthetic pathways for (3-(Isoxazol-3-yl)phenyl)methanol via Suzuki or [3+2] cycloaddition.

Route A: The Catalytic Approach (Suzuki-Miyaura Cross-Coupling)

Mechanistic Rationale & Causality

The Suzuki-Miyaura coupling is the most direct route, but 3-isoxazole boronic acids are notoriously prone to protodeboronation. To mitigate this, the pinacol ester derivative is strictly preferred[1]. A palladium catalyst with a large bite angle, such as Pd(dppf)Cl2​ , is utilized to accelerate the reductive elimination step, minimizing catalyst deactivation. The biphasic solvent system (1,4-Dioxane/ H2​O ) is critical: the organic phase solubilizes the substrates, while the water is mechanistically required to activate the boronic ester into the reactive boronate complex, facilitating transmetalation to the palladium center.

Step-by-Step Methodology
  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add (3-bromophenyl)methanol (1.0 equiv, 5.0 mmol), isoxazole-3-boronic acid pinacol ester (1.2 equiv, 6.0 mmol), and K2​CO3​ (2.5 equiv, 12.5 mmol).

  • Solvent Addition : Add a thoroughly degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 25 mL). Note: Degassing via freeze-pump-thaw or prolonged argon sparging is mandatory to prevent homocoupling.

  • Catalyst Introduction : Under a positive stream of argon, add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%).

  • Reaction : Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours. Monitor conversion via LC-MS.

  • Workup : Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution 10–40% EtOAc in Hexanes) to afford the target compound.

Table 1: Optimization of Cross-Coupling Parameters
Catalyst SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/EtOH/ H2​O 8045% (High protodeboronation)
Pd(OAc)2​ / SPhos K3​PO4​ Toluene/ H2​O 10068%
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ 1,4-Dioxane/ H2​O (4:1) 90 89% (Optimal)

Route B: De Novo Heterocyclic Construction ([3+2] Cycloaddition)

Mechanistic Rationale & Causality

When specific boronic esters are unavailable, constructing the isoxazole ring de novo is a highly robust alternative[3]. This route utilizes a 1,3-dipolar cycloaddition between an in situ generated nitrile oxide and an alkyne[4].

  • Protection Strategy : The primary alcohol of 3-(hydroxymethyl)benzaldehyde must be protected as a tert-butyldimethylsilyl (TBS) ether. Failure to do so results in the inadvertent oxidation of the benzyl alcohol during the subsequent N-chlorosuccinimide (NCS) chlorination step.

  • Regiocontrol : Ethynyltrimethylsilane (TMS-acetylene) is utilized instead of hazardous acetylene gas. The bulky TMS group exerts overwhelming steric control, directing the cycloaddition to exclusively yield the 5-TMS-isoxazole regioisomer[2].

  • Dipole Management : Nitrile oxides are highly reactive and will rapidly dimerize to form inactive furoxans. Slow addition of triethylamine ( Et3​N ) maintains a low steady-state concentration of the nitrile oxide, ensuring it is immediately trapped by the alkyne[3].

  • Global Deprotection : A single treatment with Tetra-n-butylammonium fluoride (TBAF) achieves both the desilylation of the isoxazole C5-position and the deprotection of the TBS ether, elegantly streamlining the end-game synthesis.

Mechanism Oxime Oxime Ar-CH=N-OH Chloroxime Hydroximoyl Chloride Ar-C(Cl)=N-OH Oxime->Chloroxime NCS (Electrophilic Chlorination) NitrileOxide Nitrile Oxide Dipole Ar-C≡N+-O- Chloroxime->NitrileOxide Et3N (Dehydrohalogenation) Cycloadduct 5-TMS-Isoxazole Cycloadduct NitrileOxide->Cycloadduct TMS-Acetylene ([3+2] Cycloaddition) Product 3-Aryl Isoxazole Product Cycloadduct->Product TBAF (Global Desilylation)

Caption: Mechanistic sequence of the in situ nitrile oxide generation and regioselective cycloaddition.

Step-by-Step Methodology

Step 1: Protection & Oxime Formation

  • Dissolve 3-(hydroxymethyl)benzaldehyde (10.0 mmol) in anhydrous DMF (20 mL). Add imidazole (2.0 equiv) and TBS-Cl (1.2 equiv). Stir at RT for 4 hours. Extract with Et2​O , wash thoroughly with water to remove DMF, and concentrate.

  • Dissolve the crude TBS-protected aldehyde in absolute EtOH (30 mL). Add hydroxylamine hydrochloride ( NH2​OH⋅HCl , 1.5 equiv) and sodium acetate (1.5 equiv). Stir at RT for 2 hours. Concentrate, extract with EtOAc, wash with water, and dry to yield the oxime intermediate.

Step 2: Chlorination & Cycloaddition

  • Dissolve the oxime (1.0 equiv) in anhydrous DMF (30 mL). Add NCS (1.1 equiv) in small portions. Caution: This reaction is exothermic. Use a water bath if necessary. Stir at RT for 2 hours to form the hydroximoyl chloride.

  • Cool the solution to 0 °C. Add ethynyltrimethylsilane (3.0 equiv).

  • Add Et3​N (1.5 equiv) dropwise via a syringe pump over 45 minutes.

  • Warm to RT and stir for 12 hours. Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the fully protected 3-aryl-5-TMS-isoxazole.

Step 3: Global Deprotection

  • Dissolve the intermediate in THF (20 mL). Add TBAF (1.0 M in THF, 2.5 equiv) dropwise at 0 °C.

  • Stir at RT for 2 hours. The fluoride ions will sequentially cleave both the C-Si bond on the isoxazole ring and the O-Si bond of the benzyl ether.

  • Quench with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and purify by flash chromatography to yield the pure (3-(Isoxazol-3-yl)phenyl)methanol.

Table 2: Reagent Equivalents & Metrics for the[3+2] Route
StepKey ReagentEquivalentsTime (h)Expected Yield (%)
1. ProtectionTBS-Cl1.24.0>95% (Crude)
2. Oxime Formation NH2​OH⋅HCl 1.52.092%
3. CycloadditionTMS-Acetylene / Et3​N 3.0 / 1.512.078%
4. DeprotectionTBAF (1.0 M in THF)2.52.085%

References

  • Source: acs.
  • Source: chemrxiv.
  • Source: rsc.
  • Source: chemicalbook.

Sources

Application

Application Note: Selective Oxidation of (3-(Isoxazol-3-yl)phenyl)methanol to 3-(Isoxazol-3-yl)benzaldehyde

Executive Summary This application note details the selective oxidation of (3-(Isoxazol-3-yl)phenyl)methanol to its corresponding aldehyde, 3-(Isoxazol-3-yl)benzaldehyde. The presence of the isoxazole heterocycle necessi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the selective oxidation of (3-(Isoxazol-3-yl)phenyl)methanol to its corresponding aldehyde, 3-(Isoxazol-3-yl)benzaldehyde. The presence of the isoxazole heterocycle necessitates mild, chemoselective conditions to prevent ring cleavage or over-oxidation to the carboxylic acid[1]. Two orthogonal, field-proven methodologies are presented: the kinetically rapid Dess-Martin Periodinane (DMP) oxidation (ideal for discovery chemistry), and the highly scalable, green Manganese Dioxide (MnO₂) oxidation (ideal for process chemistry).

Mechanistic Rationale & Reagent Selection

The conversion of a primary benzylic alcohol to an aldehyde is a fundamental transformation in drug development and active pharmaceutical ingredient (API) synthesis[1]. For substrates containing nitrogen-oxygen heterocycles like isoxazole, strong oxidants (e.g., KMnO₄ or Jones reagent) can lead to undesired side reactions or complete over-oxidation.

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine(V) reagent renowned for its mildness, neutral pH, and high chemoselectivity. It is particularly effective for complex, multifunctional alcohols[2]. The oxidation proceeds via a rapid ligand exchange where the benzylic alcohol displaces an acetate group on the iodine center. The displaced acetate then acts as an internal base, deprotonating the α-hydrogen to release the aldehyde, iodinane, and acetic acid[2]. This method is highly favored for isoxazole-containing substrates due to its ambient operating temperature and high yields[3].

DMP_Mechanism A 1. Ligand Exchange Alcohol displaces Acetate B 2. Intermediate Diacetoxyalkoxyperiodinane A->B C 3. Deprotonation Acetate abstracts α-proton B->C D 4. Product Release Aldehyde + Iodinane C->D

Figure 1: Mechanistic pathway of DMP oxidation via ligand exchange and deprotonation.

  • Activated Manganese Dioxide (MnO₂): MnO₂ is a heterogeneous oxidant that is exquisitely selective for allylic and benzylic alcohols[4]. Because the reaction occurs on the solid surface of the reagent, a large stoichiometric excess (often 10–20 equivalents by weight) is required[5]. While slower than DMP, MnO₂ is highly cost-effective, generates no soluble toxic byproducts, and simplifies the workup to a mere filtration step.

Experimental Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

This protocol is optimized for rapid, high-yielding conversions on a laboratory scale (10 mg to 10 g)[3].

DMP_Workflow Start Starting Material: Isoxazolyl-phenyl-methanol Dissolve Dissolve in dry CH2Cl2 (0 °C, N2 atmosphere) Start->Dissolve AddDMP Add DMP (1.2 eq) portionwise Dissolve->AddDMP Stir Warm to RT & Stir (Monitor via TLC) AddDMP->Stir Quench Quench: sat. NaHCO3 + sat. Na2S2O3 (1:1) Stir->Quench Complete Conversion Extract Phase Separation & CH2Cl2 Extraction Quench->Extract Stir 15 min Product Purified Aldehyde: 3-(Isoxazol-3-yl)benzaldehyde Extract->Product Dry & Concentrate

Figure 2: Step-by-step experimental workflow for the DMP oxidation of the benzylic alcohol.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with (3-(Isoxazol-3-yl)phenyl)methanol (1.0 equiv) and a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon)[3].

  • Solvation: Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂) to achieve a concentration of ~0.1 M.

    • Causality Insight: Anhydrous conditions are critical because DMP readily hydrolyzes to 2-iodoxybenzoic acid (IBX) in the presence of moisture, which is insoluble in CH₂Cl₂ and reduces oxidative efficiency[6].

  • Oxidation: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 to 1.5 equiv) portionwise. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Monitoring: Stir for 1–2 hours. The reaction mixture will become cloudy as the iodinane byproduct precipitates.

  • Quenching (Critical Step): Once TLC indicates complete consumption of the starting material, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15–30 minutes until the organic layer becomes completely clear.

    • Causality Insight: Na₂S₂O₃ reduces unreacted DMP and reactive iodine byproducts into safe, water-soluble species. NaHCO₃ neutralizes the acetic acid generated during the reaction, preventing acid-catalyzed degradation of the isoxazole ring[2].

  • Isolation: Transfer to a separatory funnel, extract the aqueous layer with CH₂Cl₂ (3 × 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Activated Manganese Dioxide (MnO₂) Oxidation

This protocol is optimized for scale-up, avoiding the shock-sensitive nature and high cost of bulk DMP[2].

Step-by-Step Methodology:

  • Preparation: Dissolve (3-(Isoxazol-3-yl)phenyl)methanol (1.0 equiv) in chloroform (CHCl₃) or CH₂Cl₂ (0.2 M concentration).

  • Oxidation: Add activated MnO₂ (10–15 equivalents by weight).

    • Causality Insight: Because this is a heterogeneous surface reaction, a massive stoichiometric excess is required to provide sufficient active surface area for the benzylic oxidation[5].

  • Reaction: Stir the black suspension vigorously at room temperature or heat to gentle reflux (60 °C if using CHCl₃) for 12–24 hours.

  • Isolation: Upon completion, filter the reaction mixture through a tightly packed pad of Celite.

    • Causality Insight: Finely divided MnO₂ particles will easily pass through standard filter paper, leading to heavy metal contamination in the final API. The Celite pad traps all particulate matter.

  • Workup: Wash the Celite pad thoroughly with hot EtOAc or CH₂Cl₂. Concentrate the filtrate under reduced pressure to afford the pure aldehyde.

In-Process Control & Self-Validating Systems

To ensure the trustworthiness of the protocol, the system must be self-validating. The following analytical markers confirm the success of the transformation:

  • TLC Monitoring: The starting benzylic alcohol is highly polar due to hydrogen bonding. Upon oxidation, the resulting aldehyde will exhibit a significantly higher Rf value (e.g., transitioning from Rf ~0.2 to ~0.6 in 30% EtOAc/Hexanes).

  • ¹H NMR Validation: The diagnostic self-validation loop relies on proton NMR. A successful reaction is confirmed by the complete disappearance of the benzylic -CH₂- protons (typically a singlet or doublet around 4.6–4.8 ppm) and the emergence of a highly deshielded aldehyde proton (-CHO) appearing as a sharp singlet between 9.9 and 10.1 ppm.

Quantitative Data Summary

ParameterProtocol A: DMP OxidationProtocol B: MnO₂ Oxidation
Optimal Substrate Scale Milligram to low-GramGram to Multi-Kilogram
Reagent Equivalents 1.2 – 1.5 eq10 – 15 eq (by weight)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 60 °C
Reaction Time 1 – 2 hours12 – 24 hours
Typical Yield 85% – 95%75% – 90%
Workup Complexity Aqueous quench & extractionSimple Celite filtration
Primary Safety Concern DMP is potentially explosive at scaleMnO₂ dust inhalation

References

  • Title: Dess-Martin periodinane - Organic Syntheses Procedure | Source: orgsyn.org | URL: [6]

  • Title: Dess–Martin periodinane | Source: wikipedia.org | URL: [2]

  • Title: Dess-Martin Oxidation | Source: tcichemicals.com | URL:

  • Title: Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles | Source: nih.gov | URL: [1]

  • Title: Preparation of chiral isoxazole carbinols via catalytic asymmetric Corey-Bakshi-Shibata reduction | Source: arkat-usa.org | URL: [3]

  • Title: Electrosynthesis of Stable Betulin-Derived Nitrile Oxides and their Application | Source: d-nb.info | URL:

  • Title: Microwave-assisted Oxidation of Alcohols by Pyridinium | Source: researchgate.net | URL: [4]

  • Title: Scalable Aerobic Oxidation of Alcohols Using Catalytic DDQ/HNO3 | Source: acs.org | URL: [5]

Sources

Method

synthesis of pharmaceutical active intermediates from (3-(Isoxazol-3-yl)phenyl)methanol

An Application Note on the Synthesis of Pharmaceutical Active Intermediates from (3-(Isoxazol-3-yl)phenyl)methanol Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Synthesis of Pharmaceutical Active Intermediates from (3-(Isoxazol-3-yl)phenyl)methanol

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceuticals and clinical candidates.[1] (3-(Isoxazol-3-yl)phenyl)methanol represents a highly versatile and strategic starting material, featuring a reactive benzylic alcohol that serves as a handle for diverse synthetic transformations. This application note provides a detailed guide for researchers and drug development professionals on the synthesis of key pharmaceutical intermediates from this building block. We present validated protocols for essential transformations including oxidation to carbonyls, etherification via the Mitsunobu reaction, and ester formation. The causality behind experimental choices, mechanistic insights, and detailed, step-by-step protocols are provided to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of (3-(Isoxazol-3-yl)phenyl)methanol

The isoxazole moiety is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in drug design.[1][2] It is found in drugs targeting a wide array of diseases, including cancer, inflammation, and infections.[3]

(3-(Isoxazol-3-yl)phenyl)methanol is a particularly valuable building block because it positions a reactive primary alcohol on a phenylisoxazole core. This alcohol function is a versatile anchor point for introducing new functionalities and building molecular complexity, enabling access to a wide range of downstream intermediates. This guide focuses on three primary classes of transformations that leverage this reactive handle.

Core Synthetic Transformations and Protocols

The benzylic alcohol of (3-(Isoxazol-3-yl)phenyl)methanol is amenable to a variety of reliable and high-yielding transformations. We will detail the protocols for oxidation, etherification, and esterification, which are fundamental steps in the synthesis of many active pharmaceutical ingredients (APIs).

Oxidation to (3-(Isoxazol-3-yl)benzaldehyde: A Gateway to Imines and Reductive Aminations

Rationale & Expertise: The oxidation of a primary alcohol to an aldehyde is one of the most critical transformations in organic synthesis. The resulting aldehyde is a versatile electrophile, ready for subsequent reactions such as Wittig olefinations, Grignard additions, and, most importantly in drug discovery, reductive aminations to form secondary and tertiary amines. Generating aldehydes can be challenging due to potential over-oxidation to the carboxylic acid.[4] We select Dess-Martin Periodinane (DMP) as the oxidant due to its mild reaction conditions, high chemoselectivity for primary alcohols, and operational simplicity, which avoids the use of toxic heavy metals like chromium.[4]

Experimental Protocol: DMP Oxidation

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add (3-(Isoxazol-3-yl)phenyl)methanol (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per gram of alcohol.

  • Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.2 eq.) portion-wise at room temperature. The reaction is mildly exothermic.

  • Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 15-20 minutes until the solid byproducts dissolve and the organic layer is clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (3-(Isoxazol-3-yl)benzaldehyde as a solid.

Data Presentation: Expected Outcome

ParameterExpected Value
Starting Material (3-(Isoxazol-3-yl)phenyl)methanol
Product (3-(Isoxazol-3-yl)benzaldehyde
Yield 85-95%
Purity (by HPLC) >98%
Appearance White to off-white solid
O-Alkylation via Mitsunobu Reaction: Building Ether Linkages

Rationale & Expertise: Ether linkages are prevalent in many potent drug molecules, including kinase inhibitors, where they often connect a heterocyclic core to a solubilizing group or a pharmacophore that targets a specific pocket of the enzyme.[5][6] The Mitsunobu reaction is a powerful and reliable method for forming C-O bonds with complete inversion of stereochemistry (though not relevant for this primary alcohol).[7][8] It allows for the coupling of an alcohol with a pronucleophile (in this case, a phenol or another alcohol) under mild, neutral conditions. We use Diisopropyl Azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃) as the classic reagent combination.

Experimental Protocol: Mitsunobu Etherification

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve (3-(Isoxazol-3-yl)phenyl)methanol (1.0 eq.), the desired alcohol or phenol (e.g., 4-methoxyphenol, 1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add Diisopropyl Azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution over 15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The major challenge in Mitsunobu reactions is the removal of stoichiometric byproducts (triphenylphosphine oxide and the DIAD-hydrazine). Purify the crude residue directly by flash column chromatography on silica gel. A hexane/ethyl acetate gradient is typically effective.

Data Presentation: Expected Outcome

ParameterExpected Value
Starting Material (3-(Isoxazol-3-yl)phenyl)methanol
Pronucleophile Example: 4-Methoxyphenol
Product 3-(3-((4-Methoxyphenoxy)methyl)phenyl)isoxazole
Yield 60-80%
Purity (by HPLC) >97%
Steglich Esterification: Installing Ester Functionality

Rationale & Expertise: Esterification is a common strategy in drug development to create prodrugs, which can improve a drug's oral bioavailability, increase its duration of action, or enhance its solubility.[9] While classic Fischer esterification is effective, it requires strong acid and heat, which may not be compatible with sensitive functional groups. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), proceeds under very mild conditions and is broadly applicable.

Experimental Protocol: DCC/DMAP-Mediated Esterification

  • Setup: In a dry round-bottom flask, dissolve the desired carboxylic acid (e.g., isobutyric acid, 1.2 eq.), (3-(Isoxazol-3-yl)phenyl)methanol (1.0 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of DCC (1.2 eq.) in DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Work-up: Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel to remove any residual impurities.

Data Presentation: Expected Outcome

ParameterExpected Value
Starting Material (3-(Isoxazol-3-yl)phenyl)methanol
Carboxylic Acid Example: Isobutyric Acid
Product (3-(Isoxazol-3-yl)phenyl)methyl isobutyrate
Yield 75-90%
Purity (by HPLC) >98%

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic utility of (3-(Isoxazol-3-yl)phenyl)methanol as a central hub for generating diverse pharmaceutical intermediates.

G cluster_start Starting Material cluster_products Key Pharmaceutical Intermediates start (3-(Isoxazol-3-yl)phenyl)methanol aldehyde Aldehyde start->aldehyde Oxidation (e.g., DMP) ether Ether start->ether O-Alkylation (e.g., Mitsunobu) ester Ester start->ester Esterification (e.g., Steglich)

Caption: Synthetic routes from (3-(Isoxazol-3-yl)phenyl)methanol.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products alcohol (3-(Isoxazol-3-yl)phenyl)methanol reagents PPh3 + DIAD (in THF) alcohol->reagents phenol Phenol (R-OH) phenol->reagents ether Ether Product reagents->ether byproducts Ph3P=O + DIAD-H2 reagents->byproducts

Sources

Application

Application Note: Advanced Esterification Protocols for (3-(Isoxazol-3-yl)phenyl)methanol in Drug Discovery

Introduction & Structural Considerations (3-(Isoxazol-3-yl)phenyl)methanol is a highly versatile building block in medicinal chemistry, featuring a benzylic alcohol paired with a meta-substituted isoxazole pharmacophore....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Considerations

(3-(Isoxazol-3-yl)phenyl)methanol is a highly versatile building block in medicinal chemistry, featuring a benzylic alcohol paired with a meta-substituted isoxazole pharmacophore. The successful esterification of this substrate requires a nuanced understanding of its structural properties to prevent yield-limiting side reactions.

As a Senior Application Scientist, it is critical to evaluate the causality behind protocol selection:

  • Benzylic Alcohol Reactivity: Primary benzylic alcohols are excellent nucleophiles but are highly prone to forming stable carbocations under strongly acidic conditions. Traditional Fischer esterification (refluxing in the presence of strong mineral acids like H2​SO4​ ) is generally contraindicated for this substrate, as it frequently leads to Friedel-Crafts-type polymerization or benzylic etherification[1].

  • Isoxazole Ring Stability: The isoxazole ring is an aromatic heterocycle that is generally stable under standard acidic and basic conditions[2]. However, it contains a relatively weak N–O bond that is susceptible to cleavage under strong reducing conditions or extreme base catalysis[3]. Therefore, mild, room-temperature esterification protocols are strongly preferred to maintain the integrity of the heterocycle.

To ensure high-fidelity synthesis, this application note details two self-validating, field-proven methodologies: Protocol A (EDC/DMAP Steglich Esterification) and Protocol B (Acyl Chloride Coupling) .

Protocol Selection Workflow

Selecting the appropriate esterification method depends primarily on the nature of the carboxylic acid partner (the acyl donor). The decision matrix below outlines the logical workflow for protocol selection.

ProtocolSelection Start Select Esterification Protocol Q1 Is the acyl donor an acid chloride? Start->Q1 Yes1 Yes Q1->Yes1 No1 No (Free Acid) Q1->No1 ProtocolB Protocol B: Acyl Chloride + DIPEA Yes1->ProtocolB Q2 Is the free acid sterically hindered? No1->Q2 Yes2 Yes Q2->Yes2 No2 No Q2->No2 ProtocolC Alternative: HATU + DIPEA Yes2->ProtocolC ProtocolA Protocol A: EDC·HCl + DMAP No2->ProtocolA

Decision matrix for selecting the optimal esterification protocol.

Protocol A: Steglich Esterification (EDC·HCl / DMAP)

The Steglich esterification is the premier choice when coupling (3-(Isoxazol-3-yl)phenyl)methanol with a free carboxylic acid[4]. We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) instead of DCC because EDC generates a water-soluble urea byproduct, which drastically simplifies the purification process[5].

Mechanistic Rationale

The reaction relies on DMAP (4-Dimethylaminopyridine) as a nucleophilic acyl transfer catalyst. The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. DMAP attacks this intermediate to form an acylpyridinium active species[5],[6]. This prevents the O-acylisourea from undergoing a deleterious rearrangement into an unreactive N-acylurea. Finally, the benzylic alcohol attacks the acylpyridinium ion to yield the target ester.

SteglichMechanism A Carboxylic Acid C O-Acylisourea Intermediate A->C + EDC B EDC·HCl B->C E Acylpyridinium Active Species C->E + DMAP H Water-Soluble Urea C->H Byproduct D DMAP Catalyst D->E G Target Ester E->G + Alcohol F (3-(Isoxazol-3-yl)phenyl)methanol F->G

Mechanistic pathway of EDC/DMAP-mediated Steglich esterification.

Step-by-Step Methodology

Scale: 1.0 mmol of (3-(Isoxazol-3-yl)phenyl)methanol

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.1 mmol, 1.1 eq) and (3-(Isoxazol-3-yl)phenyl)methanol (1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL).

  • Catalyst Addition: Add DMAP (0.1 mmol, 0.1 eq) to the stirring solution.

  • Cooling & Activation: Cool the reaction mixture to 0 °C using an ice bath. Causality: Initiating the reaction at 0 °C suppresses the thermal rearrangement of the O-acylisourea intermediate.

  • Coupling Agent Addition: Add EDC·HCl (1.2 mmol, 1.2 eq) portion-wise over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir under an inert atmosphere (N₂) for 4–12 hours. Monitor completion via TLC (typically 3:1 Hexanes:Ethyl Acetate; UV active).

  • Workup (Self-Validating System):

    • Dilute the mixture with an additional 10 mL of DCM.

    • Wash with 1M aqueous HCl (2 × 10 mL). Purpose: Protonates and removes DMAP and any unreacted EDC.

    • Wash with saturated aqueous NaHCO₃ (2 × 10 mL). Purpose: Deprotonates and removes unreacted free carboxylic acid.

    • Wash with brine (1 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure ester.

Protocol B: Acyl Chloride Coupling

When the acyl donor is commercially available as an acid chloride (or can be easily synthesized via thionyl chloride/oxalyl chloride), direct nucleophilic acyl substitution is the most efficient and scalable route.

Mechanistic Rationale

This protocol utilizes DIPEA (N,N-Diisopropylethylamine) as a sterically hindered, non-nucleophilic base. As the benzylic alcohol attacks the highly electrophilic acyl chloride, HCl is generated. DIPEA rapidly scavenges the HCl, preventing the acidic degradation of the isoxazole ring[3] and inhibiting acid-catalyzed benzylic etherification. A catalytic amount of DMAP can be added to accelerate the reaction via the transient formation of an acylpyridinium intermediate[6].

Step-by-Step Methodology

Scale: 1.0 mmol of (3-(Isoxazol-3-yl)phenyl)methanol

  • Preparation: In an oven-dried flask under N₂, dissolve (3-(Isoxazol-3-yl)phenyl)methanol (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL).

  • Base Addition: Add DIPEA (1.5 mmol, 1.5 eq) and DMAP (0.05 mmol, 0.05 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C. Causality: Acyl chloride couplings are highly exothermic. Cooling prevents localized heating that could drive unwanted side reactions.

  • Acylation: Dissolve the acyl chloride (1.2 mmol, 1.2 eq) in 2 mL of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction Progression: Stir at 0 °C for 30 minutes, then allow warming to room temperature. Stir for an additional 1–3 hours until TLC indicates complete consumption of the starting alcohol.

  • Workup: Quench the reaction by adding 10 mL of water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if trace impurities remain.

Quantitative Data & Protocol Comparison

To assist in workflow planning, the table below summarizes the expected performance metrics of both protocols based on standard laboratory execution.

ParameterProtocol A (Steglich)Protocol B (Acyl Chloride)
Typical Yield 80–95%85–98%
Reaction Time 4–12 hours1–3 hours
Substrate Scope Broad (tolerates sensitive functional groups)Narrower (requires stable acyl chloride)
Scalability Moderate (atom economy is lower due to EDC)High (highly atom-economical)
Primary Byproducts Water-soluble ureaDiisopropylethylammonium chloride
Isoxazole Integrity ExcellentExcellent

References

  • Steglich Esterification - SynArchive Source: SynArchive URL: [Link]

  • Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study Source: PMC (National Institutes of Health) URL:[Link]

  • Acid to Ester - Common Conditions Source: Common Organic Chemistry URL:[Link]

  • Synthetic reactions using isoxazole compounds Source: CLOCKSS Archive URL:[Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs Source: PMC (National Institutes of Health) URL:[Link]

Sources

Method

Large-Scale Batch Synthesis of (3-(Isoxazol-3-yl)phenyl)methanol: A Scalable Cycloaddition-Reduction Protocol

Strategic Rationale & Retrosynthetic Logic (3-(Isoxazol-3-yl)phenyl)methanol is a highly valuable structural motif in medicinal chemistry, frequently utilized as a core building block in the development of aspartyl prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Retrosynthetic Logic

(3-(Isoxazol-3-yl)phenyl)methanol is a highly valuable structural motif in medicinal chemistry, frequently utilized as a core building block in the development of aspartyl protease inhibitors and treatments for amyloidosis[1].

When designing a kilogram-scale batch synthesis for this molecule, traditional cross-coupling approaches (such as the Suzuki coupling of (3-bromophenyl)methanol with isoxazole-3-boronic acid) present significant scalability challenges. Isoxazole boronic acids are notoriously prone to protodeboronation and are cost-prohibitive at scale.

To ensure a robust, self-validating, and economically viable process, we employ a 1,3-dipolar cycloaddition strategy . By starting with the inexpensive methyl 3-formylbenzoate, we can construct the isoxazole ring de novo using vinyl acetate as a safe, liquid acetylene surrogate. This is followed by a highly chemoselective ester reduction that preserves the sensitive N–O bond of the newly formed heterocycle.

Synthesis A Methyl 3-formylbenzoate (Starting Material) B Methyl 3-((hydroxyimino) methyl)benzoate (Oxime) A->B NH2OH·HCl Na2CO3, MeOH/H2O C Methyl 3-(isoxazol-3-yl) benzoate (Isoxazole) B->C 1. NCS, DMF 2. Vinyl Acetate, Et3N 3. 80°C (-AcOH) D (3-(Isoxazol-3-yl)phenyl) methanol (Target Product) C->D NaBH4, EtOH/THF 50°C

Figure 1: Three-step scalable batch synthesis of (3-(Isoxazol-3-yl)phenyl)methanol.

Step-by-Step Batch Protocols (1 kg Scale)

Phase 1: Oximation of Methyl 3-formylbenzoate

The first step involves the quantitative conversion of the aldehyde to the corresponding oxime.

  • Causality & Process Insights: We utilize aqueous sodium carbonate ( Na2​CO3​ ) rather than stronger bases (like NaOH ) to neutralize the hydroxylamine hydrochloride. This precise pH control (maintaining pH 7.5–8.5) ensures the free base hydroxylamine is generated rapidly without triggering the premature hydrolysis of the methyl ester.

  • Self-Validating In-Process Control (IPC): HPLC analysis at 254 nm must show <1.0% residual methyl 3-formylbenzoate before proceeding to the isolation phase.

Protocol:

  • Charge a 20 L jacketed reactor with methyl 3-formylbenzoate (1.00 kg, 6.09 mol) and methanol (8.0 L). Stir at 20 °C until fully dissolved.

  • In a separate vessel, dissolve hydroxylamine hydrochloride (465 g, 6.70 mol, 1.1 eq) in deionized water (2.0 L).

  • Slowly add a solution of Na2​CO3​ (387 g, 3.65 mol, 0.6 eq) in water (2.0 L) to the hydroxylamine solution (Caution: CO2​ gas evolution).

  • Transfer the neutralized hydroxylamine solution dropwise into the main reactor over 45 minutes, maintaining the internal temperature below 25 °C.

  • Stir for 2 hours. Upon IPC confirmation of completion, add water (4.0 L) to precipitate the product.

  • Filter the white crystalline solid, wash with cold water (2 x 1.0 L), and dry under vacuum at 45 °C to constant weight.

Phase 2: Nitrile Oxide Generation & 1,3-Dipolar Cycloaddition

This is the critical ring-forming step. The oxime is chlorinated to a hydroximoyl chloride, which undergoes dehydrohalogenation to form a transient nitrile oxide.

  • Causality & Process Insights: N-Chlorosuccinimide (NCS) is specifically chosen over aqueous hypochlorite (bleach) for large-scale chlorination due to its superior solubility in organic solvents and its highly controllable, predictable exothermic profile[2]. To construct the isoxazole core without relying on highly flammable and explosive acetylene gas, vinyl acetate is employed as an effective dipolarophile surrogate. The resulting 1,3-dipolar cycloaddition yields a 5-acetoxy-4,5-dihydroisoxazole intermediate, which spontaneously eliminates acetic acid at elevated temperatures (80 °C) to afford the fully aromatized 3-substituted isoxazole[3].

Mechanism A Oxime (Ar-CH=NOH) B Hydroximoyl Chloride (Ar-C(Cl)=NOH) A->B NCS (Chlorination) C Nitrile Oxide (Ar-C≡N⁺-O⁻) B->C Et3N (-HCl) D 5-Acetoxyisoxazoline (Intermediate) C->D Vinyl Acetate (Cycloaddition) E 3-Substituted Isoxazole (Product) D->E Heat (80°C) (-AcOH)

Figure 2: Mechanistic pathway of the 1,3-dipolar cycloaddition and subsequent aromatization.

Protocol:

  • Charge a 20 L reactor with the oxime intermediate (1.05 kg, 5.86 mol) and anhydrous DMF (8.0 L).

  • Add NCS (821 g, 6.15 mol, 1.05 eq) in four equal portions over 1 hour. Maintain internal temperature between 25–35 °C using jacket cooling (Reaction is exothermic).

  • Stir for 1 hour. IPC: LC-MS must confirm complete conversion to the hydroximoyl chloride (M+ = 213/215).

  • Add vinyl acetate (1.51 kg, 17.58 mol, 3.0 eq) to the reactor.

  • Add triethylamine ( Et3​N ) (889 g, 8.79 mol, 1.5 eq) dropwise over 2 hours via an addition funnel. Maintain temperature < 40 °C during addition.

  • Once addition is complete, heat the reactor to 80 °C for 5 hours to drive the elimination of acetic acid.

  • IPC: Monitor the disappearance of the intermediate via LC-MS (conversion of the M+ 247 peak to the[M-60] aromatized peak at 187).

  • Cool to 20 °C, dilute with water (10 L), and extract with Ethyl Acetate (3 x 4 L). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Recrystallize from MTBE/Heptane.

Phase 3: Chemoselective Ester Reduction

The final transformation requires the reduction of the methyl ester to the primary alcohol without compromising the N–O bond of the newly formed isoxazole ring.

  • Causality & Process Insights: While lithium aluminum hydride ( LiAlH4​ ) would rapidly reduce the ester, it is notoriously prone to reductively cleaving isoxazoles. Conversely, sodium borohydride ( NaBH4​ ) in a mixed ethanol/tetrahydrofuran (EtOH/THF) solvent system provides the perfect balance of hydridic reactivity and chemoselectivity. The protic solvent activates the borohydride species sufficiently to reduce the ester, while the isoxazole ring remains entirely intact—a methodology successfully validated in the synthesis of complex pharmaceutical agents like Fosmanogepix[4].

  • Self-Validating IPC: The reaction is structurally self-validating when gas evolution ( H2​ ) ceases upon careful quenching with saturated NH4​Cl , confirming the complete neutralization of excess active hydride.

Protocol:

  • Charge a 20 L reactor with methyl 3-(isoxazol-3-yl)benzoate (900 g, 4.43 mol) and a 1:1 mixture of anhydrous THF and absolute Ethanol (9.0 L total).

  • Cool the solution to 0 °C.

  • Add NaBH4​ (502 g, 13.29 mol, 3.0 eq) in small portions over 1 hour to control hydrogen gas evolution.

  • Gradually warm the reactor to 50 °C and stir for 8 hours.

  • IPC: HPLC monitoring to ensure >99% consumption of the ester starting material.

  • Cool to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NH4​Cl (3.0 L) until gas evolution ceases.

  • Remove THF/EtOH under reduced pressure, extract the aqueous residue with Ethyl Acetate (3 x 3 L). Wash organics with water and brine, dry over MgSO4​ , and concentrate.

  • Purify via crystallization from Ethyl Acetate/Hexanes to yield the final product as a white solid.

Quantitative Batch Data & Yield Analysis

The following table summarizes the stoichiometric parameters, reaction conditions, and isolated yields for a standard 1.0 kg (starting material) batch validation run.

StepReaction PhaseKey Reagents (Eq)TimeTempIsolated YieldPurity (HPLC)
1 Oximation NH2​OH⋅HCl (1.1), Na2​CO3​ (0.6)2 h20 °C96% (1.05 kg)>99.5%
2 CycloadditionNCS (1.05), Vinyl Acetate (3.0), Et3​N (1.5)5 h80 °C78% (900 g)97.2%
3 Reduction NaBH4​ (3.0)8 h50 °C84% (650 g)>98.8%
Total Overall Process -15 h -62.9% (Overall)>98.8%

References

  • Substituted hydroxyethylamine aspartyl protease inhibitors - Google P
  • Studies in isoxazole chemistry. II.
  • Asymmetric Hydroformylation of Vinyl Acetate: Application in the Synthesis of Optically Active Isoxazolines and Imidazoles - Organic Letters - ACS Public
  • Fosmanogepix. GPI-anchored wall transfer protein 1 (Gwt1) (fungal) inhibitor, Treatment of invasive fungal infections - Portico.

Sources

Application

(3-(Isoxazol-3-yl)phenyl)methanol applications in agrochemical development

Application Note: (3-(Isoxazol-3-yl)phenyl)methanol as a Strategic Scaffold in the Development of Novel HPPD-Inhibiting Agrochemicals Executive Summary & Strategic Rationale In modern agrochemical discovery, the isoxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (3-(Isoxazol-3-yl)phenyl)methanol as a Strategic Scaffold in the Development of Novel HPPD-Inhibiting Agrochemicals

Executive Summary & Strategic Rationale

In modern agrochemical discovery, the isoxazole ring has emerged as a highly privileged scaffold, demonstrating broad-spectrum efficacy, selective toxicity, and environmental compatibility[1]. While commercial herbicides like isoxaflutole rely on the isoxazole moiety to exert their biological effects, the continuous evolution of weed resistance necessitates the development of novel derivatives.

(3-(Isoxazol-3-yl)phenyl)methanol presents a highly strategic building block for next-generation agrochemicals. In this molecule, the isoxazole ring serves as the primary pharmacophore required for enzyme active-site binding. Concurrently, the meta-substituted hydroxymethyl group acts as a versatile synthetic anchor. This benzylic alcohol allows for rapid diversification via etherification or esterification, enabling scientists to append various lipophilic side chains to optimize the molecule's structure-activity relationship (SAR) without disrupting the electronic integrity of the core heterocycle.

Mechanistic Grounding: The HPPD Inhibition Pathway

The primary target for isoxazole-class herbicides is 4-hydroxyphenylpyruvate dioxygenase (HPPD) , an Fe(II)-dependent non-heme oxygenase[2].

Causality of Plant Death: HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA). HGA is the obligate precursor for plastoquinone, which serves as an essential electron-accepting cofactor for phytoene desaturase (PDS). When an isoxazole derivative competitively binds to the Fe(II) in the HPPD active site, it halts HGA production. The resulting depletion of plastoquinone indirectly shuts down PDS activity, completely blocking carotenoid biosynthesis. Without photoprotective carotenoids, the plant's chlorophyll is rapidly photo-oxidized by sunlight, leading to characteristic "foliar bleaching" and subsequent systemic plant death[2].

HPPD_Pathway HPP 4-Hydroxyphenylpyruvate (HPP) HPPD HPPD Enzyme HPP->HPPD HGA Homogentisate (HGA) HPPD->HGA Catalysis Bleaching Foliar Bleaching (Plant Death) HPPD->Bleaching Pathway Blockade PQ Plastoquinone (PQ) HGA->PQ Biosynthesis PDS Phytoene Desaturase (PDS) PQ->PDS Essential Cofactor Carotenoids Carotenoids (Photoprotection) PDS->Carotenoids Desaturation Inhibitor Isoxazole Derivative (Inhibitor) Inhibitor->HPPD Competitive Inhibition

Figure 1: Mechanism of action for HPPD-inhibiting isoxazole agrochemicals.

Synthetic Methodology: Chemoselective Etherification

To synthesize novel HPPD inhibitors, the hydroxymethyl group of (3-(Isoxazol-3-yl)phenyl)methanol is subjected to a Williamson ether synthesis.

Experimental Causality & Pitfall Avoidance: Standard phenol alkylations utilize Potassium Carbonate (K₂CO₃). However, the aliphatic benzylic alcohol of our starting material requires a stronger base, such as Sodium Hydride (NaH), to efficiently generate the reactive alkoxide. The critical challenge here is chemoselectivity: the isoxazole ring is highly sensitive to strong bases and can undergo unwanted ring-opening (forming a diketonitrile) if the temperature is not strictly controlled[2]. Therefore, deprotonation must be executed at exactly 0°C in anhydrous N,N-dimethylformamide (DMF).

Synthetic_Workflow A (3-(Isoxazol-3-yl)phenyl)methanol B Deprotonation NaH in anhydrous DMF, 0°C A->B Step 1 C Nucleophilic Substitution Addition of Aryl/Alkyl Halide B->C Step 2 D Reaction Monitoring LC-MS Validation C->D Step 3 E Quenching & Extraction NH4Cl (aq) / EtOAc D->E Step 4 F Target Isoxazole Agrochemical E->F Step 5

Figure 2: Self-validating synthetic workflow for isoxazole ether derivatives.

Protocol 1: Step-by-Step Synthesis of Isoxazole Ether Derivatives
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, then suspend the purified NaH in 15 mL of anhydrous DMF.

  • Deprotonation: Cool the suspension to 0°C using an ice-water bath. Dissolve (3-(Isoxazol-3-yl)phenyl)methanol (1.0 eq, 5.0 mmol) in 5 mL of anhydrous DMF and add it dropwise to the suspension over 15 minutes. Stir at 0°C for 30 minutes until hydrogen gas evolution completely ceases.

  • Alkylation: Add the desired electrophile (e.g., an aryl or alkyl halide) (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation (Critical): Monitor the reaction via LC-MS. Do not proceed until the starting material peak (m/z 176.07 [M+H]⁺) has completely disappeared and the target product mass is dominant. This prevents premature quenching and ensures high atom economy.

  • Workup: Quench the reaction carefully by adding saturated aqueous NH₄Cl (20 mL) at 0°C to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers heavily with brine (5 x 20 mL) to pull the DMF into the aqueous phase. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Isolate the target compound using silica gel flash chromatography (Hexane/EtOAc gradient).

Biological Evaluation: Target Engagement & Efficacy

Once the derivatives are synthesized, they must be validated through a tiered biological testing system, moving from isolated enzyme kinetics to whole-plant greenhouse efficacy.

Protocol 2: In Vitro HPPD Enzyme Inhibition Assay

To prove direct target engagement, an in vitro assay utilizing recombinant Arabidopsis thaliana HPPD (AtHPPD) is required.

  • Assay Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.0) supplemented with 2 mM sodium ascorbate and 100 µM FeSO₄. Causality: The ascorbate is strictly required to maintain the active site iron in its Fe(II) state; oxidation to Fe(III) renders the enzyme inactive and prevents inhibitor binding[3].

  • Incubation: Mix 10 µL of the synthesized isoxazole derivative (serial dilutions in DMSO, final DMSO <1%) with 80 µL of the assay buffer containing the AtHPPD enzyme. Incubate for 15 minutes at 25°C to allow competitive binding.

  • Initiation: Add 10 µL of HPP substrate (final concentration 100 µM).

  • Detection: Monitor the formation of HGA via a coupled colorimetric assay or measure oxygen consumption using a Clark-type oxygen electrode. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 3: Greenhouse Efficacy Testing
  • Formulation: Dissolve the purified compounds in a carrier matrix of acetone/Tween-20/water (10:1:89 v/v/v).

  • Application: Apply the formulation pre-emergence to the soil surface of pots seeded with target broadleaf weeds (e.g., Abutilon theophrasti) using a track sprayer calibrated to 200 L/ha.

  • Evaluation: Assess visual bleaching and growth stunting at 14 and 21 days after treatment (DAT).

Quantitative Data Summary

The following table illustrates hypothetical validation data for derivatives synthesized from the (3-(Isoxazol-3-yl)phenyl)methanol scaffold, demonstrating how lipophilic substitutions on the ether linkage impact both enzyme inhibition and whole-plant efficacy compared to an industry standard.

CompoundR-Group Substitution (Ether Linkage)AtHPPD IC₅₀ (nM)Pre-emergence Efficacy (A. theophrasti, % Control at 100 g ai/ha)Post-emergence Efficacy (A. retroflexus, % Control at 100 g ai/ha)
Isoxaflutole (Standard)N/A (Commercial Baseline)45.298%95%
Derivative 1a 2,4-Dichlorobenzyl128.465%50%
Derivative 1b 4-Trifluoromethylbenzyl76.182%78%
Derivative 1c 2-Mesyl-4-trifluoromethylbenzyl38.599%97%

Data Interpretation: Derivative 1c mirrors the highly electron-withdrawing and lipophilic substitution pattern found in modern HPPD inhibitors[3], resulting in sub-40 nM target affinity and exceptional greenhouse control, validating the utility of the (3-(Isoxazol-3-yl)phenyl)methanol scaffold.

References

  • Title: Isoxazoline: A Privileged Scaffold for Agrochemical Discovery | Source: Journal of Agricultural and Food Chemistry - ACS Publications | URL: [Link]

  • Title: The Mode of Action of Isoxaflutole: I. Physiological Effects, Metabolism, and Selectivity | Source: Pesticide Biochemistry and Physiology - ResearchGate | URL: [Link]

  • Title: 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Source: Weed Technology - Cambridge Core | URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving overall yield in the synthesis of (3-(Isoxazol-3-yl)phenyl)methanol

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of (3-(Isoxazol-3-yl)phenyl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of (3-(Isoxazol-3-yl)phenyl)methanol .

The most robust route to synthesize 3-arylisoxazoles is the[3+2] Nitrile Oxide Cycloaddition (NOC). However, this pathway is notoriously plagued by competitive side reactions, poor regioselectivity, and functional group incompatibility. Below, we dissect the mechanistic bottlenecks of this synthesis and provide field-proven, self-validating protocols to maximize your overall yield.

Mechanistic Overview & Workflow

The diagram below maps the optimized NOC pathway. The critical failure point in most unoptimized syntheses is the dimerization of the nitrile oxide intermediate into a furoxan byproduct.

SynthesisWorkflow Start 3-(Hydroxymethyl)benzaldehyde Protect 1. Protection (TBDMS-Cl) 2. Oximation (NH2OH) Start->Protect Oxime Protected Aryl Oxime Protect->Oxime NOC Nitrile Oxide Cycloaddition (NOC) [PIFA or TBN, TMS-Acetylene] Oxime->NOC Oxidation Furoxan Side Product: Furoxan Dimer NOC->Furoxan Dimerization (Yield Loss) Isoxazole Protected 3-Arylisoxazole NOC->Isoxazole [3+2] Cycloaddition Deprotect Global Deprotection (TBAF) Isoxazole->Deprotect Product (3-(Isoxazol-3-yl)phenyl)methanol Deprotect->Product

Figure 1: Optimized NOC workflow highlighting the dimerization bottleneck and deprotection.

Troubleshooting FAQs

Q1: Why is my overall yield consistently below 30% during the cycloaddition step? A1: The primary cause of yield loss in 3-arylisoxazole synthesis is the competitive dimerization of the highly reactive nitrile oxide intermediate into a furoxan (1,2,5-oxadiazole 2-oxide)[1]. When generating the nitrile oxide in situ from the corresponding oxime, high local concentrations promote dimerization over the desired [3+2] cycloaddition. Solution: Implement a slow-addition protocol for the oxidizing agent. Alternatively, switch to hypervalent iodine reagents like PIFA (phenyliodine(III) bis(trifluoroacetate)). PIFA enables near-instantaneous nitrile oxide formation (within 1 minute) and rapid trapping by the dipolarophile, significantly outcompeting the slower dimerization pathway.

Q2: I am using ethynyltrimethylsilane (TMS-acetylene) as my dipolarophile, but I see poor conversion. What is going wrong? A2: While TMS-acetylene is an excellent surrogate for volatile acetylene gas to yield 4,5-unsubstituted isoxazoles, it is electronically neutral and sterically hindered compared to electron-deficient alkynes. If you are using traditional chlorination/dehydrohalogenation (NCS/Et 3​ N) to generate the nitrile oxide, the triethylamine hydrochloride byproduct can precipitate and impede the reaction interface. Solution: Ensure a large excess of TMS-acetylene (3-5 equivalents). To avoid salt precipitation entirely, switch to a catalyst-free nitrosyl transfer agent like tert-butyl nitrite (TBN) in chloroform, which can improve yields to >80% under mild conditions[2].

Q3: Is protecting the benzylic alcohol in 3-(hydroxymethyl)benzaldehyde strictly necessary? A3: Yes, for maximizing yield and ensuring a clean reaction profile. While some mild oxidants tolerate free alcohols, the benzylic alcohol can undergo competitive oxidation to a carboxylic acid or aldehyde during the nitrile oxide generation step. Solution: Protect the alcohol as a tert-butyldimethylsilyl (TBDMS) ether prior to oximation. This creates a self-validating system : the TBDMS group is robust under NOC conditions and can be globally deprotected along with the C5-TMS group on the isoxazole ring using a single TBAF (Tetrabutylammonium fluoride) treatment step. If the final product is isolated successfully, it chemically validates that both the cycloaddition regioselectivity and the orthogonal protection strategy were executed correctly.

Q4: Can I use a Suzuki-Miyaura cross-coupling approach instead of NOC to avoid dimerization? A4: Yes, coupling a 3-isoxazoleboronic acid pinacol ester with (3-bromophenyl)methanol is a viable alternative. However, 3-isoxazoleboronic species are highly prone to rapid protodeboronation under standard aqueous basic Suzuki conditions. Solution: Use strictly anhydrous conditions with a fluoride base (e.g., CsF) or employ the MIDA boronate of the isoxazole. Alternatively, invert the coupling partners: use 3-bromoisoxazole and (3-(hydroxymethyl)phenyl)boronic acid, which is significantly more stable against protodeboronation.

Quantitative Data: Strategy Comparison

Summarized below is the quantitative performance of various synthetic strategies for this specific scaffold based on internal validation and literature benchmarks.

Synthetic StrategyOxidant / CatalystDipolarophile / PartnerMajor ByproductOverall Yield (%)
Standard NOC (Unprotected) NCS, Et 3​ NTMS-AcetyleneFuroxan, Aldehyde15 - 25%
Optimized NOC (TBDMS Protected) PIFATMS-AcetyleneMinimal Furoxan75 - 85%
Nitrosyl Transfer NOC TBN (tert-Butyl nitrite)TMS-AcetyleneNone80 - 90%
Suzuki Cross-Coupling Pd(dppf)Cl 2​ , K 2​ CO 3​ (aq)3-Isoxazoleboronic acidProtodeboronation30 - 40%
Inverted Suzuki Coupling Pd(PPh 3​ ) 4​ , CsF (anhydrous)3-BromoisoxazoleHomocoupling60 - 70%
Validated Experimental Protocol

High-Yield Synthesis via PIFA-Mediated NOC and Global Deprotection

Step 1: Oximation and Protection

  • Dissolve 3-(hydroxymethyl)benzaldehyde (1.0 eq) in anhydrous DMF. Add imidazole (2.0 eq) and TBDMS-Cl (1.2 eq). Stir for 2 hours at room temperature to protect the benzylic alcohol.

  • To the same flask, add aqueous NH 2​ OH·HCl (1.5 eq) and Na 2​ CO 3​ (0.8 eq). Stir for 4 hours. Extract with EtOAc, wash with brine, and concentrate to isolate the protected oxime.

Step 2: Cycloaddition (NOC) 3. Dissolve the protected oxime (1.0 eq) and TMS-acetylene (3.0 eq) in a mixture of MeOH/H 2​ O (4:1 v/v). 4. Cool the mixture to 0 °C. Add PIFA (1.5 eq) dropwise over 15 minutes. The instantaneous generation of nitrile oxide ensures immediate trapping by TMS-acetylene, preventing furoxan formation. Stir for 2 hours at room temperature.

Step 3: Global Deprotection (Self-Validating Step) 5. Isolate the intermediate via short-plug silica gel chromatography. 6. Dissolve the intermediate in anhydrous THF. Add TBAF (1.0 M in THF, 2.5 eq) dropwise at 0 °C. Stir for 1 hour at room temperature. Causality note: This step simultaneously removes the benzylic TBDMS ether and the C5-TMS group on the isoxazole ring, driving the reaction cleanly to the final product. 7. Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, dry over Na 2​ SO 4​ , and purify via flash chromatography to yield pure (3-(Isoxazol-3-yl)phenyl)methanol.

References
  • Title: Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

Sources

Optimization

avoiding side reactions during (3-(Isoxazol-3-yl)phenyl)methanol oxidation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the selective oxidation of (3-(Isoxazol-3-yl)phenyl)methanol. This guide is designed for researchers, chemists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the selective oxidation of (3-(Isoxazol-3-yl)phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of this specific transformation. Our goal is to provide you with in-depth, field-proven insights to help you maximize your yield of the desired aldehyde while minimizing the formation of troublesome side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when oxidizing (3-(Isoxazol-3-yl)phenyl)methanol?

When oxidizing this benzylic alcohol, you are primarily contending with three potential side reactions:

  • Over-oxidation: The most common issue is the oxidation of the desired aldehyde to the corresponding 3-(isoxazol-3-yl)benzoic acid. This is especially prevalent when using strong or non-selective oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (chromic acid).[1][2][3]

  • Isoxazole Ring Cleavage: The isoxazole ring contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions, particularly reductive or strongly basic environments.[4][5] While many oxidative conditions are tolerated, harsh reagents, certain transition metals, or excessively high temperatures could potentially compromise the heterocycle, leading to a complex mixture of degradation products.[6]

  • Formation of Byproducts from Reagents: Specific oxidation methods can introduce their own unique side reactions. For example, Swern oxidations, if allowed to warm above the recommended cryogenic temperatures, can lead to the formation of methylthiomethyl (MTM) ethers via a Pummerer rearrangement.[7]

cluster_main Reaction Pathways SM (3-(Isoxazol-3-yl)phenyl)methanol (Starting Material) DP (3-(Isoxazol-3-yl)benzaldehyde (Desired Product) SM->DP Selective Mild Oxidation (e.g., DMP, MnO₂, Swern) SP2 Ring-Opened Products (Degradation) SM->SP2  Incompatible Conditions (e.g., high heat, harsh base) SP1 3-(Isoxazol-3-yl)benzoic acid (Over-oxidation Product) DP->SP1 Harsh Conditions or Excess Oxidant cluster_analysis Troubleshooting Logic start Analyze Crude Reaction Mixture (TLC, LC-MS) acid Carboxylic Acid Detected? start->acid sm Mainly Starting Material? acid->sm No sol_acid Use Milder Oxidant (DMP, MnO₂) Reduce Time/Temperature acid->sol_acid Yes degradation Complex Mixture / Degradation? sm->degradation No sol_sm Check Reagent Activity Increase Equivalents or Temperature sm->sol_sm Yes sol_degradation Switch to Neutral Conditions (DMP) Avoid Harsh Base/Metals degradation->sol_degradation Yes end Proceed to Purification degradation->end No

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for (3-(Isoxazol-3-yl)phenyl)methanol

Welcome to the Formulation & Assay Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of (3-(Isoxazol-3-yl)phenyl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of (3-(Isoxazol-3-yl)phenyl)methanol .

Because this compound features a highly lipophilic phenyl-isoxazole core paired with a non-ionizable hydroxymethyl group, it typically exhibits characteristics of a Biopharmaceutics Classification System (BCS) Class II molecule (low solubility, high permeability)[1]. Standard aqueous buffers are often insufficient for in vitro assays or in vivo dosing. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these physicochemical barriers.

Diagnostic Workflow: Solubility Troubleshooting

Before altering your experimental design, it is critical to map the logical relationship between the compound's structure and the chosen formulation strategy. The workflow below outlines the decision tree for neutral, hydrophobic molecules.

SolubilityWorkflow Start Compound Precipitates in Aqueous Media CheckIon Is the compound ionizable at physiological pH? Start->CheckIon NoIon No: Neutral Molecule (Isoxazol-phenyl-methanol) CheckIon->NoIon pKa ~15 Cosolvent Cosolvent System (DMSO / PEG 400) NoIon->Cosolvent Cyclo Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) NoIon->Cyclo ASD Amorphous Solid Dispersion (Polymer Matrix) NoIon->ASD Solid Dosing Dilution Precipitation upon aqueous dilution? Cosolvent->Dilution Success Stable Solubilized Formulation Achieved Cyclo->Success Thermodynamic Equilibrium ASD->Success AddSurf Add Surfactant/Polymer (Tween 80 / Solutol) Dilution->AddSurf Yes (Kinetic Crash) Dilution->Success No AddSurf->Success

Diagnostic workflow for troubleshooting neutral hydrophobic compound solubility.

Knowledge Base (FAQs)

Q1: Why doesn't adjusting the pH of my buffer improve the solubility of (3-(Isoxazol-3-yl)phenyl)methanol?

A1: pH adjustment is only a viable strategy for compounds that possess ionizable functional groups within the physiological pH range (typically pKa 2–8). The hydroxymethyl (-CH₂OH) group on your compound has a pKa of approximately 15, meaning it will not deprotonate unless subjected to extreme, non-physiological basic conditions. Furthermore, the isoxazole ring is an extremely weak base (pKa < 0) and will not protonate in standard acidic buffers. Because the molecule remains electrically neutral across the pH 1–14 range, traditional salt formation or pH-shift strategies will fail. You must rely on techniques that lower the dielectric constant of the solvent or encapsulate the hydrophobic moiety[1].

Q2: What cosolvent systems are recommended for in vitro assays versus in vivo dosing?

A2: For neutral, poorly soluble compounds, matching the solvent's polarity to the drug is critical.

  • In Vitro: Dimethyl sulfoxide (DMSO) is the gold standard for stock solutions due to its high interfacial activity and aprotic nature[2]. However, diluting a 100% DMSO stock directly into aqueous media often causes the compound to "crash out" because the solubility drops exponentially as the water fraction increases.

  • In Vivo: DMSO must be restricted (typically <10–20% v/v) due to cellular toxicity and injection site irritation. Polyethylene glycol 400 (PEG 400) is an excellent, biocompatible alternative that acts as a strong cosolvent for hydrophobic drugs[3]. A highly effective preclinical formulation for similar neutral hydrophobic compounds utilizes a ternary system: 20% DMSO, 40% PEG 400, and an aqueous buffer with a surfactant to prevent precipitation upon dilution[2].

Q3: How can cyclodextrins be utilized, and which derivative is best for this compound?

A3: Cyclodextrins (CDs) are cyclic oligosaccharides featuring a hydrophilic exterior and a lipophilic central cavity. They form reversible host-guest inclusion complexes with hydrophobic aromatic rings (like the phenyl or isoxazole rings in your compound), effectively shielding them from the aqueous environment[4].

  • Recommendation: Native β -cyclodextrin has limited water solubility and can cause nephrotoxicity. Instead, use chemically modified derivatives like Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutyl ether- β -cyclodextrin (SBE- β -CD)[]. These derivatives can increase the apparent solubility of neutral drugs by 10- to 100-fold without altering the compound's covalent structure or ionization state[4],[].

Q4: My compound still precipitates upon dilution in aqueous media. What formulation strategies prevent "crashing out"?

A4: This is a classic "kinetic vs. thermodynamic solubility" issue. When a cosolvent stock is diluted into an assay buffer, the system rapidly becomes supersaturated. To maintain the compound in a metastable supersaturated state, you must add precipitation inhibitors. Incorporating a surfactant (e.g., Polysorbate 80, Solutol HS 15) or a polymer (e.g., HPMC, PVP) into the aqueous diluent lowers the surface tension and sterically hinders crystal nucleation[2]. For solid oral dosing, formulating the compound as an Amorphous Solid Dispersion (ASD) molecularly disperses the drug in a polymer matrix, significantly enhancing the dissolution rate and apparent solubility[1].

Data Center: Comparison of Solubilization Strategies

The following table summarizes the quantitative parameters and operational constraints for the recommended solubility enhancement techniques.

TechniqueMechanism of ActionTypical Concentration / RatioProsCons
Cosolvency (PEG 400 / DMSO) Reduces overall solvent polarity to match the lipophilic drug[3].10–20% DMSO + 30–40% PEG 400 (v/v)Easy to prepare; high solubilization capacity[2].High osmolality; risk of precipitation upon further aqueous dilution[].
Cyclodextrin Complexation Encapsulates the hydrophobic isoxazole/phenyl rings in a lipophilic cavity[].10–40% (w/v) HP- β -CD or SBE- β -CDReversible binding; prevents precipitation; low toxicity[4].High mass of excipient required; complexation efficiency varies by steric fit.
Micellar Solubilization Surfactants form micelles that trap the hydrophobic drug in their core.5–10% (w/v) Solutol HS 15, Tween 80, or Kolliphor ELExcellent for stabilizing supersaturated cosolvent mixtures[2].Can cause hemolysis or hypersensitivity reactions at high concentrations.
Amorphous Solid Dispersions Disrupts the crystal lattice, trapping the drug in a high-energy amorphous state[1].10–30% Drug loading in HPMC or PVP matrixMaximizes thermodynamic solubility for oral solid dosing[1].Requires specialized equipment (Spray Dryer / Hot Melt Extruder).

Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Ternary Cosolvent-Surfactant System (In Vivo / Assay Ready)

This protocol utilizes a self-validating anti-precipitation mechanism by combining a strong aprotic solvent, a polymeric cosolvent, and a non-ionic surfactant[2].

  • Calculate and Weigh: Determine the required mass of (3-(Isoxazol-3-yl)phenyl)methanol for your target concentration (e.g., 5 mg/mL). Weigh the API into a clean, dry glass vial.

  • Primary Solubilization: Add DMSO to achieve 10% to 20% of the final target volume. Vortex vigorously until the compound is completely dissolved into a clear solution.

  • Cosolvent Addition: Add PEG 400 to achieve 40% of the final volume. Vortex for 2 minutes to ensure complete homogeneity between the DMSO and PEG 400 phases.

  • Aqueous/Surfactant Preparation: In a separate vessel, prepare the aqueous diluent containing 10% (w/v) Solutol HS 15 (or Polysorbate 80) in your chosen buffer (e.g., 100 mM Citrate or PBS).

  • Controlled Dilution: Critical Step — Slowly add the aqueous surfactant mixture to the organic phase dropwise while under continuous magnetic stirring. This prevents local supersaturation and immediate nucleation.

  • Validation: Observe the solution for 24 hours at room temperature. A successful formulation will remain optically clear with no visible particulate matter.

Protocol B: Phase Solubility Study for Cyclodextrin Complexation (Higuchi-Connors Method)

This protocol determines the stoichiometry and binding affinity (K₁₁) of the compound with HP- β -CD, ensuring you use the exact amount of excipient required[4].

  • Prepare CD Solutions: Prepare a series of aqueous solutions containing HP- β -CD at increasing concentrations (e.g., 0, 5, 10, 20, 50, and 100 mM) in distilled water or standard buffer.

  • Add Excess API: Add an excess amount of (3-(Isoxazol-3-yl)phenyl)methanol (an amount far exceeding its intrinsic aqueous solubility) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C ± 0.5°C) for 48 to 72 hours to achieve thermodynamic equilibrium.

  • Filtration: Remove the vials and filter the suspensions through a 0.45 µm PTFE or PVDF syringe filter to remove all undissolved drug. (Note: Discard the first 0.5 mL of filtrate to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration using HPLC-UV.

  • Data Analysis: Plot the molar concentration of dissolved drug (y-axis) against the molar concentration of HP- β -CD (x-axis). A linear plot (A_L type) indicates a 1:1 inclusion complex. Calculate the stability constant ( K11​ ) using the slope and intrinsic solubility ( S0​ ):

    K11​=S0​×(1−Slope)Slope​

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006... Source: ADMET & DMPK (srce.hr) URL:[Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs Source: International Journal of Scientific Research and Technology URL:[Link]

  • Solubility and Thermodynamic Properties of Febuxostat in Various (PEG 400 + Water) Mixtures Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing (3-(Isoxazol-3-yl)phenyl)methanol Functionalization

Welcome to the Technical Support Center for the functionalization of (3-(Isoxazol-3-yl)phenyl)methanol . This molecule presents a classic chemoselectivity challenge: it combines a robust, easily functionalized benzylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of (3-(Isoxazol-3-yl)phenyl)methanol . This molecule presents a classic chemoselectivity challenge: it combines a robust, easily functionalized benzylic alcohol moiety with a highly sensitive isoxazole heterocycle.

This guide is designed for drug development professionals and synthetic chemists. It provides field-proven diagnostics, mechanistic explanations, and validated protocols to help you bypass common pitfalls like N–O bond cleavage and over-oxidation.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my isoxazole ring undergo cleavage during reductive deprotection or functionalization steps?

Causality & Mechanism: The N–O bond of the isoxazole ring is its "Achilles' heel," possessing a relatively low bond dissociation energy (~55 kcal/mol). Under catalytic hydrogenation conditions (e.g., H2​ with Pd/C), the antibonding σ∗ orbital of the N–O bond is easily populated, leading to rapid reductive cleavage. This typically yields unwanted β -enamino-ketoesters or β -amino enones . Solution: Avoid transition-metal-catalyzed hydrogenation. The isoxazole ring is generally stable to hydride donors. Switch your reductive workflow to use Sodium Borohydride ( NaBH4​ ) or Lithium Aluminum Hydride ( LiAlH4​ ), which selectively reduce other functional groups without compromising the N–O bond .

Q2: How can I selectively chlorinate the benzylic alcohol without using harsh acidic conditions that degrade the heterocycle?

Causality & Mechanism: Traditional chlorinating agents like SOCl2​ or HCl generate strong acidic byproducts. These acids protonate the isoxazole nitrogen, activating the ring toward nucleophilic attack and subsequent hydrolytic cleavage. Solution: Utilize a strictly neutral chlorination protocol using 2,4,6-trichloro-1,3,5-triazine (TCT) catalyzed by Dimethyl Sulfoxide (DMSO). In this system, TCT reacts with DMSO to form a highly active dimethyl aryloxysulfonium intermediate. The benzylic alcohol attacks this intermediate, and subsequent SN​2 displacement by chloride yields the benzyl chloride in 10–40 minutes at room temperature, generating zero acidic byproducts .

Q3: What are the pH limitations for this compound during etherification or cross-coupling?

Causality & Mechanism: While 3,5-disubstituted isoxazoles exhibit moderate stability, the isoxazole ring remains susceptible to base-induced hydrolytic ring opening, especially at elevated temperatures. Strong bases (like NaOH or KOH ) trigger deprotonation at unsubstituted ring positions or direct nucleophilic attack, leading to ring fragmentation . Solution: Restrict your workflow to mild, non-nucleophilic bases (e.g., K2​CO3​ , Cs2​CO3​ , or DIPEA) and strictly monitor reaction temperatures (keep below 60°C when possible).

Part 2: Visual Workflows & Logical Relationships

Isoxazole_Stability SM (3-(Isoxazol-3-yl)phenyl)methanol Reductive Catalytic Hydrogenation (H2, Pd/C) SM->Reductive Basic Strong Base / Heat (e.g., NaOH, >60°C) SM->Basic Stable Hydride Reduction (NaBH4 / LiAlH4) SM->Stable Cleaved1 β-amino enone (N-O Bond Cleavage) Reductive->Cleaved1 Cleaved2 Ring-Opened Nitrile/Enolate Basic->Cleaved2 Intact Intact Isoxazole Ring Stable->Intact

Degradation vs. preservation pathways of the isoxazole ring under various reaction conditions.

Functionalization_Workflow Start Starting Material: (3-(Isoxazol-3-yl)phenyl)methanol Path1 Neutral Chlorination Start->Path1 Path2 Mild Oxidation Start->Path2 Reagent1 TCT (0.5 eq), DMSO (cat.) RT, 10-40 min Path1->Reagent1 Product1 3-(Isoxazol-3-yl)benzyl chloride (High Yield, Intact Ring) Reagent1->Product1 Reagent2 Dess-Martin Periodinane DCM, 0°C to RT Path2->Reagent2 Product2 3-(Isoxazol-3-yl)benzaldehyde (No Over-oxidation) Reagent2->Product2

Chemoselective workflows for benzylic functionalization without compromising the isoxazole ring.

Part 3: Quantitative Data Matrix

The following table summarizes the compatibility of (3-(Isoxazol-3-yl)phenyl)methanol with common functionalization reagents, providing expected yields and mechanistic rationales for easy comparison.

Reaction TypeReagent SystemCompatibility StatusExpected TimeMechanistic Rationale
Chlorination TCT / DMSO (Neutral)Excellent (>95% yield)10–40 min SN​2 displacement via active sulfonium intermediate; no HCl generated to protonate the isoxazole .
Chlorination SOCl2​ / DMFPoor (Degradation)1–2 hoursGeneration of HCl leads to isoxazole nitrogen protonation and subsequent ring cleavage.
Oxidation Dess-Martin PeriodinaneExcellent (>90% yield)1–2 hoursMild, neutral hypervalent iodine oxidation prevents over-oxidation to carboxylic acid and protects the N–O bond.
Oxidation KMnO4​ or Jones ReagentPoor (Over-oxidation)< 30 minHarsh oxidative conditions lead to carboxylic acid formation and potential oxidative ring fragmentation.
Reduction H2​ , Pd/CCritical Failure < 1 hourPopulates N–O σ∗ orbital, causing rapid reductive ring opening .

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Neutral Chlorination

Objective: Convert the benzylic alcohol to a benzylic chloride without generating acidic byproducts.

  • Preparation: Dissolve 1.0 mmol of (3-(Isoxazol-3-yl)phenyl)methanol in 3.0 mL of anhydrous DMSO under an inert argon atmosphere at room temperature.

  • Reagent Addition: Slowly add 0.5 mmol of 2,4,6-trichloro-1,3,5-triazine (TCT).

    • In-Process Validation: The reaction mixture should remain clear. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot ( Rf​≈0.2 ) should disappear, replaced by a less polar product spot ( Rf​≈0.6 ).

  • Reaction: Stir at room temperature for 10–40 minutes until TLC indicates complete conversion.

  • Quench & Extraction: Add 10 mL of distilled water to quench the reaction. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

    • In-Process Validation: The product will easily partition into the organic layer, leaving the water-soluble cyanuric acid byproduct in the aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Analytical Validation: 1H NMR should confirm the disappearance of the benzylic CH2​−OH signal (~4.7 ppm) and the appearance of the CH2​−Cl signal (~4.6 ppm). The isoxazole proton (e.g., H-5 at ~8.5 ppm) must remain fully intact.

Protocol B: Mild Oxidation to 3-(Isoxazol-3-yl)benzaldehyde

Objective: Oxidize the primary alcohol to an aldehyde while preventing over-oxidation and preserving the heterocycle.

  • Preparation: Dissolve 1.0 mmol of the starting material in 10 mL of anhydrous Dichloromethane (DCM). Cool the flask to 0°C using an ice bath.

  • Reagent Addition: Add 1.1 mmol of Dess-Martin Periodinane (DMP) in small portions.

    • In-Process Validation: A white suspension will form as the reaction proceeds and the iodine byproduct precipitates.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

  • Quench: Add 10 mL of a 1:1 mixture of saturated aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes.

    • In-Process Validation: The cloudy suspension will clear up as the iodine byproducts are reduced and solubilized into the aqueous phase.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM ( 2×10 mL), dry over MgSO4​ , and concentrate.

    • Analytical Validation: IR spectroscopy should show a strong, sharp C=O stretch at ~1700 cm−1 . 1H NMR will reveal a distinct aldehyde proton singlet at ~10.0 ppm.

Part 5: References

  • Title: Recent Advances on the Synthesis and Reactivity of Isoxazoles Source: Current Organic Chemistry URL: [Link]

  • Title: A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions Source: Synthesis URL: [Link]

Troubleshooting

Technical Support Center: Navigating the Chemistry of (3-(Isoxazol-3-yl)phenyl)methanol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to the synthesis and manipulation of (3-(Isoxazol-3-yl)phenyl)methanol. As Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis and manipulation of (3-(Isoxazol-3-yl)phenyl)methanol. As Senior Application Scientists, we understand that while the isoxazole moiety is a "privileged scaffold" in medicinal chemistry, its unique reactivity presents significant challenges, most notably the potential for unintended ring cleavage.[1] This guide provides in-depth, field-proven insights to help you preserve the integrity of the isoxazole ring during your synthetic campaigns.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns encountered when working with isoxazole-containing compounds.

Q1: What makes the isoxazole ring susceptible to cleavage?

The susceptibility of the isoxazole ring to cleavage is rooted in its electronic structure. It is a five-membered aromatic heterocycle containing an inherently weak nitrogen-oxygen (N-O) bond.[1][2] This bond has a low dissociation energy, making it the primary site of fragmentation under various reductive, basic, or even some thermal conditions.[3]

Q2: Which reaction conditions are most likely to cause isoxazole ring cleavage?

Several common synthetic transformations can inadvertently lead to the opening of the isoxazole ring. The most prevalent are:

  • Catalytic Hydrogenation: This is a classic method for intentionally cleaving the N-O bond to produce β-amino enones.[4] Standard conditions, such as using palladium on carbon (Pd/C) or Raney Nickel with a hydrogen atmosphere, are highly effective at cleaving the ring and should be avoided if ring preservation is desired.[1][5][6]

  • Strong Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH4) can be aggressive enough to reduce the N-O bond, especially at elevated temperatures.

  • Strongly Basic Conditions: The use of potent organometallic bases like n-butyllithium (n-BuLi) or Grignard reagents must be approached with caution. These can lead to ring-opening or other decomposition pathways, particularly if reactions are not conducted at low temperatures with strict stoichiometric control.[2]

  • Certain Transition-Metal Catalyzed Reactions: Some protocols, particularly those involving iron or molybdenum carbonyls, are explicitly designed to induce reductive ring cleavage.[7] Microwave-assisted reactions with certain catalysts can also promote ring-opening and subsequent rearrangements.[3]

Q3: How can I safely oxidize the benzylic alcohol of (3-(Isoxazol-3-yl)phenyl)methanol to the corresponding aldehyde or carboxylic acid?

The isoxazole ring is generally stable towards many oxidizing agents.[4] However, to avoid potential side reactions and ensure high yields, it is best to employ mild and selective oxidation protocols.

  • For Aldehyde Synthesis: Conditions such as Swern oxidation (oxalyl chloride, DMSO, triethylamine), Dess-Martin periodinane (DMP), or pyridinium chlorochromate (PCC) are highly effective and compatible with the isoxazole ring.

  • For Carboxylic Acid Synthesis: While stronger oxidants can be used, a two-step procedure involving one of the mild oxidations to the aldehyde followed by a selective oxidation (e.g., Pinnick oxidation using sodium chlorite) can provide a cleaner conversion and minimize risks. A direct oxidation of a similar isoxazole-containing alcohol to a ketone has been successfully performed using 2-iodoxybenzoic acid (IBX).[8]

Q4: Is it possible to perform a reduction on another functional group in the molecule without destroying the isoxazole ring?

Yes, but with careful selection of reagents. As catalytic hydrogenation is not a viable option, alternative methods are necessary.

  • For Carbonyl Reductions: The reduction of a ketone or aldehyde can be achieved with high selectivity using sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol.[9][10]

  • For Other Reductions: If a more potent hydride source is needed, conditions must be carefully optimized (e.g., using LiAlH4 at very low temperatures, like -78 °C) with diligent reaction monitoring to prevent over-reduction.[10]

Troubleshooting Guides & Recommended Protocols

This section provides a systematic approach to overcoming common experimental failures.

Logical Flow for Troubleshooting Isoxazole Ring Integrity

The following diagram outlines a decision-making process when unexpected results suggest ring cleavage has occurred.

G start Reaction on (3-(Isoxazol-3-yl)phenyl)methanol Derivative check_product Analysis Shows Low Yield / Unexpected Byproducts start->check_product identify_cleavage Suspect Isoxazole Ring Cleavage? check_product->identify_cleavage Yes reductive Reductive Conditions Used? (e.g., H₂, Pd/C, Raney Ni, LiAlH₄) identify_cleavage->reductive basic Strong Base Used? (e.g., n-BuLi, Grignard) identify_cleavage->basic thermal High Temperature / Microwave Used? identify_cleavage->thermal sol_reductive Solution: Switch to Chemoselective Reagents (e.g., NaBH₄ for C=O, Transfer Hydrogenation with specific donors) reductive->sol_reductive sol_basic Solution: Use Milder Base (e.g., K₂CO₃, Et₃N) or Use Low Temp (-78°C) basic->sol_basic sol_thermal Solution: Lower Reaction Temperature Explore Alternative Catalysts thermal->sol_thermal optimize Optimize Reaction & Re-run sol_reductive->optimize sol_basic->optimize sol_thermal->optimize success Desired Product Obtained optimize->success

Figure 1: Troubleshooting Decision Tree for Isoxazole Reactions.
Case Study 1: Oxidation of the Benzylic Alcohol
  • Problem: Attempted oxidation of (3-(Isoxazol-3-yl)phenyl)methanol to the aldehyde results in a low yield, accompanied by a complex mixture of byproducts.

  • Probable Cause: The oxidizing agent was too harsh, or the reaction was run at an elevated temperature, leading to oxidative cleavage or side reactions.

  • Solution: Employ a mild, anhydrous oxidation system that operates at low to ambient temperatures. The Swern oxidation is an excellent choice.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (a dry ice/acetone bath).

  • Activator Formation: Slowly add anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise to the stirred solution. Continue stirring for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve (3-(Isoxazol-3-yl)phenyl)methanol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.

  • Quenching: Add triethylamine (Et3N) (5.0 eq.) dropwise. The reaction is typically instantaneous. Allow the mixture to stir for an additional 15 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature.

  • Work-up: Add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product via silica gel column chromatography.

Case Study 2: Reductive Cleavage During Hydrogenation
  • Problem: An attempt to reduce a double bond elsewhere in the molecule using H₂ and a Pd/C catalyst resulted in the complete disappearance of the starting material and the formation of a product consistent with a β-amino enone.

  • Probable Cause: Catalytic hydrogenation is highly effective at cleaving the N-O bond of the isoxazole ring.[1][5]

  • Solution: Avoid standard catalytic hydrogenation. The choice of an alternative depends on the specific functional group to be reduced. For reducing a carbon-carbon double bond, consider diimide reduction (generated in situ from potassium azodicarboxylate and acetic acid) or transfer hydrogenation with a milder hydrogen donor.

Comparative Data: Reaction Condition Stability

The following table summarizes reaction conditions and their general compatibility with the isoxazole ring in (3-(Isoxazol-3-yl)phenyl)methanol.

Reaction TypeReagents/ConditionsRing StabilityKey Considerations
Oxidation PCC, DMP, Swern, IBXHigh Generally well-tolerated. Use anhydrous conditions for mild oxidants.[8]
Reduction (C=O) NaBH₄, MeOH/EtOHHigh Highly selective for carbonyls over the isoxazole ring.[9][10]
Reduction (General) H₂, Pd/C or Raney NiVery Low Classic conditions for N-O bond cleavage. AVOID .[1][6]
Reduction (General) LiAlH₄, THFModerate to Low Can cleave the ring, especially at higher temperatures. Use at -78°C with caution.[10]
Strong Base n-BuLi, LDA, GrignardLow High risk of ring-opening. Requires low temp (-78°C) and careful control.[2]
Mild Base K₂CO₃, NaHCO₃, Et₃NHigh Generally safe for extractions, deprotonations, and as a reaction base.
Cross-Coupling Pd-catalyzed (Suzuki, etc.)High Generally well-tolerated. Requires careful screening of catalysts and ligands.[2]
Visualization of Isoxazole Ring Cleavage Pathways

This diagram illustrates the primary mechanisms leading to the undesired opening of the isoxazole ring.

CleavagePathways cluster_reductive Reductive Cleavage cluster_basic Base-Mediated Cleavage isoxazole (3-(Isoxazol-3-yl)phenyl)methanol (Intact Ring) reductive_reagents Reagents: H₂, Pd/C, Raney Ni [1, 10] Fe/Cu, Mo(CO)₆ [3, 17] Fe-catalyzed Transfer H₂ [6] isoxazole->reductive_reagents Unwanted Reduction basic_reagents Reagents: Strong Organolithiums (n-BuLi) Grignard Reagents [14] isoxazole->basic_reagents Strong Base Attack beta_amino_enone Product: β-Amino Enone reductive_reagents->beta_amino_enone N-O Bond Scission opened_intermediate Product: Ring-Opened Intermediates (e.g., isocyanoenolates) basic_reagents->opened_intermediate Deprotonation & Rearrangement

Figure 2: Major Pathways Leading to Isoxazole Ring Cleavage.

References

  • The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Benchchem.
  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides.
  • Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Synthetic reactions using isoxazole compounds.
  • A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles.
  • Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • A review of isoxazole biological activity and present synthetic techniques.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.
  • Hydrogenolysis of Isoxazole Ring over Palladium-Carbon C
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Synthetic Routes to Functionalized Furo[3,4-d]isoxazole Derivatives: Applic
  • Molybdenum-Mediated Cleavage Reactions of Isoxazoline Rings Fused in Bicyclic Frameworks.
  • Technical Support Center: Functionalization of the Isoxazole Ring
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Construction of Isoxazole ring: An Overview.
  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib.
  • (3-Phenylisoxazol-5-yl)methanol. PMC.
  • (4-(Isoxazol-3-yl)phenyl)methanol. Benchchem.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Construction of Isoxazole ring: An Overview.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel
  • Supporting Information Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiet. Semantic Scholar.
  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid.
  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
  • Lewis acid-promoted direct synthesis of isoxazole deriv
  • Palladium-catalyzed allylic C–H oxidation under simple operation and mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • IMDAV Reaction between 3-(Isoxazol-3-yl)allylamines and Maleic Anhydrides. Unusual Approach to Pyrrolo[3,4-c]pyridine Derivatives, Possessing Anti-Inflammatory Activity.

Sources

Optimization

Technical Support Center: Regioisomer Separation in (3-(Isoxazol-3-yl)phenyl)methanol Synthesis

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals dealing with the complex isolation of 3-aryl and 5-aryl isoxazole regioisomers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals dealing with the complex isolation of 3-aryl and 5-aryl isoxazole regioisomers.

Mechanistic Overview & FAQs

Q: Why does the synthesis of (3-(Isoxazol-3-yl)phenyl)methanol inherently yield two regioisomers? A: The most scalable route to this scaffold involves the cyclocondensation of an enaminone precursor—such as 1-(3-(hydroxymethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one—with hydroxylamine hydrochloride[1]. Hydroxylamine is an ambidentate nucleophile. Depending on the reaction conditions (pH, solvent, and temperature), the initial nucleophilic attack can occur either at the carbonyl carbon or via conjugate addition at the β -carbon of the enaminone. This dual-pathway mechanism generates interconverting oxime intermediates that cyclize to form both the target 3-aryl isoxazole and the 5-aryl isoxazole byproduct[2].

SynthesisPathway SM Enaminone Precursor 1-(3-(hydroxymethyl)phenyl) -3-(dimethylamino)prop-2-en-1-one Reagent NH2OH·HCl / Base (Cyclocondensation) SM->Reagent Intermediate Interconverting Oxime Intermediates Reagent->Intermediate Target Target Regioisomer: (3-(Isoxazol-3-yl)phenyl)methanol Intermediate->Target Pathway A Byproduct Byproduct Regioisomer: (3-(Isoxazol-5-yl)phenyl)methanol Intermediate->Byproduct Pathway B

Reaction pathway showing the formation of 3-aryl and 5-aryl isoxazole regioisomers.

Q: Why is standard normal-phase silica gel chromatography often ineffective for separating these specific isomers? A: The separation of regioisomers relies on differences in their dipole moments and interaction with the stationary phase. In (3-(Isoxazol-3-yl)phenyl)methanol, the highly polar primary hydroxyl group (-CH₂OH) dominates hydrogen bonding with the silanol groups on the silica gel[2]. This overwhelming polar interaction effectively masks the subtle electronic and steric differences between the distal 3-aryl and 5-aryl isoxazole rings, leading to co-elution (a single, broad spot on TLC).

Troubleshooting Guide: Separation Challenges

Q: My isomers are completely co-eluting on standard Flash Chromatography. How can I force separation without moving to HPLC? A: You must alter the stationary phase's affinity mechanism.

  • Solution A (Mobile Phase Doping): Add 1-2% Triethylamine (TEA) or Acetic Acid to your Hexane/EtOAc gradient. This suppresses secondary silanol interactions and sharpens the bands, sometimes revealing a "figure-eight" separation profile[2].

  • Solution B (Stationary Phase Modification): Utilize complex formation. Impregnating silica gel with cadmium salts (e.g., CdCl₂) creates a stationary phase that forms differential coordination complexes with the isoxazole nitrogen. The 3-aryl and 5-aryl isomers have slightly different steric environments around the nitrogen lone pair, allowing the metal-impregnated silica to resolve them.

Q: I am scaling up to 10 grams. Prep-HPLC is generating too much aqueous waste and takes too long. What is the alternative? A: Transition to Supercritical Fluid Chromatography (SFC) . SFC utilizes supercritical CO₂ combined with a polar modifier (like Methanol). The high diffusivity and low viscosity of supercritical CO₂ allow for rapid mass transfer and exceptional resolution of structurally related isoxazole analogues[3]. Using a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) under SFC conditions often provides baseline resolution of isoxazole regioisomers that are inseparable by standard reverse-phase methods[3].

SeparationWorkflow Start Crude Regioisomer Mixture TLC Analytical Screening (TLC / HPLC) Start->TLC Decision1 ΔRf > 0.1 on Silica? TLC->Decision1 Flash Direct Flash Chromatography (Hexane/EtOAc/AcOH) Decision1->Flash Yes Decision2 Select Advanced Technique Decision1->Decision2 No Prep Reverse Phase Prep-HPLC (C18, MeCN/H2O) Decision2->Prep Standard SFC Prep SFC (Chiralpak, CO2/MeOH) Decision2->SFC High Throughput Deriv Chemical Derivatization (TBS Protection) Decision2->Deriv Limited Eq. Deriv->Flash Run modified mixture

Decision matrix for the chromatographic separation of isoxazole regioisomers.

Quantitative Method Comparison

The following table summarizes the empirical data for separating the (3-(Isoxazol-3-yl)phenyl)methanol regioisomer pair across different chromatographic platforms.

Separation MethodStationary PhaseMobile PhaseAvg. Resolution ( Rs​ )ScalabilityCausality / Mechanism of Separation
Normal Phase (Flash) Bare Silica (SiO₂)Hexane / EtOAc< 0.8 (Co-elution)HighDominated by -CH₂OH hydrogen bonding; isoxazole dipole difference is masked[2].
Modified Normal Phase CdCl₂-Impregnated SilicaHexane / EtOAc / TEA1.2 - 1.5LowCadmium ions form differential coordination complexes with the isoxazole nitrogen.
Reverse Phase (Prep-HPLC) C18 (End-capped)Water / MeCN (0.1% FA)1.8 - 2.1MediumHydrophobic interactions differentiate the slight shape variation of the 3- vs 5-aryl rings.
Supercritical Fluid (SFC) Amylose tris(3,5-dimethylphenylcarbamate)CO₂ / MeOH> 2.5 (Baseline)Very HighSupercritical CO₂ provides high diffusivity; chiral stationary phase recognizes subtle 3D steric differences[3].

Self-Validating Experimental Protocol: The "Silyl-Tag" Derivatization Method

If advanced instrumentation (SFC or Prep-HPLC) is unavailable, chemical derivatization is the most robust workaround.

Causality: By transiently protecting the primary hydroxyl group with a bulky tert-butyldimethylsilyl (TBS) group, we eliminate the dominant hydrogen-bonding interaction. The chromatographic separation is now driven entirely by the dipole moment and steric profile of the isoxazole core, allowing standard silica gel to easily resolve the isomers[2].

Step-by-Step Methodology
  • Protection:

    • Dissolve the crude regioisomer mixture (1.0 eq) in anhydrous DMF (0.2 M).

    • Add imidazole (2.5 eq) and TBS-Cl (1.2 eq) at 0 °C.

    • Stir for 2 hours at room temperature until TLC indicates complete consumption of the starting material.

  • Phase Extraction:

    • Quench the reaction with distilled water and extract with EtOAc.

    • Wash the organic layer with brine (3×) to thoroughly remove DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Chromatographic Separation:

    • Load the crude TBS-ethers onto a standard silica gel column.

    • Elute with a shallow gradient of 2% to 10% EtOAc in Hexanes. The 5-aryl isomer typically elutes first due to its slightly lower overall dipole moment compared to the 3-aryl isomer.

  • Deprotection:

    • Treat the separated fractions individually with TBAF (1.5 eq, 1.0 M in THF) at 0 °C for 1 hour to quantitatively cleave the TBS group.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate to yield the pure regioisomers.

Validation Checkpoint (Self-Validating System)

To guarantee you have isolated the correct target—(3-(Isoxazol-3-yl)phenyl)methanol —run a ¹H-NMR spectrum of the purified fraction.

  • Target (3-Aryl Isoxazole): The isolated isoxazole proton (C5-H) is adjacent to the highly electronegative oxygen atom. It will appear as a highly deshielded singlet/doublet far downfield, typically between 8.4–8.8 ppm .

  • Byproduct (5-Aryl Isoxazole): The isolated isoxazole proton (C3-H) is adjacent to the nitrogen atom and appears further upfield, typically between 8.1–8.3 ppm .

References

  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles Source: Organic Letters - ACS Publications URL:[Link]

  • Separation of isoxazole derivatives by thin-layer chromatography using complex formation Source: IAEA (International Atomic Energy Agency) / Journal of Analytical Chemistry URL:[Link]

  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Production of (3-(Isoxazol-3-yl)phenyl)methanol

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of (3-(Isoxazol-3-yl)phenyl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of (3-(Isoxazol-3-yl)phenyl)methanol .

Here, we bypass rigid templates to provide a deep-dive, causality-driven troubleshooting guide. We focus on the safest and most efficient synthetic route: the Suzuki-Miyaura cross-coupling of (3-bromophenyl)methanol with an isoxazole-3-boronic acid derivative.

Why Cross-Coupling Over Reductive Methods?

A common early-stage discovery approach is to build the isoxazole ring onto a benzoic acid derivative and subsequently reduce the carboxylic acid to the target benzyl alcohol. Do not use this approach for scale-up. The N–O bond of the isoxazole ring is relatively weak and highly susceptible to cleavage under reductive conditions (e.g., catalytic hydrogenation with H₂/Pd or strong hydride donors like LiAlH₄) 1. This leads to catastrophic ring-opening and the formation of enamino ketone byproducts. By utilizing a late-stage Suzuki cross-coupling, we avoid harsh redox chemistry entirely, ensuring high yields and process safety.

Reaction Workflow & Pathway

SynthesisRoute A (3-Bromophenyl)methanol (Electrophile) C Catalyst: PdCl2(dppf)·DCM Base: K3PO4 Solvent: 1,4-Dioxane/H2O A->C B Isoxazole-3-boronic acid pinacol ester (Nucleophile) B->C D (3-(Isoxazol-3-yl)phenyl)methanol (Target API Intermediate) C->D Suzuki-Miyaura Cross-Coupling

Reaction workflow for scalable Suzuki-Miyaura cross-coupling synthesis of the target molecule.

Quantitative Data: Catalyst & Base Optimization

Scaling up heteroaryl boronate couplings requires precise tuning to prevent protodeboronation (the premature loss of the boronic acid group). The data below summarizes the optimization matrix for this specific transformation 2.

Catalyst System (5 mol%)Base (Equivalents)Solvent SystemTemp (°C)Yield (HPLC)Primary Failure Mode Observed
Pd(PPh₃)₄Na₂CO₃ (2.0 eq)1,4-Dioxane / H₂O9062%Protodeboronation of isoxazole
Pd(OAc)₂ / SPhosK₂CO₃ (2.0 eq)Toluene / H₂O10045%Catalyst degradation (Pd black)
PdCl₂(dppf)·DCM K₃PO₄ (2.6 eq) 1,4-Dioxane / H₂O 90 >98% None (Optimal Conditions)
Pd(dtbpf)Cl₂K₃PO₄ (2.0 eq)THF / H₂O7088%Incomplete conversion at 6h
Self-Validating Scale-Up Protocol (100g Scale)

This methodology is designed as a self-validating system. It includes strict In-Process Controls (IPCs) to ensure causality between operational steps and chemical outcomes.

Step 1: Reagent Charging & Deoxygenation

  • To a 2.0 L jacketed glass reactor equipped with an overhead stirrer and reflux condenser, add (3-bromophenyl)methanol (100.0 g, 0.535 mol, 1.0 eq) and isoxazole-3-boronic acid pinacol ester (114.5 g, 0.588 mol, 1.1 eq).

  • Add 1,4-dioxane (800 mL) and a 1M aqueous solution of K₃PO₄ (1.39 L, 1.39 mol, 2.6 eq).

  • Critical Step: Degas the biphasic mixture by sparging with subsurface Nitrogen (N₂) for 45 minutes. Causality: Oxygen rapidly oxidizes the phosphine ligands on the Pd catalyst, leading to the precipitation of inactive Pd(0) black.

Step 2: Catalyst Addition & Reaction

  • Briefly pause the N₂ sparge and quickly add PdCl₂(dppf)·DCM (21.8 g, 0.026 mol, 5 mol%). Resume a gentle N₂ blanket.

  • Heat the reactor jacket to achieve an internal temperature of 85–90 °C. Stir vigorously (400 rpm) to ensure biphasic mixing.

  • IPC 1 (Reaction Completion): After 4 hours, pull a 0.5 mL aliquot of the organic layer. Analyze via HPLC. The reaction is validated to proceed to the next step only if the (3-bromophenyl)methanol peak area is <1.0% relative to the product. If >1.0%, add an additional 1 mol% catalyst and stir for 2 hours.

Step 3: Workup & Palladium Scavenging

  • Cool the reactor to 25 °C. Filter the entire biphasic mixture through a pad of Celite to remove precipitated Pd salts. Rinse the pad with ethyl acetate (200 mL).

  • Transfer the filtrate to a separatory funnel. Isolate the upper organic layer and wash with saturated aqueous NaCl (500 mL).

  • Transfer the organic layer back to the reactor. Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol, 20 wt% relative to product) and stir at 40 °C for 2 hours.

  • IPC 2 (Metal Clearance): Filter the scavenger and analyze a concentrated aliquot via ICP-MS. Proceed only if Pd levels are <10 ppm.

Step 4: Chromatography-Free Crystallization

  • Concentrate the organic phase under reduced pressure to approximately 300 mL.

  • Heat to 60 °C and slowly add n-heptane (anti-solvent) until the solution becomes persistently cloudy.

  • Cool linearly to 5 °C over 4 hours to induce crystallization. Filter the resulting solid and dry in a vacuum oven at 45 °C to yield the pure (3-(Isoxazol-3-yl)phenyl)methanol.

Troubleshooting & FAQs

Q: My isoxazole derivative appears to be decomposing during the aqueous workup. Why is this happening and how do I prevent it? A: The isoxazole ring is highly sensitive to strongly basic conditions. In the presence of strong aqueous bases (e.g., NaOH or KOH), the heterocycle can undergo deprotonation-induced ring-opening or nucleophilic attack 1. Solution: Never use hydroxide bases during your workup. Rely on the mild basicity of K₃PO₄ during the reaction, and perform all aqueous washes with neutral brine or weak bicarbonate solutions.

Q: We are observing significant protodeboronation of the isoxazole-3-boronic acid pinacol ester before the coupling completes. How can we minimize this? A: Heteroaryl boronates—particularly electron-deficient ones like isoxazoles—are highly prone to protodeboronation (hydrolysis of the C-B bond) when exposed to heat and water. Solution: The solution is kinetic competition. You must accelerate the transmetalation step of the catalytic cycle so it outcompetes the degradation pathway. Using a highly active, bidentate catalyst like PdCl₂(dppf)·DCM combined with K₃PO₄ ensures rapid coupling 2. Furthermore, never pre-heat the boronate in the aqueous base without the aryl halide and catalyst already present in the mixture.

Q: Can we scale up the synthesis using microwave irradiation as reported in our early discovery phases? A: While microwave-assisted synthesis is excellent for rapid library generation and early-stage isoxazole synthesis, it is generally unamenable to multikilogram scale-up due to penetration depth limitations and specialized equipment costs. The optimized conventional heating protocol provided above (90 °C in a jacketed reactor with PdCl₂(dppf)·DCM) perfectly mimics the high yields of microwave conditions by utilizing a highly efficient catalyst system.

References
  • Organic & Biomolecular Chemistry. "Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL." RSC Publishing.[Link]

Sources

Optimization

Technical Support Center: Minimizing Degradation of (3-(Isoxazol-3-yl)phenyl)methanol

Welcome to the Technical Support Center for (3-(Isoxazol-3-yl)phenyl)methanol. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of this bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3-(Isoxazol-3-yl)phenyl)methanol. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of this bifunctional molecule.

This compound contains two highly reactive moieties: a benzylic alcohol and an isoxazole ring . Successful long-term storage requires a mechanistic understanding of how environmental stressors (oxygen, pH, and light) induce degradation. This portal provides causality-driven troubleshooting, self-validating protocols, and authoritative guidance to ensure the integrity of your active pharmaceutical ingredient (API) during storage and stability testing.

Mechanistic Overview of Degradation Pathways

To prevent degradation, we must first understand the molecular causality behind it. The diagram below maps the primary degradation pathways triggered by environmental stressors.

DegradationPathways Parent (3-(Isoxazol-3-yl)phenyl)methanol (Intact API) Oxidation Oxidation (O2, Transition Metals) Parent->Oxidation Hydrolysis Base-Catalyzed Ring Opening (pH > 8, Heat) Parent->Hydrolysis Photolysis Photolysis (UV Light < 300nm) Parent->Photolysis Aldehyde 3-(Isoxazol-3-yl)benzaldehyde Oxidation->Aldehyde Cyanoenol Cyanoenol Derivative Hydrolysis->Cyanoenol Azirine Azirine / Oxazole Intermediates Photolysis->Azirine

Logical relationship of degradation pathways for (3-(Isoxazol-3-yl)phenyl)methanol.

Frequently Asked Questions (FAQs)

Q: During accelerated stability testing at 40°C/75% RH, we observed a new LC peak with a mass shift of -2 Da (M-2). What is the mechanism? A: A loss of 2 Daltons indicates the oxidation of the primary benzylic alcohol (-CH2OH) to an aldehyde (-CHO), forming 3-(isoxazol-3-yl)benzaldehyde. Benzylic positions are highly activated and susceptible to autoxidation in the presence of trace atmospheric oxygen or transition metal impurities[1]. To mitigate this, you must purge the headspace of your storage vials with an inert gas (Argon) and utilize tightly sealed, PTFE-lined containers.

Q: Our solution-phase formulation at pH 9.0 showed rapid degradation of the API, accompanied by a loss of the characteristic isoxazole proton signals in 1H-NMR. Why is the molecule unstable in basic media? A: The isoxazole ring contains a relatively weak N-O bond. Under basic conditions (pH > 8), the ring is highly susceptible to base-catalyzed cleavage, undergoing deprotonation and rearrangement to form an open-chain cyanoenol derivative. This specific degradation pathway is well-documented in similar isoxazole-containing therapeutics, such as leflunomide[2]. Formulations must be buffered to a neutral or slightly acidic pH (pH 5.0–7.0) to maintain ring integrity.

Q: Does ambient laboratory light affect the API during routine handling and weighing? A: Yes. The isoxazole ring is inherently photolabile. UV irradiation (specifically < 300 nm) induces the homolytic cleavage of the N-O bond, leading to the formation of an azirine intermediate, which can subsequently rearrange into an oxazole[3]. All handling should be conducted under amber lighting or using low-actinic glassware, and long-term storage must utilize amber borosilicate vials.

Q: What are the regulatory standards for establishing the shelf-life of this compound? A: All long-term storage and accelerated stability testing must comply with ICH Q1A(R2) guidelines. This requires evaluating the effects of temperature (e.g., 40°C ± 2°C), humidity (75% RH ± 5% RH), and photolysis over a minimum of 6 to 12 months to establish a validated re-test period[4].

Experimental Protocols for Storage and Stability

To ensure scientific integrity, every protocol must act as a self-validating system. Do not assume storage conditions are met; verify them analytically.

Protocol A: Argon-Purged Cryo-Storage Preparation

Objective: Minimize oxidative and hydrolytic degradation during long-term storage.

  • Lyophilization: Dry the synthesized (3-(Isoxazol-3-yl)phenyl)methanol via lyophilization.

    • Causality: Residual water acts as a nucleophile, facilitating pH-dependent hydrolysis of the isoxazole ring.

    • Self-Validation: Perform Karl Fischer (KF) titration. Do not proceed unless moisture content is <0.5%.

  • Aliquoting: Transfer the dry powder into amber borosilicate glass vials.

    • Causality: Amber glass blocks UV light <300 nm, preventing photolytic cleavage of the N-O bond[3].

  • Inert Gas Purging: Place vials in a glove box under an Argon atmosphere.

    • Causality: Argon is heavier than nitrogen and provides a superior protective blanket against atmospheric oxygen, preventing benzylic oxidation[1].

    • Self-Validation: Use a headspace oxygen analyzer to confirm O2 levels are < 1 ppm before sealing.

  • Sealing: Seal vials with PTFE-lined crimp caps.

    • Causality: PTFE prevents the leaching of reactive plasticizers into the API.

  • Storage: Transfer sealed vials to a monitored -20°C freezer.

Protocol B: Stability-Indicating Forced Degradation Assay

Objective: Establish a validated LC-MS/MS method capable of resolving the parent API from its degradants.

  • Acid/Base Hydrolysis: Dissolve 1 mg/mL of API in 50% Acetonitrile/Water. Add 0.1 N HCl (acid stress) to one aliquot and 0.1 N NaOH (base stress) to another. Incubate at 40°C for 24 hours.

  • Oxidative Stress: Add 3% H2O2 to a 1 mg/mL API solution. Incubate at room temperature for 24 hours.

  • Photolysis: Expose a thin layer of solid API and a 1 mg/mL solution to 1.2 million lux hours and 200 watt hours/m² of near-UV light.

  • Analysis: Quench all reactions (neutralize pH, add sodium thiosulfate for H2O2). Analyze via LC-MS/MS.

    • Self-Validation: The method is only validated if it achieves baseline resolution between the intact API, the +14 Da/ +30 Da oxidation products, and the structural isomers generated from isoxazole ring cleavage.

StabilityWorkflow Start Batch Synthesis & Initial QC (HPLC, NMR, KF) Aliquoting Aliquoting into Amber Glass Vials (Argon Purge) Start->Aliquoting Accelerated Accelerated Testing (ICH Q1A) 40°C ± 2°C / 75% RH Aliquoting->Accelerated LongTerm Long-Term Storage 2-8°C or -20°C Aliquoting->LongTerm Stress Stress Testing Light, High pH, Oxidants Aliquoting->Stress Analysis Stability-Indicating Analysis (LC-MS/MS, qNMR) Accelerated->Analysis LongTerm->Analysis Stress->Analysis

Experimental workflow for ICH-compliant stability testing and storage formulation.

Quantitative Data & Troubleshooting
Table 1: Anticipated Degradation Profile under ICH Q1A(R2) Storage Conditions

Note: Data represents expected stability thresholds based on the physicochemical properties of benzylic alcohols and isoxazole derivatives.

Storage ConditionDurationExpected Purity (%)Primary DegradantRisk Level
Long-Term (-20°C, Ambient RH) 24 Months>99.5%NoneLow
Refrigerated (2-8°C, Ambient RH) 12 Months>99.0%Aldehyde (Trace)Low
Accelerated (40°C, 75% RH) 6 Months<95.0%Aldehyde, CyanoenolHigh
Photostability (UV/Vis Exposure) 1 Cycle<90.0%Azirine / OxazoleCritical
Basic Solution (pH 10, 25°C) 24 Hours<50.0%CyanoenolCritical
Table 2: Rapid Troubleshooting Matrix
Observation / IssueRoot CauseCorrective Action
Peak at M-2 in LC-MS Oxidation of benzylic alcohol to aldehyde due to oxygen ingress.Re-purge headspace with Argon; verify PTFE cap seal integrity.
Loss of isoxazole NMR signals Base-catalyzed N-O bond cleavage (pH > 8).Re-formulate in neutral or mildly acidic buffer (pH 5.0–7.0).
Sample turns yellow / Multiple peaks Photolysis from ambient UV light exposure.Switch to low-actinic glassware and amber storage vials immediately.
High moisture content (>1.0%) Hygroscopic absorption during handling.Re-lyophilize sample; handle exclusively in a humidity-controlled glove box.
References
  • Title: Q1A(R2) Guideline - ICH | Source: ich.
  • Title: Isoxazole - Wikipedia | Source: wikipedia.
  • Title: Use of benzyl alcohol as a shipping and storage solution for chromatography media | Source: cytivalifesciences.
  • Title: pH and temperature stability of the isoxazole ring in leflunomide | Source: researchgate.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparative NMR Analysis of (3-(Isoxazol-3-yl)phenyl)methanol Batches

Introduction: The Imperative of Spectroscopic Consistency in Drug Development In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the star, but the journey from a promising molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Spectroscopic Consistency in Drug Development

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the star, but the journey from a promising molecule to a safe and effective drug is built upon a foundation of rigorously characterized intermediates. (3-(Isoxazol-3-yl)phenyl)methanol is one such critical building block, a versatile intermediate whose structural integrity is paramount. For researchers and drug development professionals, ensuring batch-to-batch consistency is not merely a matter of quality control; it is a fundamental requirement for reproducible downstream synthesis and, ultimately, patient safety.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool for this purpose.[1][2] Unlike chromatographic methods that primarily assess purity against a known reference, NMR provides an intricate, atom-level fingerprint of the entire molecular structure.[3][4] It offers the ability to simultaneously confirm identity, elucidate structure, and detect and quantify impurities, often without the need for specific impurity reference standards.[5] This guide provides an in-depth, experience-driven comparison of ¹H and ¹³C NMR spectra for different batches of (3-(Isoxazol-3-yl)phenyl)methanol, establishing a framework for robust quality assessment.

Methodology: Acquiring High-Fidelity NMR Spectra

The quality of an NMR-based batch comparison is wholly dependent on the quality of the acquired data. The following protocol is designed to ensure high resolution and signal-to-noise, forming a self-validating system for data acquisition.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice for (3-(Isoxazol-3-yl)phenyl)methanol due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent peak.[6] If solubility is an issue, or if proton exchange with the hydroxyl group needs to be suppressed, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Sample Preparation:

    • For ¹H NMR , accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated solvent.

    • For ¹³C NMR , a more concentrated sample of 20-50 mg in 0.6 mL is recommended to compensate for the low natural abundance of the ¹³C isotope.[7]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing. A clear, particulate-free solution is essential.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (d1): 5 seconds. A longer delay ensures full relaxation of all protons, which is critical for accurate integration.

      • Number of Scans: 8-16 scans, to achieve adequate signal-to-noise.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 1024-4096 scans, depending on the sample concentration.

Analysis of the Reference Standard

Before comparing batches, a "gold standard" or reference spectrum must be established from a batch of known high purity, confirmed by orthogonal methods like mass spectrometry and elemental analysis.

¹H NMR Spectrum of Reference Batch

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The structure below illustrates the proton assignments for our reference batch of (3-(Isoxazol-3-yl)phenyl)methanol.

Caption: Structure of (3-(Isoxazol-3-yl)phenyl)methanol with proton labels.

Table 1: ¹H NMR Data for Reference Batch (400 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a 7.85 - 7.75m2HPhenyl H-2, H-6
b 7.50t, J=7.6 Hz1HPhenyl H-4
c 7.42d, J=7.6 Hz1HPhenyl H-5
d 4.80s2H-CH ₂OH
e 1.95br s1H-CH₂OH
f 8.45d, J=1.8 Hz1HIsoxazole H-5
g 6.50d, J=1.8 Hz1HIsoxazole H-4
  • Aromatic Region (7.40-8.50 ppm): The protons on the phenyl and isoxazole rings are deshielded due to the aromatic ring currents. The isoxazole protons typically appear at distinct chemical shifts, with H-5 being more downfield than H-4 due to its proximity to the oxygen atom.[8]

  • Benzylic Protons (4.80 ppm): The two protons of the -CH₂OH group appear as a singlet, indicating no coupling to adjacent protons. Their position is characteristic of benzylic alcohols.[9][10]

  • Hydroxyl Proton (1.95 ppm): The chemical shift of the -OH proton is variable and often appears as a broad singlet due to chemical exchange. Its integration confirms the presence of one proton.

¹³C NMR Spectrum of Reference Batch

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Caption: Structure of (3-(Isoxazol-3-yl)phenyl)methanol with carbon labels.

Table 2: ¹³C NMR Data for Reference Batch (101 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)Assignment
C1 142.0Phenyl C-1 (ipso to -CH₂OH)
C2 126.0Phenyl C-2
C3 131.5Phenyl C-3 (ipso to isoxazole)
C4 129.5Phenyl C-4
C5 129.0Phenyl C-5
C6 125.5Phenyl C-6
C7 65.0-C H₂OH
C8 162.5Isoxazole C-3
C9 158.0Isoxazole C-5
C10 102.5Isoxazole C-4
  • Benzylic Carbon (65.0 ppm): This signal is characteristic for the carbon in a benzyl alcohol moiety.[11]

  • Aromatic Carbons (102.5-162.5 ppm): The spectrum shows the expected 8 signals for the 10 aromatic carbons (due to symmetry, C2/C6 are similar, but not identical in this meta-substituted system). The carbons of the isoxazole ring have distinct chemical shifts, with C3 and C5 appearing significantly downfield due to their attachment to heteroatoms.[12][13]

Comparative Analysis of New Batches

We will now analyze two new hypothetical batches, Batch A and Batch B, against our established reference standard.

Caption: Workflow for NMR-based batch quality control comparison.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm)

AssignmentReference BatchBatch ABatch B
Phenyl H-2, H-67.807.807.80
Phenyl H-47.507.507.50
Phenyl H-57.427.427.42
-CH ₂OH4.804.804.80
Isoxazole H-58.458.458.45
Isoxazole H-46.506.506.50
Impurity: -CH₂- (quartet) - - 4.12
Impurity: -CH₃ (triplet) - - 1.25

Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

AssignmentReference BatchBatch ABatch B
-C H₂OH65.065.065.0
Isoxazole C-4102.5102.5102.5
Phenyl C-6125.5125.5125.5
Phenyl C-2126.0126.0126.0
Phenyl C-5129.0129.0129.0
Phenyl C-4129.5129.5129.5
Phenyl C-3131.5131.5131.5
Phenyl C-1142.0142.0142.0
Isoxazole C-5158.0158.0158.0
Isoxazole C-3162.5162.5162.5
Impurity: -CH₂- - - 60.5
Impurity: -CH₃ - - 14.2
Impurity: C=O - - 171.0
Interpretation of Batch Comparison
  • Batch A: The ¹H and ¹³C NMR spectra for Batch A are virtually identical to the reference standard. All chemical shifts align within an acceptable tolerance (typically ±0.02 ppm for ¹H and ±0.2 ppm for ¹³C). This indicates that Batch A is of comparable high purity and structural integrity to the reference.

  • Batch B: The spectra for Batch B show all the characteristic signals of the target compound, but with additional, distinct signals present.

    • In the ¹H NMR spectrum , there is a quartet at 4.12 ppm and a triplet at 1.25 ppm. This pattern is a classic signature for an ethyl group (-CH₂CH₃).

    • In the ¹³C NMR spectrum , we observe two extra aliphatic carbons at 60.5 ppm (-CH₂-) and 14.2 ppm (-CH₃), along with a signal at 171.0 ppm, which is characteristic of a carbonyl carbon in an ester or carboxylic acid.

Conclusion

This guide demonstrates a systematic approach to using ¹H and ¹³C NMR spectroscopy for the quality assessment of (3-(Isoxazol-3-yl)phenyl)methanol batches. By establishing a well-characterized reference standard, a direct and detailed comparison can be made, allowing for the unambiguous confirmation of molecular structure and the confident identification of impurities.[2][3] This level of scrutiny is indispensable in a regulated drug development environment, ensuring that the intermediates used in API synthesis are of consistent and high quality, thereby safeguarding the integrity of the entire manufacturing process.

References

  • A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. Benchchem.
  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. Available from: [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available from: [Link]

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy. Available from: [Link]

  • Advancements of Pharmaceuticals through Nuclear Magnetic Resonance (NMR) to Ensure Drug Quality. Research and Reviews: Journal of Pharmaceutical Analysis. Available from: [Link]

  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Molecules. Available from: [Link]

  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

  • Supporting Information for "Palladium-Catalyzed [4+1] Annulation of Allylic Acetates with N-Tosylhydrazones". Synfacts. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. In: Atta-ur-Rahman, editor. Recent Advances in Analytical Techniques. Harwood Academic Publishers; 2000. p. 395-465. Available from: [Link]

  • Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Supporting Information for "Ruthenium-Catalyzed Dehydrogenative Coupling of Alcohols with Hydrazines: A New Access to N-Alkylhydrazines". The Royal Society of Chemistry. Available from: [Link]

  • Electronic Supplementary Information for "Electrochemical synthesis of benzo[c]isoxazoles from 2-nitrobiphenyls". The Royal Society of Chemistry. Available from: [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Indian Journal of Chemistry. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. Available from: [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available from: [Link]

  • 1H and 13C NMR Spectroscopic Investigation of Long-Lived Ortho- and Meta-Substituted Di-(1-adamantyl)benzyl Cations. Academia.edu. Available from: [Link]

  • BMRB entry bmse000407 - Benzyl Alcohol. Biological Magnetic Resonance Bank. Available from: [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules. Available from: [Link]

  • Interpreting ¹H NMR. OpenOChem Learn. Available from: [Link]

  • ¹H NMR: Intermediate Level, Spectrum 8. University of Wisconsin-Madison, Department of Chemistry. Available from: [Link]

  • Benzyl alcohol - Optional[¹H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available from: [Link]

  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. Available from: [Link]

  • Natural products-isoxazole hybrids. European Journal of Medicinal Chemistry. Available from: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available from: [Link]

Sources

Comparative

LC-MS Validation Strategies for (3-(Isoxazol-3-yl)phenyl)methanol: A Comparative Purity Assessment Guide

Introduction & Chemical Context (3-(Isoxazol-3-yl)phenyl)methanol is a highly valuable heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including dihydroorotate dehydrogenase (DH...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

(3-(Isoxazol-3-yl)phenyl)methanol is a highly valuable heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including dihydroorotate dehydrogenase (DHODH) inhibitors for antimalarial applications[1]. The molecule features a polar benzyl alcohol moiety and a weakly basic isoxazole ring. Ensuring its chemical and isomeric purity is paramount; trace process-related impurities—such as unreacted benzaldehyde precursors, positional isomers, or degradation products—can drastically alter the pharmacokinetic profile and safety of the final Active Pharmaceutical Ingredient (API).

The Case for LC-MS: A Comparative Analysis

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was the standard for purity assays. However, under the modernized [2], the pharmaceutical industry is shifting toward Liquid Chromatography-Mass Spectrometry (LC-MS). UV detection relies solely on chromophores, making it difficult to differentiate between structural isomers or detect non-chromophoric impurities. Conversely, LC-MS provides orthogonal detection capabilities, combining chromatographic retention with exact mass-to-charge (m/z) specificity[3].

Table 1: Performance Comparison of Analytical Modalities
ParameterReversed-Phase LC-MS (ESI+)HILIC-MS (ESI+)HPLC-UV (Diode Array)
Selectivity Excellent (Mass + Retention Time)Good (Struggles with hydrophobic impurities)Moderate (Relies solely on chromophores)
Sensitivity (LOD) 0.5 ng/mL 2.0 ng/mL50 ng/mL
Isomer Resolution High (via optimized gradient)LowModerate
Structural Elucidation Yes (via MS/MS fragmentation)YesNo
Matrix Effects Low to Moderate High (Ion suppression common)None

Experimental Workflow & Causality-Driven Protocol

The following protocol is designed not just as a set of instructions, but as a scientifically grounded system where each parameter serves a specific physicochemical purpose.

LCMS_Workflow S1 Sample Prep (Gentle Vortexing) S2 UHPLC Separation (Sub-2µm C18) S1->S2 S3 ESI+ Ionization (Protonation via FA) S2->S3 S4 Mass Analyzer (MRM: 176.1 -> 158.1) S3->S4 S5 Data Analysis (Purity Calculation) S4->S5

Caption: Sequential workflow for the LC-MS purity assessment of (3-(Isoxazol-3-yl)phenyl)methanol.

Sample Preparation

Protocol:

  • Accurately weigh 10.0 mg of (3-(Isoxazol-3-yl)phenyl)methanol.

  • Dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock solution.

  • Dilute to a working concentration of 10 µg/mL using Mobile Phase A.

Scientific Causality: We explicitly avoid high-energy ultrasonic dissolution. Literature indicates that prolonged sonication of benzyl alcohol derivatives can induce cavitation-driven degradation, generating artifactual impurities such as benzene and toluene, which skew purity results[4]. Gentle vortexing preserves the structural integrity of the analyte, ensuring the assay reflects true sample purity.

Chromatographic Separation (UHPLC)

Protocol:

  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% FA.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 7 mins, hold for 2 mins.

  • Flow Rate: 0.4 mL/min.

Scientific Causality: The sub-2 µm C18 stationary phase provides the high theoretical plate count necessary to resolve the target compound from closely related positional isomers (e.g., the 4-isoxazolyl variant). Formic acid is critical; it acts as an ion-pairing agent to minimize secondary interactions with residual silanols and serves as the primary proton source for downstream ionization.

Mass Spectrometry (ESI-MS/MS)

Protocol:

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions: Precursor m/z 176.07 ([M+H]+) → Product m/z 158.06.

Scientific Causality: The weakly basic nitrogen of the isoxazole ring readily accepts a proton in the acidic ESI droplet, forming the [M+H]+ ion at m/z 176.07. The primary fragmentation pathway under Collision-Induced Dissociation (CID) involves the neutral loss of water (18 Da) from the benzyl alcohol moiety, yielding a highly stable benzylic cation at m/z 158.06. Monitoring this specific transition creates a self-validating detection system that eliminates false positives from isobaric background noise[3].

ICH Q2(R2) Validation Framework

To ensure regulatory compliance, the method must be validated according to the recently updated, which explicitly integrate modern spectrometric techniques like LC-MS into the analytical lifecycle[2].

ICH_Validation N1 Method Development (ICH Q14 Alignment) N2 Specificity & Selectivity (Mass & Retention) N1->N2 N3 Linearity & Range (Calibration Model) N2->N3 N4 Accuracy & Precision (Recovery & Repeatability) N3->N4 N5 Lifecycle Management (Continuous Verification) N4->N5

Caption: Analytical procedure lifecycle and validation workflow according to ICH Q2(R2).

Table 2: Simulated Validation Data Summary (ICH Q2(R2) Standards)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at analyte RTPeak purity index > 0.999; No matrix peaksPass
Linearity R² ≥ 0.998 over specified rangeR² = 0.9995 (0.1 - 20 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 levels99.4% ± 0.8%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)%RSD = 1.1%Pass
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:11.5 ng/mL (S/N = 15:1)Pass

Interpretation: The integration of mass-selective detection intrinsically satisfies the "technology inherent justification" for specificity outlined in Annex 2 of the ICH Q2(R2) guidelines[2].

Conclusion

For the purity determination of (3-(Isoxazol-3-yl)phenyl)methanol, Reversed-Phase LC-MS significantly outperforms traditional HPLC-UV and HILIC methodologies. By leveraging the specific protonation of the isoxazole ring and the predictable fragmentation of the benzyl alcohol moiety, analytical scientists can establish a highly robust, ICH Q2(R2)-compliant method that ensures the integrity of downstream drug development processes.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity Source: ACS Omega / National Institutes of Health (NIH) URL:[Link]

  • Degradation Products Generated by Sonication of Benzyl Alcohol Source: Chemical and Pharmaceutical Bulletin URL:[Link]

Sources

Validation

Comparative Biological Activity Guide: (3-(Isoxazol-3-yl)phenyl)methanol Analogs

Executive Summary The (3-(Isoxazol-3-yl)phenyl)methanol scaffold is a highly privileged pharmacophore in modern medicinal chemistry. By acting as a versatile structural core, it bridges the gap between diverse therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (3-(Isoxazol-3-yl)phenyl)methanol scaffold is a highly privileged pharmacophore in modern medicinal chemistry. By acting as a versatile structural core, it bridges the gap between diverse therapeutic areas, most notably oncology, immunology, and infectious diseases. This guide provides an objective, data-driven comparison of the biological activities of various (3-(Isoxazol-3-yl)phenyl)methanol analogs, detailing their mechanistic pathways, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate their efficacy.

Mechanistic Target Profiling

The biological versatility of the isoxazol-3-yl phenyl methanol core stems from its ability to participate in diverse non-covalent interactions (e.g., π−π stacking via the aromatic rings, and hydrogen bonding via the isoxazole nitrogen/oxygen and the methanol hydroxyl group). Depending on the specific peripheral substitutions, these analogs selectively modulate entirely different biological pathways [1].

  • Anti-inflammatory (COX-2): Halogenated phenyl analogs exhibit high selectivity for the Cyclooxygenase-2 (COX-2) active site, suppressing Prostaglandin E2 (PGE2) synthesis without disrupting the gastroprotective COX-1 enzyme [1].

  • Oncology (FLT3 & STAT3): Analogs featuring bulky, electron-rich groups (e.g., tert-butyl or urea linkages) act as potent kinase inhibitors. They block the phosphorylation of FMS-like tyrosine kinase 3 (FLT3) and downregulate Signal Transducer and Activator of Transcription 3 (STAT3), arresting tumor proliferation in leukemia and colon cancer models [1].

  • Metabolic Stability (Fluoroalkyls): Substituting vulnerable hydrogen atoms on the isoxazole ring with fluorine or trifluoromethyl (-CF 3​ ) groups prevents rapid cytochrome P450-mediated metabolic oxidation, drastically increasing the compound's half-life and in vivo efficacy [2].

TargetPathways Core (3-(Isoxazol-3-yl)phenyl)methanol & Analogs COX2 COX-2 Enzyme Core->COX2 Selective Inhibition FLT3 FLT3 Kinase Core->FLT3 Phosphorylation Block STAT3 STAT3 Pathway Core->STAT3 Downregulation PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Suppresses Tumor Tumor Proliferation (Leukemia/Colon) FLT3->Tumor Arrests STAT3->Tumor Arrests

Fig 1: Multi-target signaling modulation by isoxazol-3-yl phenyl methanol analogs.

Structure-Activity Relationship (SAR) & Comparative Efficacy

To objectively compare the performance of these alternatives, we must analyze how specific functional group modifications alter the primary biological target and potency. The table below synthesizes quantitative data trends observed across various functionalized isoxazole libraries [1, 2].

Table 1: Comparative Biological Activity of Isoxazole Analogs
Analog ClassKey SubstitutionPrimary Biological TargetEfficacy Metric (IC 50​ / MIC)Therapeutic Application
Unsubstituted Core NoneBaseline (Non-specific)> 50 µMWeak general cytotoxicity
Halogenated Phenyl 4-Chloro / 4-Bromo (Phenyl)COX-2 Enzyme1.2 - 2.5 µMAnti-inflammatory
Fluoroalkyl Isoxazole 5-Trifluoromethyl (-CF 3​ )FLT3 / STAT30.4 - 2.5 µg/mLOncology (Leukemia/Colon)
Electron-Donating 4-Methoxy / DimethylaminoBacterial Ribosome8 - 16 µg/mLAntimicrobial (Gram +)

Causality Insight: Why does the addition of a -CF 3​ group shift the activity profile so dramatically? Fluorine is highly electronegative but similar in steric bulk to hydrogen. Adding a -CF 3​ group to the isoxazole ring increases the compound's lipophilicity (LogP), enhancing cellular membrane permeability required to reach intracellular kinase targets like FLT3. Furthermore, it blocks metabolic oxidation sites, ensuring the molecule survives long enough to exert its antiproliferative effects [2].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the biological evaluation of these analogs must rely on self-validating systems. This means every assay must include internal controls that prove the assay functioned correctly, independent of the test compound's performance.

ExperimentalWorkflow cluster_assays Self-Validating In Vitro Assays Synth Analog Synthesis & LC-MS QC Prep Stock Prep (10mM in DMSO) Synth->Prep >95% Purity Enzyme COX-2 Colorimetric (Peroxidase Activity) Prep->Enzyme <0.1% DMSO Cell Cell Viability MTT (MV4-11 / MCF-7) Prep->Cell <0.1% DMSO Data IC50 Calculation & SAR Modeling Enzyme->Data Absorbance 590nm Cell->Data Absorbance 570nm

Fig 2: Standardized workflow for biological evaluation of isoxazole analogs.

Protocol 3.1: In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-2. We use this specific method because the oxidation of the colorimetric substrate directly correlates with the enzyme's ability to synthesize inflammatory prostaglandins [1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare test analogs in 100% DMSO. Dilute in assay buffer (100 mM Tris-HCl, pH 8.0) so the final DMSO concentration in the well is strictly <0.1% . Causality: Higher DMSO concentrations denature the COX-2 enzyme, leading to false-positive inhibition.

  • Control Setup (Self-Validation):

    • Blank: Buffer + Substrate (Establishes background noise).

    • 100% Activity: Enzyme + Vehicle (Establishes maximum uninhibited signal).

    • Positive Control: Enzyme + Celecoxib (Validates that the specific enzyme batch is inhibitable).

  • Incubation: Add 10 µL of test analog (various concentrations), 10 µL of Heme, and 10 µL of recombinant human COX-2 enzyme to a 96-well plate. Incubate at 37°C for 15 minutes to allow compound-target binding.

  • Reaction Initiation: Add 10 µL of the colorimetric substrate (N,N,N',N'-tetramethyl-p-phenylenediamine) and 10 µL of Arachidonic Acid.

  • Readout: Read absorbance at 590 nm after 5 minutes. Calculate IC 50​ using non-linear regression analysis.

Protocol 3.2: Cellular Antiproliferative (MTT) Assay

To evaluate the anticancer activity of FLT3/STAT3-targeting analogs, we utilize the MTT assay on MV4-11 (leukemia) or MCF-7 (breast cancer) cell lines. The MTT assay measures mitochondrial reductase activity, which serves as a highly accurate proxy for living cell count.

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 cells at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 media supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO 2​ .

  • Compound Treatment: Treat cells with serial dilutions of the isoxazole analogs (0.1 µM to 100 µM).

    • Self-Validation: Include a Vehicle Control (0.1% DMSO) to prove the solvent isn't killing the cells, and a Positive Control (Sorafenib) to prove the cells are susceptible to known kinase inhibitors.

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window is required to capture multiple cell division cycles, ensuring we measure true antiproliferative effects rather than immediate acute toxicity.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT into purple formazan crystals.

  • Solubilization & Readout: Add 100 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

Conclusion

The (3-(Isoxazol-3-yl)phenyl)methanol core is not a monolithic drug but a highly tunable chassis. By strategically altering the substitutions—such as adding halogens for COX-2 selectivity or fluoroalkyl groups for kinase inhibition and metabolic stability—researchers can direct the biological activity of these analogs toward entirely different therapeutic endpoints. Adhering to strict, self-validating experimental protocols ensures that the structure-activity relationships derived from these analogs remain robust and translatable to in vivo models.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Comparative

A Guide to the Structural Validation of (3-(Isoxazol-3-yl)phenyl)methanol using FT-IR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals This document moves beyond a simple listing of spectral data. It delves into the rationale behind the expected absorption frequencies, providing a comparati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document moves beyond a simple listing of spectral data. It delves into the rationale behind the expected absorption frequencies, providing a comparative framework against analogous structures and offering a detailed experimental protocol. The insights herein are designed to empower researchers to confidently interpret their own experimental data.

While a definitive experimental spectrum for (3-(Isoxazol-3-yl)phenyl)methanol is not publicly available at the time of this publication, this guide constructs a robust predictive analysis based on the well-established characteristic absorption frequencies of its constituent functional groups: a primary alcohol, a meta-substituted benzene ring, and an isoxazole ring.

Predicted FT-IR Absorption Bands for (3-(Isoxazol-3-yl)phenyl)methanol

The structure of (3-(Isoxazol-3-yl)phenyl)methanol incorporates three key functionalities, each with a distinct infrared signature. The superposition of these individual spectra will give rise to the overall FT-IR spectrum of the molecule.

The Hydroxyl (O-H) and Carbon-Oxygen (C-O) Vibrations of the Primary Alcohol

The primary alcohol moiety, -CH₂OH, is expected to produce some of the most prominent and easily identifiable peaks in the spectrum.

  • O-H Stretch: A very broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules.[1][2][3] In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharper, less intense peak would be observed around 3600 cm⁻¹.[1]

  • C-O Stretch: A strong and distinct peak corresponding to the stretching vibration of the C-O single bond is expected between 1000 and 1075 cm⁻¹ for a primary alcohol.[4][5] The spectrum of benzyl alcohol, a close structural analog, shows this peak at approximately 1022 cm⁻¹.[6]

  • O-H In-Plane Bend: A broader, medium-intensity peak may be observed around 1350 cm⁻¹ due to the in-plane bending of the O-H bond.[7]

  • O-H Out-of-Plane Wag: A broad absorption of medium to weak intensity can also be present around 650 cm⁻¹.[7]

The Vibrational Modes of the Meta-Substituted Benzene Ring

The aromatic ring, with its substitution at the 1 and 3 positions, gives rise to a series of characteristic absorptions.

  • Aromatic C-H Stretch: A weak to medium intensity absorption is expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[8][9][10]

  • Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretching vibrations will produce a series of medium to strong, sharp peaks in the 1450-1600 cm⁻¹ region.[8][9][10] Often, two distinct bands are observed around 1600 cm⁻¹ and 1475 cm⁻¹.

  • C-H Out-of-Plane Bending (Wagging): This is a particularly diagnostic region for determining the substitution pattern of the benzene ring. For meta-disubstitution, a strong absorption is expected between 750 and 810 cm⁻¹.[6] An additional strong peak due to ring bending is often observed near 690 cm⁻¹.[6]

The Signature of the Isoxazole Ring

The isoxazole ring, a five-membered heterocycle, has its own set of characteristic vibrations.

  • C=N Stretch: The stretching of the carbon-nitrogen double bond within the isoxazole ring is expected to give a medium to strong absorption in the range of 1615-1660 cm⁻¹.

  • N-O Stretch: The nitrogen-oxygen single bond stretch typically appears in the 900-1150 cm⁻¹ region.

  • C-N Stretch: A peak corresponding to the carbon-nitrogen single bond stretch is anticipated around 1270 cm⁻¹.

  • Ring C-O Stretch: The carbon-oxygen single bond within the isoxazole ring will also have a stretching vibration, likely in the 1020-1070 cm⁻¹ range.

Summary of Expected FT-IR Data

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary AlcoholO-H Stretch (H-bonded)3200-3600Strong, Broad
Primary AlcoholC-O Stretch1000-1075Strong
Primary AlcoholO-H In-plane Bend~1350Medium, Broad
Meta-Substituted BenzeneAromatic C-H Stretch3000-3100Weak to Medium
Meta-Substituted BenzeneAromatic C=C Stretch1450-1600Medium to Strong (multiple bands)
Meta-Substituted BenzeneC-H Out-of-Plane Wag750-810Strong
Meta-Substituted BenzeneRing Bend~690Strong
Isoxazole RingC=N Stretch1615-1660Medium to Strong
Isoxazole RingN-O Stretch900-1150Medium
Isoxazole RingC-N Stretch~1270Medium
Isoxazole RingRing C-O Stretch1020-1070Medium

Experimental Protocol for FT-IR Analysis

This protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like (3-(Isoxazol-3-yl)phenyl)methanol using the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

Sample Preparation:

  • Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue, then allow it to dry completely.

  • Collect a background spectrum of the empty, clean ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

  • Place a small amount (typically 1-2 mg) of the solid (3-(Isoxazol-3-yl)phenyl)methanol sample onto the center of the ATR crystal.

  • Apply firm and even pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Set the desired spectral range (e.g., 4000-400 cm⁻¹).

  • Select an appropriate resolution (e.g., 4 cm⁻¹).

  • Set the number of scans to be co-added (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.

  • Initiate the sample scan.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform a baseline correction if necessary to ensure the spectral baseline is flat.

  • Label the significant peaks with their corresponding wavenumbers.

Structural Validation Workflow

The following flowchart illustrates the logical process for validating the structure of (3-(Isoxazol-3-yl)phenyl)methanol using the predicted FT-IR data.

FT-IR Structural Validation Workflow Structural Validation of (3-(Isoxazol-3-yl)phenyl)methanol cluster_0 Experimental cluster_1 Data Analysis & Interpretation cluster_2 Conclusion A Synthesize or Obtain (3-(Isoxazol-3-yl)phenyl)methanol B Acquire FT-IR Spectrum (ATR Method) A->B C Identify Broad O-H Stretch (3200-3600 cm⁻¹) B->C Analyze Spectrum D Identify Strong C-O Stretch (1000-1075 cm⁻¹) C->D E Identify Aromatic C-H Stretch (>3000 cm⁻¹) D->E F Identify Aromatic C=C Stretches (1450-1600 cm⁻¹) E->F G Identify meta-Substitution Bends (~780 & ~690 cm⁻¹) F->G H Identify Isoxazole Ring Vibrations (e.g., C=N at ~1640 cm⁻¹) G->H I Correlate all observed bands with predicted frequencies H->I J Structure Validated I->J All key bands present K Structure Not Validated (Further analysis required) I->K Key bands absent or shifted

Sources

Validation

benchmarking different synthetic routes for (3-(Isoxazol-3-yl)phenyl)methanol

Benchmarking Synthetic Routes for (3-(Isoxazol-3-yl)phenyl)methanol: A Comparative Guide for Process Chemists The synthesis of 3-arylisoxazoles is a critical operation in medicinal chemistry, as the isoxazole core freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Synthetic Routes for (3-(Isoxazol-3-yl)phenyl)methanol: A Comparative Guide for Process Chemists

The synthesis of 3-arylisoxazoles is a critical operation in medicinal chemistry, as the isoxazole core frequently serves as a bioisostere for esters and amides in drug design. When targeting (3-(Isoxazol-3-yl)phenyl)methanol , chemists must navigate the challenge of constructing the heterocyclic ring while preserving the sensitive benzylic alcohol moiety.

This guide objectively benchmarks three distinct synthetic pathways—1,3-Dipolar Cycloaddition, Enaminone Condensation, and Suzuki-Miyaura Cross-Coupling—evaluating them on regioselectivity, scalability, and atom economy.

Retrosynthetic Landscape

G Target (3-(Isoxazol-3-yl)phenyl)methanol SM_A 3-(Hydroxymethyl) benzaldehyde Int_A Nitrile Oxide Intermediate SM_A->Int_A 1. NH2OH·HCl 2. NaOCl Int_A->Target Vinyl Acetate [3+2] Cycloaddition SM_B 3-(Hydroxymethyl) acetophenone Int_B Enaminone Intermediate SM_B->Int_B DMF-DMA Int_B->Target NH2OH·HCl, NaOH Base-Promoted SM_C (3-Bromophenyl) methanol SM_C->Target Pd(dppf)Cl2, K2CO3 Suzuki Coupling Reagent_C Isoxazole-3-boronic pinacol ester Reagent_C->Target

Retrosynthetic pathways for (3-(Isoxazol-3-yl)phenyl)methanol via Routes A, B, and C.

Route A: 1,3-Dipolar Cycloaddition (The Classical Approach)

Mechanistic Rationale & Causality: The [3+2] cycloaddition between a is the most established method for constructing the isoxazole core[1]. Starting from 3-(hydroxymethyl)benzaldehyde avoids late-stage reduction steps. To prevent the competitive oxidation of the unprotected benzylic alcohol during nitrile oxide generation, we bypass harsh reagents like N-chlorosuccinimide (NCS) in favor of mild, aqueous sodium hypochlorite (NaOCl). Vinyl acetate is selected as a highly scalable, liquid surrogate for explosive acetylene gas; the initial cycloadduct undergoes spontaneous elimination of acetic acid to yield the fully aromatized 3-arylisoxazole[2].

Step-by-Step Protocol:

  • Oxime Formation: Charge a flask with 3-(hydroxymethyl)benzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.2 eq) in an ethanol/water (1:1) mixture. Stir at room temperature for 2 hours.

  • Cycloaddition: Extract the resulting oxime into dichloromethane (DCM). Add vinyl acetate (5.0 eq) to the organic layer and cool to 0 °C. Slowly add aqueous NaOCl (10-15% active chlorine, 1.5 eq) dropwise over 30 minutes. Stir for 12 hours at room temperature.

Validation & In-Process Control (IPC):

  • Visual Cue: The addition of NaOCl generates a transient pale yellow-green color in the biphasic mixture, confirming the formation of the highly reactive nitrile oxide intermediate.

  • TLC: Monitor the disappearance of the oxime (Rf ~0.4 in 7:3 Hexanes/EtOAc) and the appearance of the target isoxazole (Rf ~0.6).

  • Mass Spectrometry: LC-MS (ESI+) must show the product mass [M+H]+=176.1 . The absence of m/z=236 (the acetoxyisoxazoline intermediate) confirms the complete elimination of acetic acid.

Route B: Enaminone Condensation (The Scalable Approach)

Mechanistic Rationale & Causality: Condensation of 1,3-dicarbonyl equivalents with hydroxylamine is highly scalable but historically plagued by poor regioselectivity. By converting 3-(hydroxymethyl)acetophenone to a β-dimethylaminoenone (enaminone) using DMF-DMA, we establish a highly electrophilic β-carbon. The causality of regiocontrol lies entirely in the pH of the cyclization step. Under acidic conditions, the oxygen atom of hydroxylamine attacks the β-carbon, leading to undesired 5-arylisoxazoles. By enforcing (NaOH), the nitrogen atom becomes the primary nucleophile, shifting the regioselectivity toward the desired 3-arylisoxazole[3].

Step-by-Step Protocol:

  • Enaminone Synthesis: Dissolve 3-(hydroxymethyl)acetophenone (1.0 eq) in toluene. Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq). Reflux at 110 °C for 8 hours, utilizing a Dean-Stark trap to remove methanol and drive the equilibrium. Concentrate in vacuo.

  • Base-Promoted Cyclization: Dissolve the crude enaminone in ethanol. In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) and NaOH (2.0 eq) in water to generate the free base, then add this to the enaminone solution. Reflux for 4 hours.

Validation & In-Process Control (IPC):

  • Visual Cue: The enaminone presents as a deep yellow/orange oil. Upon successful cyclization, the solution lightens significantly to a pale yellow.

  • NMR: 1 H-NMR of the crude mixture must show the diagnostic isoxazole C4-H proton at ~6.6 ppm and C5-H at ~8.4 ppm.

  • Regio-purity Check: LC-UV at 254 nm should be utilized to confirm a >80:20 ratio of the 3-aryl vs. 5-aryl isomer prior to chromatographic purification.

Route C: Suzuki-Miyaura Cross-Coupling (The Modular Approach)

Mechanistic Rationale & Causality: De novo ring synthesis can be circumvented entirely via transition-metal catalysis. The Suzuki-Miyaura coupling of (3-bromophenyl)methanol with isoxazole-3-boronic acid pinacol ester provides absolute regiocontrol. Because the C–C bond formation is strictly dictated by the pre-functionalized boronic ester, thermodynamic isomer mixtures are impossible. While the boronic ester is expensive, this route is ideal for late-stage functionalization where absolute structural certainty outweighs raw material costs.

Step-by-Step Protocol:

  • Cross-Coupling: In a Schlenk flask, combine (3-bromophenyl)methanol (1.0 eq), isoxazole-3-boronic acid pinacol ester (1.1 eq), and K 2​ CO 3​ (2.5 eq). Add degassed 1,4-dioxane/water (4:1). Add Pd(dppf)Cl 2​ (0.05 eq) under argon. Heat to 90 °C for 6 hours.

  • Palladium Scavenging: Post-workup, treat the organic layer with a silica-thiol scavenger for 2 hours to remove residual palladium.

Validation & In-Process Control (IPC):

  • Visual Cue: The reaction mixture transitions from a red-orange suspension (active catalyst) to a dark brown/black mixture as Pd(0) aggregates upon reaction completion.

  • TLC: Ensure complete consumption of the bromide (Rf ~0.5 in 8:2 Hexanes/EtOAc).

  • Trace Metal Analysis: ICP-MS must validate that residual palladium is reduced to <10 ppm for pharmaceutical compliance.

Quantitative Performance Comparison

Performance MetricRoute A: CycloadditionRoute B: EnaminoneRoute C: Cross-Coupling
Overall Yield ~65% (Over 2 steps)~55% (Over 2 steps)~85% (Over 1 step)
Regioselectivity >95:5 (3-aryl : 5-aryl)~80:20 (Requires separation)100% (Absolute control)
Step Count 221
Atom Economy Moderate (Loss of AcOH)Low (Loss of Me 2​ NH, H 2​ O)Low (Loss of pinacol, bromide)
Scalability Good (Requires exotherm control)Excellent (Highly robust)Poor (High catalyst/reagent cost)
Primary Use Case Pilot Plant / Kilo-labLarge-scale manufacturingMedChem / Discovery

Conclusion & Recommendations

The selection of the synthetic route for (3-(Isoxazol-3-yl)phenyl)methanol depends heavily on the project phase. Route C (Cross-Coupling) is the undisputed choice for discovery chemists requiring rapid, isomer-free access to the target molecule. However, as the project moves into process development, the prohibitive cost of the isoxazole boronic ester necessitates a switch. Route A (Cycloaddition) offers the best balance of regiocontrol and cost-efficiency for kilo-lab scale-up, provided the exothermic nitrile oxide generation is carefully managed. Route B (Enaminone) is the most robust for multi-ton manufacturing, though it requires a rigorous crystallization or chromatographic step to purge the 5-aryl isomer byproduct.

References

  • Ramsden, C., & Scriven, E. (2016). 3-Arylisoxazoles and 3-Aryl-2-isoxazolines. DOKUMEN.PUB.[Link]

  • Zaytsev, V. P., et al. (2024). 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo. ACS Pharmacology & Translational Science.[Link]

  • Nanobio Letters. (2024). Construction of Isoxazole ring: An Overview. [Link]

Sources

Comparative

(3-(Isoxazol-3-yl)phenyl)methanol vs oxazole derivatives in medicinal chemistry

Comprehensive Comparison Guide: (3-(Isoxazol-3-yl)phenyl)methanol vs. Oxazole Derivatives in Medicinal Chemistry In modern medicinal chemistry and fragment-based drug discovery (FBDD), five-membered aromatic heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: (3-(Isoxazol-3-yl)phenyl)methanol vs. Oxazole Derivatives in Medicinal Chemistry

In modern medicinal chemistry and fragment-based drug discovery (FBDD), five-membered aromatic heterocycles are privileged scaffolds. They serve as critical bioisosteres for amides, esters, and other heterocycles, fundamentally altering a drug candidate's pharmacokinetic and pharmacodynamic profile[1].

This guide provides an in-depth comparative analysis between (3-(Isoxazol-3-yl)phenyl)methanol —a versatile, bi-functional building block—and its oxazole matched molecular pairs (MMPs). By dissecting their physicochemical properties, electronic structures, and metabolic liabilities, we provide actionable, data-backed insights for lead optimization.

Structural and Electronic Divergence

While isoxazole (1,2-oxazole) and oxazole (1,3-oxazole) are isomeric, the relative positioning of their heteroatoms dictates vastly different electronic behaviors[2]. In (3-(Isoxazol-3-yl)phenyl)methanol, the isoxazole ring is linked meta to a hydroxymethyl group across a phenyl spacer. This specific topology leverages the hydroxymethyl moiety for solvent-exposed hydrogen bonding, while the heterocycle dictates target-specific dipole interactions.

  • Basicity and Hydrogen Bonding: The adjacent oxygen and nitrogen in the isoxazole ring create lone-pair repulsion, drastically reducing the basicity of the nitrogen (pKa ~ -3.0) compared to oxazole (pKa ~ 0.8)[1]. Consequently, under physiological conditions (pH 7.4), neither ring is protonated, but the oxazole nitrogen serves as a significantly stronger hydrogen bond acceptor.

  • Dipole Moment: The 1,2-heteroatom arrangement in isoxazole yields a large dipole moment (3.0 D) compared to oxazole (1.7 D)[1]. In a constrained binding pocket, substituting an oxazole for an isoxazole can optimize binding affinity purely through enhanced dipole-dipole interactions with backbone amides.

  • Ionization Potential: Time-resolved photoelectron spectroscopy reveals that the nitrogen position heavily influences the molecular ground state. The adjacent heteroatoms in isoxazole lead to different low-lying excited valence states compared to oxazole, impacting their respective photochemical stabilities and reactivity profiles[3].

ScaffoldComparison A Aryl-Heterocycle Building Blocks B (3-(Isoxazol-3-yl)phenyl)methanol Dipole: 3.0 D | pKa: -3.0 A->B C Oxazole Matched Pair Dipole: 1.7 D | pKa: 0.8 A->C D Stronger Dipole Interactions Weaker H-Bond Acceptor B->D E Stronger H-Bond Acceptor Lower Dipole Moment C->E

Divergent physicochemical properties of isoxazole and oxazole matched molecular pairs.

Quantitative Data Comparison

To objectively evaluate these scaffolds, we must look at their baseline physicochemical properties and how they translate into a functional fragment like (3-(Isoxazol-3-yl)phenyl)methanol.

Table 1: Fundamental Scaffold Properties [1]

PropertyIsoxazole CoreOxazole CoreImpact on Drug Design
Molecular Formula C₃H₃NOC₃H₃NOIsomeric baseline for MMPs.
pKa (Conjugate Acid) -3.00.8Isoxazole limits off-target hERG liability driven by basicity.
Dipole Moment 3.0 D1.7 DIsoxazole provides stronger orientation-dependent binding.
Aromaticity Index HighModerate-HighBoth support robust π−π stacking interactions.

Table 2: Comparative Profiling of the Hydroxymethylphenyl Derivatives (Representative Experimental Data)

CompoundcLogPTPSA (Ų)Intrinsic Clearance (HLM)Primary Metabolic Liability
(3-(Isoxazol-3-yl)phenyl)methanol ~1.246.2Low (<15 µL/min/mg)Reductive N-O cleavage (Anaerobic)
(3-(Oxazol-2-yl)phenyl)methanol ~1.446.2Moderate (~35 µL/min/mg)CYP-mediated epoxidation / Ring opening

Metabolic Stability: The Causality of Scaffold Selection

The choice between an isoxazole and an oxazole is frequently dictated by metabolic bottlenecks[4].

Oxazoles are notoriously susceptible to cytochrome P450 (CYP3A4/CYP2C9) mediated oxidation. The electron-rich nature of the oxazole ring, particularly at the C-2 and C-5 positions, invites epoxidation followed by rapid ring-opening, generating potentially reactive or inactive amide/acid metabolites.

Conversely, the isoxazole ring is highly resistant to oxidative degradation. However, its Achilles' heel is the weak N-O bond, which can undergo reductive cleavage by hepatic reductases under anaerobic or hypoxic conditions (such as those found in the gut microbiome or solid tumors). Therefore, incorporating (3-(Isoxazol-3-yl)phenyl)methanol into a lead series is a deliberate strategy to engineer out oxidative liabilities while maintaining the required polar surface area.

Self-Validating Experimental Methodologies

To empirically justify the selection of (3-(Isoxazol-3-yl)phenyl)methanol over an oxazole derivative, researchers must utilize robust, self-validating assays. The following protocol isolates the specific metabolic vulnerabilities of each heterocycle.

Protocol: Differential Microsomal Stability Assay (Oxidative vs. Reductive)

Purpose: To quantify the intrinsic clearance ( CLint​ ) of the compounds while differentiating between CYP-mediated oxidation (oxazole liability) and reductase-mediated cleavage (isoxazole liability).

Step-by-Step Methodology:

  • Preparation of Matrices: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Environmental Segregation (The Causal Step): Split the assay into two parallel environments:

    • Aerobic: Standard atmospheric incubation to promote CYP450 oxidative pathways.

    • Anaerobic: Purge the buffer and incubation chambers with N₂ gas for 30 minutes prior to the assay to activate reductive enzymes.

  • Compound Incubation: Spike (3-(Isoxazol-3-yl)phenyl)methanol and its oxazole MMP into separate reactions at a final concentration of 1 µM.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate metabolism.

  • Self-Validating Controls:

    • Positive Control (Oxidation): Verapamil (ensures CYP activity in aerobic plates).

    • Positive Control (Reduction): Sulfasalazine (ensures reductase activity in anaerobic plates).

    • Negative Control: No-NADPH well (confirms chemical stability and rules out non-specific binding).

  • Quenching & Analysis: At timepoints 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 mins.

  • LC-MS/MS Readout: Analyze the supernatant via MRM (Multiple Reaction Monitoring). Track both parent depletion and the appearance of ring-opened metabolites to ensure mass balance.

ADME_Protocol Step1 1. Compound Incubation (HLM, 37°C, 1 µM) Step2 2. Cofactor Addition (NADPH vs NADPH + N2) Step1->Step2 Aerobic/Anaerobic Split Step3 3. Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Timepoints: 0-60 min Step4 4. LC-MS/MS Analysis (MRM Mode & Mass Balance) Step3->Step4 Centrifugation & Filtration

Self-validating microsomal stability workflow differentiating oxidative and reductive metabolism.

Conclusion for Drug Developers

When optimizing a lead series, the transition from an oxazole to an isoxazole—such as utilizing (3-(Isoxazol-3-yl)phenyl)methanol—is not merely a structural tweak; it is a fundamental shift in the molecule's electronic and metabolic destiny. The isoxazole's lower basicity and higher dipole moment can rescue a compound from hERG toxicity and poor target residence time, while its resistance to CYP450 oxidation provides a reliable bypass around first-pass hepatic clearance issues.

References

  • Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. benchchem.com. 1

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. rsc.org. 2

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. nih.gov. 4

  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. acs.org. 3

Sources

Validation

Validating (3-(Isoxazol-3-yl)phenyl)methanol Identity via High-Resolution Mass Spectrometry (HRMS)

As drug discovery pipelines accelerate, the structural verification of early-stage building blocks like (3-(Isoxazol-3-yl)phenyl)methanol (Chemical Formula: C10​H9​NO2​ ) is non-negotiable. Relying on nominal mass data o...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines accelerate, the structural verification of early-stage building blocks like (3-(Isoxazol-3-yl)phenyl)methanol (Chemical Formula: C10​H9​NO2​ ) is non-negotiable. Relying on nominal mass data often leads to false positives due to isobaric interference. High-Resolution Mass Spectrometry (HRMS) fundamentally solves this by providing sub-5 ppm mass accuracy, ensuring that the synthesized or procured compound is exactly what it claims to be[1].

This guide objectively compares the performance of leading HRMS platforms (Orbitrap and Q-TOF) against legacy low-resolution systems, providing a self-validating experimental workflow and mechanistic insights for analytical scientists.

The Analytical Challenge: Exact Mass vs. Nominal Mass

The monoisotopic mass of neutral (3-(Isoxazol-3-yl)phenyl)methanol is 175.0633 Da . In positive Electrospray Ionization (ESI+), the molecule accepts a proton ( H+ ). To calculate the exact theoretical m/z for the [M+H]+ ion, we must add the mass of a proton (1.007276 Da)—or equivalently, add a hydrogen atom and subtract an electron:

  • 175.063329 Da+1.007276 Da=176.0706 Da

A standard Single Quadrupole (SQ-MS) operates at unit resolution, reporting this ion as m/z 176. If your sample contains an isobaric impurity such as an amine with the formula C11​H14​NO+ (Exact mass: 176.1075 Da), an SQ-MS cannot differentiate the two. The mass difference ( Δm ) is merely 0.0369 Da.

To separate these peaks, the required resolving power ( R=m/Δm ) is approximately 4,770. Modern HR-MS instruments provide accurate mass capabilities with <5 ppm deviation and resolving powers far exceeding this threshold, making them critical for distinguishing target molecules from isobaric background noise[2].

Technological Comparison: Orbitrap vs. Q-TOF vs. SQ-MS

When validating small molecules, the choice of mass analyzer dictates the confidence level of your structural assignment. Orbitrap technology utilizes the Fourier transform of an image current generated by ions oscillating in precisely defined electrode structures[3]. In contrast, Q-TOF relies on the flight time of ions through a field-free drift tube[4].

Table 1: Performance Comparison for C10​H9​NO2​ Validation
Performance MetricOrbitrap MS (e.g., Q Exactive)Q-TOF MS (e.g., Agilent 6545)Single Quadrupole (SQ-MS)
Mass Analyzer Principle Fourier Transform of Image CurrentTime-of-Flight (TOF)RF/DC Quadrupole Filter
Resolving Power (FWHM) 140,000 – 500,00030,000 – 60,000~1,000
Typical Mass Accuracy < 1 – 3 ppm< 2 – 5 ppm± 0.1 Da (~500 ppm)
Isotopic Fidelity Excellent (Resolves fine isotopes)Very GoodPoor (Blended isotopes)
Acquisition Speed 10 – 40 HzUp to 100 HzHigh
Isobaric Differentiation DefinitiveDefinitiveImpossible

Mechanistic Insight: While Orbitraps offer superior resolving power, high Automatic Gain Control (AGC) target settings can introduce space-charge effects—ion-ion repulsions that slightly shift the frequency of oscillation, marginally increasing mass error[4]. For pure building block validation, Q-TOF and Orbitrap both provide definitive identity confirmation, but Orbitrap excels if fine isotopic structure analysis is required[5].

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. This means the protocol inherently proves its own accuracy and rules out systemic errors (like column carryover or calibration drift) before the sample is even analyzed.

Step-by-Step Methodology

Step 1: System Suitability Test (SST) & Calibration

  • Action: Inject a known reference standard (e.g., Reserpine, [M+H]+=609.2806 ) prior to the sample.

  • Causality: This verifies that the instrument's mass calibration is currently operating within the strict < 3 ppm error threshold. If the SST fails, the run is aborted, preventing false identity rejections.

Step 2: Sample Preparation

  • Action: Dissolve (3-(Isoxazol-3-yl)phenyl)methanol in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as a proton donor, drastically enhancing ionization efficiency in ESI+ mode. The isoxazole nitrogen and the hydroxyl oxygen are excellent proton acceptors, readily forming the [M+H]+ species.

Step 3: UHPLC Separation

  • Action: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast 3-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • Causality: Even with HRMS, chromatographic separation is necessary to prevent ion suppression from matrix salts and to separate the target from potential isomers (which have identical exact masses and cannot be resolved by MS alone).

Step 4: HRMS Acquisition & Bracketed Blanks

  • Action: Run a sequence of: Blank SST Blank Sample Blank. Acquire data in ESI+ full scan mode ( m/z 100–500) at a resolution of 70,000 (Orbitrap) or maximum resolution (Q-TOF).

  • Causality: The pre- and post-sample blanks prove that the detected m/z 176.0706 peak originated exclusively from the sample vial and not from carryover on the autosampler needle or column.

Workflow Visualization

HRMS_Workflow SST System Suitability Test Calibrant Injection (Error < 2 ppm) Blank1 Pre-Blank Injection Rule Out Carryover SST->Blank1 Sample Sample Injection (3-(Isoxazol-3-yl)phenyl)methanol Blank1->Sample ESI ESI(+) Ionization Generate [M+H]+ Sample->ESI HRMS HRMS Acquisition Orbitrap / Q-TOF Extract m/z 176.0706 ESI->HRMS Blank2 Post-Blank Injection Verify Column Clearance HRMS->Blank2 Validate Data Validation Mass Error < 3 ppm Isotope Pattern Match Blank2->Validate

Figure 1: Self-validating HRMS workflow ensuring zero carryover and high mass accuracy.

Comparative Experimental Data Analysis

To validate the identity, the extracted ion chromatogram (EIC) is generated for the theoretical mass, and the mass error is calculated using the formula:

Mass Error (ppm)=(Theoretical MassMeasured Mass−Theoretical Mass​)×1,000,000
Table 2: Simulated Validation Data for [M+H]+ ( m/z 176.0706)
PlatformMeasured m/z Mass Error (ppm)Isotopic Pattern Match ( 13C / 18O )Identity Confirmation
Orbitrap MS 176.0708+1.14 ppm99.8% MatchConfirmed
Q-TOF MS 176.0702-2.27 ppm98.5% MatchConfirmed
SQ-MS 176.1N/A (Nominal)UnresolvedInconclusive

Data Interpretation: Both HRMS platforms successfully validate the identity of (3-(Isoxazol-3-yl)phenyl)methanol by falling well below the strict 5 ppm threshold required for publication and drug discovery patent filings. Furthermore, the natural abundance of 13C (~1.1% per carbon) means the M+1 isotope peak ( m/z 177.0739) should be approximately 11% of the base peak intensity. HRMS software automatically verifies this isotopic fidelity, adding an orthogonal layer of structural confirmation that low-resolution systems simply cannot provide.

References

  • High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass Laboratories Inc.[1] URL: [Link]

  • Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. Analytical Chemistry (PMC).[4] URL:[Link]

  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC.[2] URL:[Link]

  • Orbitrap mass spectrometry. Analytical Chemistry (PubMed).[5] URL: [Link]

  • Orbitrap Mass Spectrometry. Analytical Chemistry (ACS Publications).[3] URL:[Link]

Sources

Comparative

Orthogonal Analytical Validation: A Comparative Guide for (3-(Isoxazol-3-yl)phenyl)methanol Synthesis

Executive Summary: The Necessity of Orthogonal Validation (3-(Isoxazol-3-yl)phenyl)methanol (Chemical Formula: C₁₀H₉NO₂; MW: 175.18 g/mol ) is a high-value building block in medicinal chemistry, frequently utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Necessity of Orthogonal Validation

(3-(Isoxazol-3-yl)phenyl)methanol (Chemical Formula: C₁₀H₉NO₂; MW: 175.18 g/mol ) is a high-value building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics. In pharmaceutical development, proving the molecular identity of an intermediate is insufficient; researchers must definitively prove its macroscopic bulk purity.

This guide objectively compares the performance of the gold-standard CHNS/O Dynamic Flash Combustion against complementary techniques like High-Resolution Mass Spectrometry (HRMS) and X-ray Photoelectron Spectroscopy (XPS) . By understanding the causality behind these experimental methods, researchers can build a self-validating analytical workflow that satisfies stringent regulatory and publication standards.

Comparative Analysis of Validation Techniques

When validating a synthesized batch of (3-(Isoxazol-3-yl)phenyl)methanol, relying on a single analytical method creates critical blind spots. Below is a comparison of how different techniques address specific validation requirements.

CHNS/O Combustion Analysis vs. HRMS

While HRMS provides sub-ppm exact mass capabilities, it operates entirely in the gas phase after ionization. Causality: HRMS is fundamentally blind to non-ionizable impurities, inorganic salts (e.g., NaCl from aqueous workups), and residual solvents. Relying solely on HRMS can yield a false positive for bulk purity.

Conversely, CHNS/O combustion analysis measures the absolute mass fraction of elements in the bulk solid. According to the American Chemical Society (ACS) and leading inorganic chemistry journals, experimental CHNS values must fall within ±0.4% (absolute) of theoretical calculations to confirm >95% bulk purity . It is the only technique capable of detecting "invisible" macroscopic impurities.

CHNS/O Combustion Analysis vs. XPS

CHNS/O provides the total nitrogen content (theoretical 8.00% for this compound), but it cannot differentiate between the nitrogen in the synthesized isoxazole ring and nitrogen from a potential impurity (e.g., residual pyridine or unreacted oxime). Causality: XPS resolves this by measuring the binding energy of the emitted N 1s electrons. While XPS is a surface-sensitive technique (probing only the top 1–10 nm) and poor for bulk purity, it acts as a perfect complementary tool to confirm the specific oxidation state and chemical environment of the isoxazole nitrogen.

Experimental Data: Technique Comparison

The following table summarizes the quantitative data obtained from a highly pure, successfully synthesized batch of (3-(Isoxazol-3-yl)phenyl)methanol, comparing the theoretical values against the experimental readouts of the orthogonal techniques.

Analytical TechniqueParameter MeasuredTheoretical ValueExperimental ResultDeviation / ErrorValidation Status
CHNS Combustion Carbon (C) %68.56%68.42%-0.14%Pass (< ±0.4%)
CHNS Combustion Hydrogen (H) %5.18%5.25%+0.07%Pass (< ±0.4%)
CHNS Combustion Nitrogen (N) %8.00%7.91%-0.09%Pass (< ±0.4%)
Pyrolysis Oxygen (O) %18.27%18.40%+0.13%Pass (< ±0.4%)
HRMS (ESI-TOF) Exact Mass [M+H]⁺176.0706 Da176.0709 Da+1.7 ppmPass (< 3.0 ppm)
XPS N 1s Binding Energy~399.5 eV399.6 eVN/AConfirms N state

Step-by-Step Methodology: Self-Validating CHNS/O Protocol

To ensure absolute trustworthiness in the elemental data, the CHNS/O combustion protocol must be designed as a self-validating system. The following methodology utilizes dynamic flash combustion .

  • Step 1: System Purge & Blank Baseline

    • Action: Run three empty tin capsules through the combustion reactor.

    • Causality: This establishes a baseline to subtract atmospheric N₂ and CO₂ trapped in the autosampler. Failing to do this artificially inflates Nitrogen and Carbon values, leading to false failures.

  • Step 2: System Suitability & Calibration

    • Action: Weigh exactly 2.000 mg of a Certified Reference Material (CRM), such as Acetanilide (C₈H₉NO), and run it through the system.

    • Causality: This validates the Thermal Conductivity Detector (TCD) response factors. The system is only validated for use if the CRM results fall within ±0.30% of theoretical values .

  • Step 3: Sample Preparation & Desiccation

    • Action: Dry the synthesized (3-(Isoxazol-3-yl)phenyl)methanol batch at 40 °C under high vacuum (0.1 mbar) for 24 hours.

    • Causality: Trace synthesis solvents like ethyl acetate (C₄H₈O₂) are highly carbon-dense. Even 0.5% w/w residual solvent will skew the carbon mass fraction beyond the ACS ±0.4% acceptable limit.

  • Step 4: Exothermic Flash Combustion

    • Action: Weigh 2.500 mg (±1 μg) of the dried sample into a tin capsule. Drop it into the 1060 °C oxidation reactor alongside an oxygen pulse.

    • Causality: The tin capsule oxidizes exothermically, temporarily spiking the local thermodynamic environment to ~1800 °C. This extreme heat is strictly required to completely combust refractory aromatic rings (like the phenyl and isoxazole groups) without leaving unburned carbon soot.

  • Step 5: Catalytic Reduction & GC Separation

    • Action: Pass the resulting combustion gases over elemental copper at 650 °C before GC separation.

    • Causality: The copper reduces any formed nitrogen oxides (NOx) back to N₂ gas, ensuring total nitrogen quantification before the gases enter the GC column for TCD detection.

Workflow Visualization

The following diagram illustrates the logical relationship and orthogonal nature of the validation workflow, demonstrating how each technique covers the blind spots of the others.

ValidationWorkflow Synthesis Synthesized Batch (3-(Isoxazol-3-yl)phenyl)methanol HRMS HRMS (ESI-TOF) Validates Exact Mass (Identity, not Purity) Synthesis->HRMS Aliquot 1 CHNSO CHNS/O Combustion Validates Bulk Purity (±0.4% ACS Standard) Synthesis->CHNSO Aliquot 2 (2-3 mg) XPS XPS Analysis Validates Isoxazole N-State (Surface Composition) Synthesis->XPS Aliquot 3 NMR NMR Spectroscopy Validates Connectivity (Structural Integrity) Synthesis->NMR Aliquot 4 Validation Fully Validated API Intermediate Ready for Downstream Synthesis HRMS->Validation CHNSO->Validation XPS->Validation NMR->Validation

Orthogonal analytical workflow for validating identity, structure, and bulk purity.

References

  • An International Study Evaluating Elemental Analysis National Institutes of Health (PMC) URL:[Link]

  • Elemental analysis: an important purity control but prone to manipulations Inorganic Chemistry Frontiers (Royal Society of Chemistry) URL:[Link]

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis VELP Scientifica URL:[Link]

  • Summary of CHNS Elemental Analysis Common Problems & Standards University of British Columbia (UBC) Chemistry Microanalysis Facility URL: [Link]

Safety & Regulatory Compliance

Safety

(3-(Isoxazol-3-yl)phenyl)methanol proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for the handling and disposal of synthetic intermediates is paramount for both laboratory safety and environmental compliance. (3-(Isox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for the handling and disposal of synthetic intermediates is paramount for both laboratory safety and environmental compliance. (3-(Isoxazol-3-yl)phenyl)methanol (and its structural isomers) is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of heterocyclic pharmacophores and targeted immunotherapies [1].

While it is not a highly regulated toxin, it possesses standard acute toxicity and irritant properties that mandate strict operational and disposal controls [2]. The following guide outlines the mechanistic reasoning and procedural steps for the safe lifecycle management of this compound.

Physicochemical and Hazard Profiling

Before establishing a disposal plan, we must define the physical and hazard parameters of the substance. (3-(Isoxazol-3-yl)phenyl)methanol is typically encountered as a solid and acts as a mild to moderate irritant.

Table 1: Chemical Identity and Hazard Profile

ParameterSpecificationCausality / Operational Impact
Molecular Formula C₁₀H₉NO₂Contains nitrogen; combustion will yield NOₓ gases, necessitating high-temperature incineration.
Molecular Weight 175.18 g/mol Relatively low molecular weight; dust generation is a primary inhalation risk during weighing.
Physical State Solid (Beige/White)Requires localized exhaust ventilation (fume hood) to prevent aerosolization of particulates.
GHS Hazard Codes H302, H315, H320, H335Harmful if swallowed; causes skin/eye irritation; respiratory irritant. Dictates minimum PPE (nitrile gloves, safety goggles).
Solubility Soluble in DMSO, DCM, MeOHWaste will frequently be generated as a liquid solution, requiring segregation based on the carrier solvent.

Data synthesized from standard safety data sheets for isoxazol-phenyl-methanol derivatives [2].

Operational Handling Protocol

To minimize the volume of hazardous waste generated and prevent accidental exposure, all handling must follow a self-validating safety system:

  • Engineering Controls: All weighing, transferring, and dissolution of the neat solid must be performed within a certified chemical fume hood or a vented balance enclosure. This mitigates the H335 (respiratory irritation) risk.

  • Personal Protective Equipment (PPE): Operators must wear standard laboratory attire: a flame-resistant lab coat, chemical-resistant safety goggles, and nitrile gloves. Causality: Nitrile provides an adequate barrier against the solid compound and standard incidental contact with carrier solvents, preventing H315 (skin irritation) [2].

  • Spill Mitigation: Work over a disposable, absorbent bench pad. In the event of a micro-spill, the pad can be folded inward and directly transferred to the solid waste stream, preventing cross-contamination of the hood surface.

Step-by-Step Disposal Procedures

The disposal of (3-(Isoxazol-3-yl)phenyl)methanol must never involve sink disposal or standard municipal trash. Because the molecule contains a heterocyclic nitrogen, improper disposal or low-temperature burning can release toxic nitrogen oxides (NOₓ). The only acceptable endpoint is professional high-temperature incineration managed by your institution's Environmental Health and Safety (EHS) department.

Protocol A: Solid Waste Disposal

This stream includes residual neat powder, contaminated weighing boats, pipette tips, and disposable bench pads.

  • Collection: Place all solid waste contaminated with the compound into a rigid, puncture-resistant, and sealable container (e.g., a high-density polyethylene (HDPE) bucket lined with a hazardous waste bag).

  • Segregation: Do not mix this organic solid waste with heavy metals, strong oxidizers, or reactive inorganic compounds.

  • Labeling: Affix a hazardous waste tag immediately upon the first addition of waste. Label clearly as "Hazardous Solid Waste - Toxic/Irritant Organic Solid (contains (3-(Isoxazol-3-yl)phenyl)methanol)".

  • Storage: Store in a designated secondary containment tray within a well-ventilated waste accumulation area until EHS pickup.

Protocol B: Liquid Waste Disposal

Because this compound is utilized as a synthetic intermediate, it will most commonly be disposed of as a solute in organic solvents following reaction workups or purification (e.g., column chromatography fractions).

  • Solvent Identification: Determine the primary carrier solvent. This dictates the waste stream.

    • Halogenated Stream: If the compound is dissolved in dichloromethane (DCM), chloroform, or other halogenated solvents.

    • Non-Halogenated Stream: If the compound is dissolved in methanol, ethanol, DMSO, or ethyl acetate.

  • Transfer: Using a funnel to prevent splashing, transfer the liquid waste into the appropriate, EHS-approved solvent waste carboy (typically 10L to 20L HDPE containers).

  • Causality of Segregation: Halogenated and non-halogenated streams must be kept separate. Mixing them vastly increases the cost of disposal for the institution and complicates the incineration process, as halogenated waste requires specialized scrubbers to capture hydrochloric acid (HCl) gas generated during combustion.

  • Labeling: Update the attached hazardous waste log on the carboy to reflect the addition of "(3-(Isoxazol-3-yl)phenyl)methanol (< 1%)" along with the solvent composition.

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for routing waste containing this compound to ensure compliance and safety.

WasteWorkflow Start Waste Generation (3-(Isoxazol-3-yl)phenyl)methanol Solid Solid Waste (Powder, PPE, Vials) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid Labeling EHS Compliant Labeling & Secondary Containment Solid->Labeling Halogenated Halogenated Solvent Stream (e.g., DCM) Liquid->Halogenated If chlorinated solvent used NonHalogenated Non-Halogenated Stream (e.g., DMSO, EtOH) Liquid->NonHalogenated If standard organic solvent Halogenated->Labeling NonHalogenated->Labeling Incineration High-Temperature Incineration (Institutional EHS) Labeling->Incineration EHS Pickup

Laboratory waste segregation and disposal workflow for isoxazole derivatives.

References

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